molecular formula C25H34O9 B1254965 Simalikalactone D

Simalikalactone D

Cat. No.: B1254965
M. Wt: 478.5 g/mol
InChI Key: OKIKYYZNNZCZRX-ZPUVFWQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Simalikalactone D is a quassinoid isolated from Quassia amara and Quassia africana. It has been shown to exhibit antimalarial, cytotoxic and antiviral activities. It has a role as a metabolite, an antineoplastic agent, an antiviral agent and an antimalarial. It is a quassinoid, an organic heteropentacyclic compound, a delta-lactone, a cyclic ether, an enone, a secondary alcohol, a triol and a secondary alpha-hydroxy ketone.

Properties

Molecular Formula

C25H34O9

Molecular Weight

478.5 g/mol

IUPAC Name

[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-methylbutanoate

InChI

InChI=1S/C25H34O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12,14-20,27-29H,6,8-9H2,1-5H3/t10-,12+,14-,15-,16-,17-,18+,19-,20+,23+,24-,25-/m1/s1

InChI Key

OKIKYYZNNZCZRX-ZPUVFWQWSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C

Canonical SMILES

CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C

Synonyms

simalikalactone D

Origin of Product

United States

Foundational & Exploratory

Simalikalactone D: A Technical Guide to its Natural Sources, Isolation, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Simalikalactone D (SKD), a potent quassinoid with significant anticancer, antimalarial, and antiviral properties. This document details its natural origins, comprehensive isolation protocols, and current understanding of its molecular mechanisms of action, particularly in the context of cancer therapeutics.

Natural Sources of this compound

This compound is a naturally occurring terpene lactone belonging to the quassinoid class of compounds. It has been successfully isolated from several plant species within the Simaroubaceae family, which is known for producing these bitter, biologically active substances. The primary documented botanical sources of this compound are summarized below.

Plant SpeciesFamilyPlant Part(s) Used for IsolationGeographic Origin (of studied plants)
Simarouba tulaeSimaroubaceaeLeavesPuerto Rico[1]
Quassia africanaSimaroubaceaeRoot BarkNot specified in reviewed literature[2]
Quassia amaraSimaroubaceaeLeaves (juvenile and mature)French Guiana[3][4]
Simaba speciesSimaroubaceaeNot specified in reviewed literature[5]Not specified in reviewed literature

Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving solvent extraction and various chromatographic techniques. The choice of methodology can be adapted based on the plant material and desired purity. Below are detailed protocols derived from published literature.

General Experimental Workflow

The isolation process typically follows a bioassay-guided fractionation approach, where extracts and subsequent fractions are tested for biological activity to direct the purification of the active compound.

G cluster_extraction Step 1: Extraction cluster_partition Step 2: Solvent Partitioning cluster_chromatography Step 3: Chromatographic Purification A Dried & Ground Plant Material (e.g., Leaves, Root Bark) B Maceration or Soxhlet Extraction (e.g., Methanol, Dichloromethane-Methanol, Ethanol) A->B C Crude Extract B->C D Crude Extract suspended in Water C->D E Liquid-Liquid Extraction (Sequential with increasing polarity) D->E F Hexane Fraction E->F Non-polar G Chloroform Fraction (Typically most active) E->G Mid-polar H Ethyl Acetate Fraction E->H Polar I Butanol/Methanol Fraction E->I Highly polar J Active Fraction (e.g., Chloroform Extract) G->J K Column Chromatography (e.g., Silica Gel, Sephadex LH-20) J->K L Semi-pure Fractions K->L M Further Purification (e.g., HPLC, Prep-TLC) L->M N Pure this compound M->N

General workflow for the isolation of this compound.
Detailed Experimental Protocols

The following tables summarize quantitative data and specific methodologies from key isolation studies.

Table 1: Isolation Protocol from Simarouba tulae Leaves [5][6]

StepParameterDetails
1. Initial Extraction SolventDichloromethane-Methanol (1:1)
MethodMaceration
2. Solvent Partitioning SolventsHexane, Chloroform, Ethyl Acetate, Butanol
Most Active FractionChloroform
3. Initial Chromatography Stationary PhaseSilica Gel
Mobile Phase5% Methanol in Chloroform
Input40 g of Chloroform extract
4. Secondary Chromatography Stationary PhaseSephadex LH-20
Input1.1 g of active fraction (Fraction 3)
5. Tertiary Chromatography Stationary PhaseSilica Gel
Mobile PhaseChloroform-Methanol (97:3)
Input730 mg of sub-fraction C
6. Final Purification (Optimized) Stationary PhaseSilica Gel Diol (Normal Phase)
Mobile PhaseChloroform-Methanol (97:3)
Final Yield 150 mg of pure this compound

Table 2: Isolation Protocol from Quassia africana Root Bark [2]

StepParameterDetails
1. Pre-extraction MethodDefatting with a non-polar solvent to remove lipophilic material.
2. Initial Extraction Solvent95% Ethanol
3. Solvent Partitioning SolventsChloroform, Ethyl Acetate, Water
Most Active FractionsChloroform and Ethyl Acetate
4. Purification MethodRepeated Column Chromatography and Preparative Thin Layer Chromatography (TLC)
Stationary PhaseSilica Gel
Final Product Pure this compound (yield not specified)

Table 3: Isolation Protocol from Quassia amara Leaves [4]

StepParameterDetails
1. Initial Extraction MethodMethanolic extract of mature dry leaves (1 kg).
2. Purification MethodUnspecified chromatographic steps.
3. Final Yield (Optimized) Yield from 1 kg dry leaves40 mg of Simalikalactone E (SkE)
Yield of this compound2 mg (0.0002% yield)
NoteThis study focused on optimizing the yield for Simalikalactone E, a related quassinoid. The yield for SKD was from a non-optimized procedure.

Biological Activity and Signaling Pathways

This compound exhibits potent cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC). Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival, proliferation, and migration.

Anticancer Mechanism in Triple-Negative Breast Cancer

Recent studies have elucidated that SKD's efficacy in TNBC is cell-line dependent, with a pronounced effect on cells reliant on EGFR signaling.[1] The compound has been shown to interact with EGFR and STAT4, leading to the disruption of the JAK/STAT signaling cascade.[1][3] This disruption, in turn, can trigger apoptosis in sensitive cancer cells. Concurrently, SKD consistently downregulates Integrin β1 (ITGB1), a critical protein for cell adhesion and motility, thereby inhibiting cancer cell migration.[1][3]

The diagram below illustrates the proposed signaling pathway modulated by this compound in sensitive TNBC cells.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_migration Cell Migration Pathway EGFR EGFR JAK JAK EGFR->JAK Activates STAT4 STAT4 JAK->STAT4 pSTAT4 p-STAT4 STAT4->pSTAT4 Phosphorylation Transcription Gene Transcription (Survival, Proliferation) pSTAT4->Transcription Bcl2 Bcl-2 / Survivin Casp3_inactive Pro-Caspase-3 Bcl2->Casp3_inactive Inhibits Casp3_active Cleaved Caspase-3 Casp3_inactive->Casp3_active Activation PARP_inactive PARP Casp3_active->PARP_inactive PARP_cleaved Cleaved PARP PARP_inactive->PARP_cleaved Cleavage Apoptosis Apoptosis PARP_cleaved->Apoptosis Induces Transcription->Bcl2 Promotes Expression ITGB1 Integrin β1 (ITGB1) Expression Migration Cell Adhesion & Migration ITGB1->Migration SKD This compound SKD->EGFR Inhibits SKD->Casp3_active Indirectly Promotes SKD->ITGB1 Inhibits

Proposed anticancer signaling pathway of this compound.
Antimalarial Mechanism

In the context of malaria, this compound is potently active against the erythrocytic stages of Plasmodium falciparum, particularly during the mature trophozoite stage when DNA replication is maximal.[7] While it does not significantly affect heme biomineralization, it acts synergistically with the antimalarial drug atovaquone (B601224).[7] SKD enhances the activity of atovaquone on the parasite's mitochondrial membrane potential, suggesting a mechanism that disrupts parasite energy metabolism.[7]

Conclusion

This compound is a promising natural product with a multifaceted biological profile. The established protocols for its isolation from various plant sources provide a solid foundation for further research and development. The elucidation of its molecular targets, particularly in cancer signaling pathways, opens new avenues for the design of novel therapeutic strategies. This guide serves as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and oncology, aiming to facilitate the advancement of this compound from a laboratory curiosity to a potential clinical candidate.

References

Simalikalactone D: A Technical Guide to its Discovery, Origin, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simalikalactone D (SkD) is a naturally occurring quassinoid, a class of structurally complex triterpene lactones, that has garnered significant attention within the scientific community for its potent and diverse biological activities. Isolated from several plant species within the Simaroubaceae family, SkD has demonstrated promising anticancer, antimalarial, and antiviral properties in numerous preclinical studies. This technical guide provides an in-depth overview of the discovery and origin of this compound, detailed experimental protocols for its isolation and biological evaluation, a comprehensive analysis of its mechanisms of action, and a summary of key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this remarkable natural product.

Discovery and Natural Origin

This compound is a secondary metabolite produced by various plant species belonging to the Simaroubaceae family, which is predominantly found in tropical regions across the globe. It was first identified as a bioactive constituent through bioassay-guided fractionation of plant extracts.

Natural Sources:

This compound has been successfully isolated from the following plant species:

  • Quassia africana : A shrub native to tropical Africa, the root bark of this plant has been a significant source for the isolation of SkD.[1]

  • Simarouba tulae : An endemic tree of Puerto Rico, the leaves of this plant have been shown to be a rich source of this compound.[2][3]

  • Quassia amara : Widely used in traditional medicine in the Amazon basin, the leaves of this plant contain SkD, which is responsible for its antimalarial properties.[4][5]

  • Simaba guianensis : The bark of this plant, found in the Amazon region, has also yielded this compound.

The discovery of this compound often begins with the screening of crude plant extracts for specific biological activities. For instance, the chloroform (B151607) extract of Simarouba tulae leaves displayed the most potent antiproliferative activity, leading to the targeted isolation of SkD as the active compound.[2][3]

Isolation and Characterization

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification, guided by bioassays to track the active fractions.

Experimental Protocol: Bioassay-Guided Isolation of this compound from Simarouba tulae Leaves

This protocol is a representative example of the methodologies employed for the isolation of this compound.

1. Plant Material Collection and Preparation:

  • Fresh leaves of Simarouba tulae are collected and air-dried in the shade.
  • The dried leaves are ground into a fine powder.

2. Extraction:

  • The powdered leaves are subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform, and then methanol.
  • The chloroform extract, which generally shows the highest bioactivity, is selected for further purification.[2]

3. Chromatographic Purification:

  • Step 1: Silica (B1680970) Gel Column Chromatography:
  • The crude chloroform extract is subjected to column chromatography on a silica gel column.
  • The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Step 2: Further Chromatographic Steps:
  • Active fractions from the initial column are pooled and subjected to further purification using repeated column chromatography and/or preparative thin-layer chromatography (prep-TLC) on silica gel.[1]
  • A final purification step may involve chromatography on a diol silica gel column using a specific solvent mixture, such as chloroform/methanol (97:3).[2]

4. Characterization:

  • The structure of the isolated this compound is elucidated and confirmed using a combination of spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.
  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
  • X-ray Crystallography: Single crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule.[2]

Diagram: Bioassay-Guided Isolation Workflow

G start Dried & Powdered Plant Material (e.g., Simarouba tulae leaves) extraction Solvent Extraction (e.g., Chloroform) start->extraction crude_extract Crude Chloroform Extract extraction->crude_extract bioassay1 Bioassay for Activity (e.g., Antiproliferative Assay) crude_extract->bioassay1 column_chromatography Silica Gel Column Chromatography bioassay1->column_chromatography Active fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc bioassay2 Bioassay of Fractions fractions->bioassay2 active_fractions Active Fractions bioassay2->active_fractions Active prep_tlc Preparative TLC / Diol Column active_fractions->prep_tlc pure_skd Pure this compound prep_tlc->pure_skd characterization Structural Characterization (NMR, MS, X-ray) pure_skd->characterization

Caption: A generalized workflow for the bioassay-guided isolation of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable spectrum of biological activities, with its anticancer, antimalarial, and antiviral effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines, particularly triple-negative breast cancer (TNBC) and ovarian cancer.[2]

Mechanism of Action:

The anticancer mechanism of this compound is multifaceted and appears to be cell-line dependent. In TNBC cells, it has been shown to:

  • Induce Apoptosis: In MDA-MB-468 cells, SkD induces programmed cell death (apoptosis) through the activation of caspase-3 and cleavage of PARP-1. It also leads to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and survivin.

  • Inhibit Cell Migration: SkD has been shown to inhibit the migration of metastatic breast cancer cells, suggesting its potential to interfere with tumor metastasis.[2]

  • Modulate Signaling Pathways: SkD can modulate key signaling pathways involved in cancer cell proliferation and survival, including the EGFR and JAK/STAT pathways. It also reduces the levels of Integrin β1 (ITGB1), a protein involved in cell adhesion and migration.

Experimental Protocol: In Vitro Anticancer Activity Assessment

  • Cell Viability Assay (MTT or Alamar Blue):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • A viability reagent (e.g., MTT or Alamar Blue) is added to each well.

    • The absorbance is measured using a microplate reader to determine the percentage of viable cells.

    • The half-maximal inhibitory concentration (IC50) is calculated.

  • Wound Healing Assay (for cell migration):

    • A confluent monolayer of cancer cells is created in a culture plate.

    • A "wound" is created by scratching the monolayer with a pipette tip.

    • Cells are treated with this compound.

    • The closure of the wound is monitored and photographed at different time points to assess cell migration.[2]

  • Western Blot Analysis (for protein expression):

    • Cancer cells are treated with this compound.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with specific antibodies against proteins of interest (e.g., caspase-3, PARP-1, Bcl-2).

    • The protein bands are visualized to determine changes in protein expression levels.

Quantitative Data: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (nM)Reference
A2780CP20Ovarian55[2][3]
MDA-MB-231Breast (TNBC)65[2][3]
MDA-MB-435Breast58[2][3]
SKBR3Breast60.0[6]
MDA-MB-468Breast (TNBC)116[6]

Diagram: Anticancer Signaling Pathways of this compound in TNBC

G skd This compound egfr EGFR Pathway skd->egfr jak_stat JAK/STAT Pathway skd->jak_stat itgb1 Integrin β1 skd->itgb1 bcl2 Bcl-2 / Survivin skd->bcl2 caspase3 Caspase-3 skd->caspase3 proliferation Cell Proliferation egfr->proliferation survival Cell Survival jak_stat->survival migration Cell Migration itgb1->migration survival->bcl2 bcl2->caspase3 parp1 PARP-1 Cleavage caspase3->parp1 apoptosis Apoptosis parp1->apoptosis

Caption: this compound's proposed anticancer mechanism in TNBC cells.

Antimalarial Activity

This compound is a potent inhibitor of the malaria parasite, Plasmodium falciparum, the deadliest species of human malaria.

Mechanism of Action:

The antimalarial activity of this compound is attributed to its ability to interfere with a critical stage of the parasite's life cycle. It is particularly effective against the mature trophozoite stage, where DNA replication is highly active.[7] SkD does not appear to inhibit heme biomineralization, a common target for other antimalarial drugs.[7] Interestingly, this compound has been shown to act synergistically with the conventional antimalarial drug atovaquone, enhancing its effect on the parasite's mitochondrial membrane potential.[7]

Experimental Protocol: In Vitro and In Vivo Antimalarial Activity Assessment

  • In Vitro Antiplasmodial Assay:

    • P. falciparum cultures are synchronized to a specific life cycle stage.

    • The cultures are treated with various concentrations of this compound.

    • Parasite growth is assessed after a defined incubation period (e.g., 48-72 hours) by methods such as microscopic counting of Giemsa-stained smears or using a fluorescent DNA-intercalating dye.

    • The IC50 value is determined.

  • In Vivo 4-Day Suppressive Test (in mice):

    • Mice are infected with a rodent malaria parasite, such as Plasmodium yoelii.

    • The mice are treated with this compound orally or intraperitoneally for four consecutive days, starting from the day of infection.

    • On the fifth day, parasitemia (the percentage of infected red blood cells) is determined from tail blood smears.

    • The percentage of suppression of parasitemia compared to an untreated control group is calculated.[8]

Quantitative Data: Antimalarial Activity of this compound

ParameterValueOrganism/ModelReference
In vitro IC5010 nMP. falciparum (FcB1 strain)[4]
In vivo 50% inhibition3.7 mg/kg/day (oral)P. yoelii in mice[4]

Diagram: Antimalarial Mechanism of this compound

G skd This compound atovaquone Atovaquone skd->atovaquone Synergizes with dna_replication DNA Replication skd->dna_replication mitochondria Mitochondrial Membrane Potential atovaquone->mitochondria trophozoite Mature Trophozoite (P. falciparum) parasite_death Parasite Death trophozoite->parasite_death dna_replication->trophozoite mitochondria->parasite_death

Caption: this compound's primary antimalarial target and synergy with atovaquone.

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against several enveloped and non-enveloped viruses.

Mechanism of Action:

The precise molecular mechanisms underlying the antiviral activity of this compound are not as well-elucidated as its anticancer and antimalarial effects. However, studies have shown that it can inhibit the replication of various viruses in vitro. The structural features of quassinoids, such as the ester group at C-15 and the epoxymethano bridge, appear to be important for their antiviral activity.[1]

Viruses Inhibited by this compound:

  • Herpes Simplex Virus (HSV)[1]

  • Semliki Forest Virus[1]

  • Coxsackie Virus[1]

  • Vesicular Stomatitis Virus[1]

Experimental Protocol: Antiviral Activity Assessment

  • Cytopathic Effect (CPE) Reduction Assay:

    • Host cells are seeded in microtiter plates.

    • The cells are infected with the virus in the presence of varying concentrations of this compound.

    • After an incubation period, the cells are observed microscopically for the presence of virus-induced CPE (e.g., cell rounding, detachment).

    • The concentration of this compound that reduces CPE by 50% is determined.

Quantitative Data: Antiviral Activity of this compound

Due to the qualitative nature of early studies, specific IC50 values for the antiviral activity of this compound are not consistently reported across the literature. However, pronounced activity has been noted at low concentrations.

Conclusion and Future Directions

This compound is a compelling natural product with significant therapeutic potential. Its potent anticancer, antimalarial, and antiviral activities, coupled with its well-defined chemical structure, make it an excellent candidate for further drug development. The detailed mechanistic insights into its anticancer and antimalarial effects provide a solid foundation for rational drug design and optimization.

Future research should focus on:

  • Elucidating the detailed molecular targets of this compound for each of its biological activities.

  • Investigating its in vivo efficacy and safety profiles in more advanced preclinical models.

  • Exploring synthetic and semi-synthetic analogs to improve its therapeutic index and pharmacokinetic properties.

  • Conducting clinical trials to evaluate its potential as a novel therapeutic agent for cancer, malaria, and viral infections.

The continued exploration of this compound and other quassinoids holds great promise for the discovery of new and effective treatments for some of the world's most challenging diseases.

References

Elucidating the Complex Architecture of Simalikalactone D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Simalikalactone D (SKD), a potent quassinoid isolated from plants of the Simaroubaceae family, has garnered significant attention for its pronounced anticancer and antimalarial activities.[1][2][3] The intricate polycyclic structure of this natural product has presented a compelling challenge for chemists, necessitating a sophisticated combination of spectroscopic techniques and analytical methods for its complete chemical characterization. This technical guide provides an in-depth overview of the methodologies employed in the elucidation of this compound's chemical structure, with a focus on the experimental protocols and data that have been pivotal in its definitive assignment.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its isolation from its natural sources, such as Simarouba tulae and Quassia amara.[1][2][4] A common protocol involves a bioassay-guided fractionation approach, where extracts are screened for biological activity to direct the purification process.

Experimental Protocol: Bioassay-Guided Isolation of this compound from Simarouba tulae [1]

  • Extraction: Dried and powdered leaves of Simarouba tulae are subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform (B151607) and methanol. The chloroform extract, often demonstrating the highest antiproliferative activity, is selected for further purification.[1]

  • Chromatographic Fractionation: The active chloroform extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. This initial separation yields several fractions.[1]

  • Further Purification: Active fractions are further purified using a combination of chromatographic techniques, which may include:

    • Normal Phase Chromatography: Utilizing silica gel or diol-modified silica gel columns.[1]

    • Reverse Phase Chromatography: Employing C18-functionalized silica gel.[1]

    • Size-Exclusion Chromatography: Using Sephadex LH-20.[1]

  • Purity Assessment: The purity of the isolated this compound is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]

The logical workflow for the isolation and purification of this compound is depicted in the following diagram:

Isolation_Workflow Start Dried Plant Material (Simarouba tulae leaves) Extraction Solvent Extraction (Hexane, Chloroform, Methanol) Start->Extraction Bioassay Bioassay Screening (Antiproliferative Activity) Extraction->Bioassay Active_Extract Active Chloroform Extract Bioassay->Active_Extract Column_Chromatography Silica Gel Column Chromatography Active_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Active_Fractions Identification of Active Fractions Fractions->Active_Fractions Purification Further Purification (Normal Phase, Reverse Phase, Size-Exclusion) Active_Fractions->Purification Isolated_SKD Isolated this compound Purification->Isolated_SKD Purity_Check Purity Assessment (TLC, HPLC) Isolated_SKD->Purity_Check Final_Product Pure this compound Purity_Check->Final_Product

References

The Simalikalactone D Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Biosynthetic Route, Key Enzymatic Steps, and Methodologies for Further Elucidation

This technical guide provides a comprehensive overview of the current understanding of the Simalikalactone D (SKD) biosynthetic pathway. This compound is a C20 quassinoid, a class of highly oxygenated and structurally complex triterpenoids isolated from plants of the Simaroubaceae family, such as Quassia amara and Simarouba tulae. Quassinoids, including SKD, have garnered significant interest from the scientific and drug development communities due to their potent biological activities, including antimalarial, anticancer, and antiviral properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of SKD's natural synthesis, from its initial precursors to the intricate enzymatic transformations that form its final structure.

The Confirmed Early Stages: From Triterpene Precursor to Protolimonoid Intermediate

The biosynthesis of quassinoids is now understood to originate from the ubiquitous triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256). Recent studies, primarily in the invasive tree of heaven (Ailanthus altissima), have successfully elucidated the first three committed steps of the pathway.[4] This initial phase is notably shared with the biosynthesis of limonoids, another class of modified triterpenoids, confirming a long-hypothesized evolutionary link between these two compound families.[4][5]

The key enzymatic transformations in this early pathway are:

  • Cyclization of 2,3-Oxidosqualene: An oxidosqualene cyclase (OSC), specifically a tirucalla-7,24-dien-3β-ol synthase (AaTS in A. altissima), catalyzes the initial cyclization of the linear 2,3-oxidosqualene into the tetracyclic triterpene scaffold, tirucalla-7,24-dien-3β-ol.[4]

  • Oxidation to Dihydroniloticin: A cytochrome P450 monooxygenase, identified as AaCYP71CD4 in A. altissima, hydroxylates tirucalla-7,24-dien-3β-ol to form dihydroniloticin.[4]

  • Formation of Melianol: A second distinct cytochrome P450, AaCYP71BQ17, catalyzes further oxidation to produce the protolimonoid melianol. This molecule is considered a crucial branch-point intermediate, standing at the crossroads of quassinoid and limonoid biosynthesis.[4][5]

This compound Early Biosynthesis cluster_0 Early Quassinoid Biosynthesis (Confirmed) 2_3_Oxidosqualene 2,3-Oxidosqualene Tirucalladienol Tirucalla-7,24-dien-3β-ol 2_3_Oxidosqualene->Tirucalladienol AaTS (Oxidosqualene Cyclase) Dihydroniloticin Dihydroniloticin Tirucalladienol->Dihydroniloticin AaCYP71CD4 (Cytochrome P450) Melianol Melianol (Protolimonoid Intermediate) Dihydroniloticin->Melianol AaCYP71BQ17 (Cytochrome P450) This compound Proposed Downstream Biosynthesis cluster_1 Proposed Downstream Pathway (Hypothetical) Melianol Melianol Picrasane_Scaffold Picrasane-type Intermediate (C25) Melianol->Picrasane_Scaffold P450s, Isomerases (Skeletal Rearrangement) Oxidized_Intermediate Oxidized C25 Intermediate Picrasane_Scaffold->Oxidized_Intermediate Multiple P450s (Oxidations) C20_Intermediate C20 Intermediate Oxidized_Intermediate->C20_Intermediate Baeyer-Villiger Monooxygenase? (Side-chain cleavage) SKD This compound C20_Intermediate->SKD P450s, Acyltransferases (Final Tailoring) Experimental_Workflow cluster_workflow Enzyme Discovery Workflow A 1. Transcriptome Sequencing (e.g., from Quassia amara leaves) B 2. Candidate Gene Identification (Co-expression analysis with known pathway genes, search for P450s, BVMOs) A->B C 3. Gene Cloning & Vector Construction B->C D 4. Heterologous Expression (e.g., in N. benthamiana or S. cerevisiae) C->D E 5. In Vivo / In Vitro Enzyme Assays (Feeding of precursors like Melianol) D->E F 6. Metabolite Extraction & Analysis (LC-MS, NMR) E->F G 7. Product Identification (Structure Elucidation) F->G

References

Simalikalactone D and the Quassinoid Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of Simalikalactone D (SKD), a prominent member of the quassinoid family of natural products. Derived from plants of the Simaroubaceae family, such as Simarouba tulae and Quassia amara, SKD has demonstrated significant potential as an anticancer and antimalarial agent.[1][2][3][4] This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the compound's known mechanisms of action to support ongoing research and development efforts.

Physicochemical Properties of this compound

This compound is a complex triterpenoid (B12794562) characterized by a pentacyclic framework.[4] Its intricate structure is foundational to its biological activities.

PropertyValueSource
Molecular Formula C₂₅H₃₄O₉[4][5]
Molecular Weight 478.5 g/mol [4][5]
Appearance White solid[1]
Melting Point 228-231 °C[1]
TLC Rf 0.37 (in CHCl₃/MeOH, 9.7/0.3)[1]
Infrared (IR) νmax (cm-1) 3442, 3100, 2932, 1744, 1666, 1431, 1379, 1342, 1207, 1145, 1067, 1036, 864, 817[1]
1H and 13C NMR Data Data available and published[1][2][6]

Biological Activities of this compound

SKD exhibits potent cytotoxic and antiparasitic activities at nanomolar concentrations. Its efficacy has been demonstrated across a range of cancer cell lines and against the Plasmodium falciparum parasite.

Anticancer Activity

SKD has shown strong cytotoxic and antiproliferative effects on various cancer cell lines, particularly those associated with breast and ovarian cancers.[1]

Cell LineCancer TypeIC₅₀ (nM)Reference
A2780CP20Ovarian55[1][2]
MDA-MB-435Breast58[1][2]
MDA-MB-231Triple-Negative Breast65[1][2]
MDA-MB-468Triple-Negative Breast67[1]
SKBR3Breast60.0[1]
4T1Mouse Mammary218[1]
MCF10A (non-cancerous)Mammary Epithelial67[1]

In addition to direct cytotoxicity, SKD also impacts other critical aspects of cancer progression:

Cellular ProcessCell LineEffectConcentrationReference
Cell Migration MDA-MB-23115% inhibition32 nM[1][2]
Colony Formation A2780CP20Significant reduction25, 50, 100 nM[1]
Apoptosis MDA-MB-468Induction (PARP-1 cleavage, decreased Bcl-2)100 nM[1]
Antimalarial Activity

SKD is a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[4] It has also demonstrated efficacy in in vivo models.

Strain/ModelActivity TypeIC₅₀ / ED₅₀Reference
P. falciparum (FcB1, chloroquine-resistant)In vitro10 nM[7]
P. yoelii yoelii (rodent model)In vivo (oral)3.7 mg/kg/day[7][8]

Mechanism of Action

SKD's biological effects are attributed to its ability to interfere with key cellular signaling pathways involved in cell survival, proliferation, and migration.

Anticancer Mechanism

In cancer cells, particularly triple-negative breast cancer (TNBC), SKD has been shown to induce apoptosis and disrupt critical signaling cascades. A notable effect is the reduction in the phosphorylation of proteins involved in the JAK/STAT and Akt pathways. Furthermore, SKD has been observed to decrease the levels of Integrin β1 (ITGB1), a protein crucial for cell adhesion and migration.

anticancer_mechanism SKD This compound JAK_STAT JAK/STAT Pathway SKD->JAK_STAT inhibits phosphorylation Akt_Pathway Akt Pathway SKD->Akt_Pathway inhibits phosphorylation ITGB1 Integrin β1 (ITGB1) SKD->ITGB1 reduces protein levels Cell_Survival Cell Survival & Proliferation JAK_STAT->Cell_Survival Akt_Pathway->Cell_Survival Cell_Migration Cell Adhesion & Migration ITGB1->Cell_Migration Apoptosis Apoptosis Cell_Survival->Apoptosis inhibition leads to

Anticancer Mechanism of this compound.
Antimalarial Mechanism

SKD's antimalarial action is most potent during the mature trophozoite stage of the Plasmodium falciparum life cycle, which corresponds to the period of DNA replication.[8][9] While it does not inhibit heme biomineralization, it has been shown to synergize with the conventional antimalarial drug atovaquone, enhancing its effect on the parasite's mitochondrial membrane potential.[8][9]

antimalarial_mechanism cluster_Pf Plasmodium falciparum Trophozoite Mature Trophozoite Stage (DNA Replication) Mitochondrion Mitochondrion SKD This compound SKD->Trophozoite potently active at Atovaquone Atovaquone SKD->Atovaquone synergizes with Atovaquone->Mitochondrion disrupts membrane potential

Antimalarial Mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Isolation and Purification of this compound

The isolation of SKD typically involves solvent extraction from plant material followed by chromatographic purification.

isolation_workflow PlantMaterial Dried Leaves of Simarouba tulae Extraction Extraction with Chloroform (B151607) PlantMaterial->Extraction Chromatography Silica (B1680970) Gel Column Chromatography Extraction->Chromatography Fractions Fraction Collection (e.g., with 5% MeOH in CHCl₃) Chromatography->Fractions HPLC C18 HPLC Purification (e.g., 55:45 MeOH:H₂O) Fractions->HPLC SKD Pure this compound (SKD) HPLC->SKD Analysis Structural Elucidation (NMR, X-ray Diffraction) SKD->Analysis

General Workflow for SKD Isolation.

Protocol:

  • Extraction: The leaves of the plant (e.g., Simarouba tulae) are processed and extracted with solvents of varying polarities. The chloroform extract has been shown to be particularly active.[1]

  • Initial Chromatography: The crude chloroform extract is subjected to normal-phase column chromatography on silica gel, eluting with a solvent system such as chloroform/methanol (e.g., 97:3).[1]

  • Fractionation: Fractions are collected and analyzed by thin-layer chromatography (TLC).[1]

  • HPLC Purification: Active fractions are further purified using High-Performance Liquid Chromatography (HPLC), often with a C18 column and a mobile phase like methanol/water, to yield pure SKD.[1]

  • Structural Confirmation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and X-ray diffraction analysis.[1]

Cell Viability and Cytotoxicity Assays

The cytotoxic effects of SKD are commonly determined using colorimetric assays such as the Sulforhodamine B (SRB) or MTT assays.

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, A2780CP20) in 96-well plates at a density of 7.0–10.0 × 10⁴ cells/mL and incubate for 24 hours.[1]

  • Treatment: Treat cells with serial dilutions of SKD (e.g., 0.02 to 50 µM) and incubate for 48-72 hours.[1] Include vehicle (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.[1]

  • Fixation: Gently remove the medium and fix the cells by adding cold 50% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[1][10]

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10] Allow plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]

  • Measurement: Read the absorbance at 510-540 nm using a microplate reader.[10][11] The absorbance is proportional to the cellular protein mass.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of SKD on the migratory capabilities of cancer cells.

Protocol:

  • Monolayer Formation: Seed cells (e.g., MDA-MB-231) in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[12][13]

  • Scratch Creation: Once confluent, create a "wound" by scraping the monolayer in a straight line with a sterile pipette tip (e.g., p200 tip).[13]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[12]

  • Treatment: Add fresh medium containing a sub-lethal concentration of SKD (e.g., 32 nM) or vehicle control.[1]

  • Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope.[13]

  • Analysis: Measure the width of the gap at the different time points. The percentage of wound closure is calculated to determine the rate of cell migration.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of cells after treatment with SKD.

Protocol:

  • Initial Treatment: Seed cells (e.g., A2780CP20 at 3 × 10⁴ cells/mL) into six-well plates. After 24 hours, treat with various concentrations of SKD (e.g., 25, 50, 100 nM) for 24 hours.[1]

  • Re-seeding: Following treatment, trypsinize the cells and seed a specific number (e.g., 1000 cells) into 10 cm Petri dishes.[1]

  • Incubation: Incubate the dishes for an extended period (e.g., 10 days) to allow for colony formation.[1]

  • Staining: Fix the colonies with a solution like 0.5% crystal violet in methanol.[1]

  • Counting: Count the number of colonies containing at least 50 cells in several random fields using a light microscope.[1]

In Vivo Antimalarial Activity Assay

The 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds.

Protocol:

  • Infection: Laboratory mice (e.g., CD-1 female mice) are infected with a rodent malaria parasite, such as Plasmodium yoelii yoelii or Plasmodium vinckei petteri, via intraperitoneal injection of infected red blood cells.[8][14]

  • Treatment: Treatment with SKD (e.g., 3.7 mg/kg/day) or a vehicle control is initiated on the day of infection (Day 0) and continues for four consecutive days (Days 0-3).[7][8] Administration can be via oral (p.o.) or intraperitoneal (i.p.) routes.[8]

  • Parasitemia Measurement: On Day 4, thin blood smears are prepared from the tail blood of each mouse.[8]

  • Analysis: The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.[8] The ED₅₀ (the dose that suppresses parasitemia by 50% relative to the control group) is then calculated.

Conclusion

This compound stands out as a quassinoid with significant and well-documented anticancer and antimalarial properties. Its potent, nanomolar-level activity against aggressive cancer cell lines and drug-resistant malaria strains underscores its therapeutic potential. The mechanisms of action, involving the disruption of key signaling pathways like JAK/STAT and the synergistic enhancement of existing antimalarial drugs, offer compelling avenues for further investigation. The detailed protocols provided in this guide serve as a foundational resource for researchers aiming to explore the full potential of this compound and the broader quassinoid family in drug discovery and development.

References

Simalikalactone D: A Technical Deep-Dive into its Antimalarial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simalikalactone D (SkD), a quassinoid isolated from plants of the Simaroubaceae family, notably Quassia amara, has demonstrated potent antimalarial activity. This technical guide synthesizes the current understanding of SkD's antiplasmodial properties, detailing its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols. SkD exhibits potent nanomolar activity against chloroquine-resistant Plasmodium falciparum, primarily targeting the mature trophozoite stage through the inhibition of DNA and protein synthesis. A noteworthy characteristic of SkD is its synergistic interaction with the mitochondrial electron transport chain inhibitor, atovaquone (B601224). This document provides a comprehensive overview for researchers engaged in antimalarial drug discovery and development.

In Vitro Antimalarial Activity of this compound

This compound has shown significant activity against the erythrocytic stages of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) has been determined against various strains, with notable potency against chloroquine-resistant lines.

CompoundP. falciparum StrainResistance ProfileIC50 (nM)Reference
This compoundFcB1Chloroquine-Resistant10[1]

Data on the IC50 of this compound against a chloroquine-sensitive strain was not available in the reviewed literature, representing a current data gap.

In Vivo Antimalarial Efficacy

The antimalarial activity of this compound has been confirmed in murine models. The in vivo efficacy is typically assessed using the 4-day suppressive test.

CompoundMurine ModelParasite StrainEfficacy (ED50)Route of AdministrationReference
This compoundMousePlasmodium yoelii yoelii3.7 mg/kg/dayOral[1]

Cytotoxicity Profile of this compound

Evaluating the cytotoxicity of potential antimalarial compounds against mammalian cell lines is crucial for determining their therapeutic window. This compound has been assessed against a range of human cell lines.

Cell LineCell TypeIC50 (nM)Reference
KBHuman Epidermal Carcinoma6.3[2]
HeLaHuman Cervical Cancer2000[2]
VeroMonkey Kidney Epithelial10000[2]

Selectivity Index: The selectivity index (SI) is a critical parameter in drug development, indicating the differential activity of a compound against the parasite versus host cells. It is calculated as the ratio of the cytotoxic IC50 to the antiplasmodial IC50. A higher SI value is indicative of a more promising therapeutic candidate.

Mechanism of Antimalarial Action

Current research indicates that this compound's antimalarial activity is multifaceted, targeting a specific stage of the parasite's life cycle and acting synergistically with other antimalarials.

Stage-Specific Activity

This compound demonstrates pronounced activity against the mature trophozoite stage of P. falciparum, around the 30-hour mark of the intraerythrocytic developmental cycle.[2] This stage is characterized by maximal DNA replication and high rates of protein synthesis, suggesting that SkD may interfere with these vital processes.[2]

Inhibition of Macromolecular Synthesis

The primary mechanism of action is believed to be the inhibition of both DNA and protein synthesis within the parasite.[2] Unlike many quinoline-based antimalarials, this compound does not inhibit heme biomineralization (hemozoin formation).

Synergy with Atovaquone

A significant aspect of SkD's activity is its synergistic interaction with atovaquone. Atovaquone targets the parasite's mitochondrial electron transport chain (mETC). SkD enhances the ability of atovaquone to collapse the mitochondrial membrane potential (ΔΨm), a critical factor for parasite survival.[3] This potentiation of atovaquone's effect suggests a combination therapy approach could be highly effective.

Below is a diagram illustrating the proposed synergistic mechanism of this compound and Atovaquone.

G Proposed Synergistic Mechanism of this compound and Atovaquone cluster_parasite Plasmodium falciparum cluster_drugs Drug Action Mitochondrion Mitochondrion mETC Mitochondrial Electron Transport Chain (mETC) Mitochondrion->mETC DeltaPsi Mitochondrial Membrane Potential (ΔΨm) mETC->DeltaPsi Generates mETC->DeltaPsi ATP_Synthase ATP Synthase DeltaPsi->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces Atovaquone Atovaquone Atovaquone->mETC Inhibits Atovaquone->DeltaPsi Collapses SkD This compound SkD->Atovaquone Enhances effect on ΔΨm caption Synergistic action on mitochondrial potential.

Caption: Synergistic action on mitochondrial potential.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)

This protocol is adapted from previously described methods for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.

5.1.1. Parasite Culture and Synchronization

  • P. falciparum strains (e.g., FcB1) are maintained in continuous culture using the method of Trager and Jensen.

  • Cultures are synchronized at the ring stage by a combination of magnetic enrichment and 5% D-sorbitol lysis.[4]

5.1.2. Drug Susceptibility Assay

  • This compound is serially diluted to the desired concentrations.

  • In a 96-well microtiter plate, 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing the drug dilutions.

  • The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[5]

  • Following incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well.[5]

  • The plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.[5]

Below is a workflow diagram for the SYBR Green I-based in vitro antiplasmodial assay.

G SYBR Green I In Vitro Antiplasmodial Assay Workflow Start Start Parasite_Culture P. falciparum Culture Start->Parasite_Culture Synchronization Synchronization (Ring Stage) Parasite_Culture->Synchronization Plate_Setup 96-Well Plate Setup (Parasites + Drug) Synchronization->Plate_Setup Drug_Dilution This compound Serial Dilution Drug_Dilution->Plate_Setup Incubation_72h 72h Incubation Plate_Setup->Incubation_72h Lysis_Staining Add Lysis Buffer with SYBR Green I Incubation_72h->Lysis_Staining Incubation_1h 1h Incubation (Dark) Lysis_Staining->Incubation_1h Fluorescence_Reading Measure Fluorescence Incubation_1h->Fluorescence_Reading Data_Analysis IC50 Calculation Fluorescence_Reading->Data_Analysis End End Data_Analysis->End caption Workflow of the SYBR Green I assay.

Caption: Workflow of the SYBR Green I assay.

In Vivo 4-Day Suppressive Test

This protocol is based on the Peters' 4-day suppressive test, a standard method for evaluating the in vivo efficacy of antimalarial compounds.[6]

5.2.1. Animal Model and Parasite Inoculation

  • CD-1 female mice (or a similar suitable strain) are used.[4]

  • Mice are infected intraperitoneally with Plasmodium yoelii yoelii parasitized red blood cells (e.g., 1 x 10^7 infected erythrocytes).[6]

5.2.2. Drug Administration

  • Treatment commences 2-4 hours post-infection (Day 0) and continues for four consecutive days (Days 0, 1, 2, and 3).[7]

  • This compound is administered orally at the desired doses (e.g., in a vehicle of 7% Tween 80 and 3% ethanol).[7]

  • A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

5.2.3. Assessment of Parasitemia

  • On Day 4, thin blood smears are prepared from the tail blood of each mouse.

  • The smears are stained with Giemsa.

  • Parasitemia is determined by microscopic examination, counting the number of parasitized red blood cells out of a total of at least 5,000 erythrocytes.[4]

  • The percentage of parasitemia suppression is calculated for each dose relative to the vehicle control.

  • The 50% effective dose (ED50) is determined by regression analysis.

Below is a workflow diagram for the 4-day suppressive test.

G 4-Day Suppressive Test Workflow Start Start Infection Infect Mice with P. yoelii yoelii Start->Infection Treatment_D0_D3 Daily Oral Administration of SkD (Days 0-3) Infection->Treatment_D0_D3 Blood_Smear_D4 Prepare Blood Smears (Day 4) Treatment_D0_D3->Blood_Smear_D4 Staining Giemsa Staining Blood_Smear_D4->Staining Microscopy Determine Parasitemia Staining->Microscopy Data_Analysis Calculate % Suppression and ED50 Microscopy->Data_Analysis End End Data_Analysis->End caption Workflow of the 4-day suppressive test.

Caption: Workflow of the 4-day suppressive test.

Mitochondrial Membrane Potential Assay

This protocol is designed to assess the effect of this compound and atovaquone on the parasite's mitochondrial membrane potential using a fluorescent probe.

5.3.1. Parasite Preparation and Staining

  • P. falciparum cultures are synchronized to the trophozoite stage.

  • Parasites are incubated with this compound, atovaquone, or a combination of both for a defined period.

  • The fluorescent cationic probe, such as MitoTracker Deep Red or 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6(3)), is added to the culture at a low concentration (e.g., 2 nM for DiOC6(3)) and incubated.[3][8]

5.3.2. Flow Cytometry Analysis

  • The fluorescence of the stained parasites is analyzed using a flow cytometer.

  • A protonophore, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), is used as a control to dissipate the mitochondrial membrane potential and establish a baseline for depolarization.[8]

  • The reduction in fluorescence intensity in drug-treated parasites compared to untreated controls indicates a collapse of the mitochondrial membrane potential.

Below is a diagram illustrating the workflow for the mitochondrial membrane potential assay.

G Mitochondrial Membrane Potential Assay Workflow Start Start Parasite_Culture Synchronized Trophozoite Culture Start->Parasite_Culture Drug_Incubation Incubate with SkD, Atovaquone, or Both Parasite_Culture->Drug_Incubation Probe_Staining Add Fluorescent Probe (e.g., MitoTracker) Drug_Incubation->Probe_Staining Flow_Cytometry Analyze Fluorescence by Flow Cytometry Probe_Staining->Flow_Cytometry Data_Analysis Compare Fluorescence to Controls Flow_Cytometry->Data_Analysis End End Data_Analysis->End caption Workflow for mitochondrial potential assay.

Caption: Workflow for mitochondrial potential assay.

Conclusion and Future Directions

This compound is a potent antimalarial compound with a clear mechanism of action targeting macromolecular synthesis in the mature trophozoite stage of P. falciparum. Its synergistic activity with atovaquone highlights its potential as a combination therapy partner. Future research should focus on elucidating the precise molecular targets of SkD, expanding in vivo efficacy and toxicity studies, and exploring its potential in combination with other antimalarials to combat drug resistance. Further investigation into its activity against a wider range of chloroquine-sensitive and resistant P. falciparum strains is also warranted.

References

Simalikalactone D: A Technical Deep-Dive into its Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simalikalactone D (SkD), a quassinoid isolated from the plant Quassia africana, has demonstrated significant antiviral activity against a range of viruses.[1][2] This technical guide provides a comprehensive overview of the existing research on the antiviral properties of this compound, with a focus on its efficacy, methodologies for its investigation, and its potential mechanisms of action. This document is intended to serve as a resource for researchers in virology, natural product chemistry, and drug development who are interested in the therapeutic potential of this compound. While research indicates pronounced antiviral effects, a notable aspect of this compound is its high cytotoxicity, which necessitates careful consideration in the development of any potential therapeutic applications.

Antiviral Activity of this compound

This compound has been shown to exhibit significant in vitro activity against several RNA and DNA viruses. The primary research highlights its efficacy against Herpes Simplex Virus (HSV), Semliki Forest Virus (SFV), Coxsackie virus, and Vesicular Stomatitis Virus (VSV).[1][2]

Quantitative Antiviral Data

Quantitative data on the antiviral efficacy of this compound is limited in publicly available literature. While studies describe its activity as "pronounced," specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values against the aforementioned viruses are not consistently reported. However, cytotoxicity data is more readily available, which is crucial for determining the selectivity index (SI = CC50/IC50), a key parameter in evaluating the therapeutic potential of an antiviral compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)Reference
A2780CP20Ovarian Cancer55[3]
MDA-MB-435Breast Cancer58[3]
MDA-MB-231Breast Cancer65[3]
MDA-MB-468Breast Cancer67[4]
SUM-149Breast Cancer598[4]
MCF10ANon-cancerous breast epithelial67[3]

Note: The comparable cytotoxicity of this compound against cancerous and non-cancerous cell lines highlights a significant challenge for its therapeutic development.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the antiviral activity of compounds like this compound. These are based on standard virological assays and the methodologies alluded to in the available literature.

Cell Lines and Virus Propagation
  • Cell Lines: Vero cells (from monkey kidney) are a common host for propagating a wide range of viruses, including Herpes Simplex Virus, Semliki Forest Virus, Coxsackie virus, and Vesicular Stomatitis Virus.

  • Virus Strains: Specific strains of each virus should be used, for example, HSV-1 (strain KOS), SFV (strain L10), Coxsackie B2, and VSV (strain Indiana).

  • Propagation: Viruses are typically propagated in confluent monolayers of the appropriate host cells in a suitable growth medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration of the compound that is toxic to the host cells (CC50).

  • Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate at a density of approximately 2.5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cell control" with medium only.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 3-5 days).

  • MTT Addition: Remove the medium and add 50 µL of a 1 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

This assay is used to determine the concentration of the compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units - PFU).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., carboxymethyl cellulose (B213188) or agar).

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution of formaldehyde (B43269) and stain with a crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its antiviral effects have not been extensively elucidated in the available literature. However, based on the known activities of other quassinoids and the general principles of antiviral drug action, several potential pathways can be hypothesized.

Inhibition of Viral Replication

It is plausible that this compound directly interferes with the viral replication cycle. This could occur at various stages, including:

  • Viral Entry: Preventing the virus from entering the host cell.

  • Viral Genome Replication: Inhibiting the enzymes responsible for replicating the viral genetic material.

  • Viral Protein Synthesis: Interfering with the translation of viral proteins.

  • Viral Assembly and Egress: Preventing the assembly of new virus particles or their release from the host cell.

Modulation of Host Cell Signaling Pathways

Viruses often manipulate host cell signaling pathways to create a favorable environment for their replication. Antiviral compounds can counteract this by modulating these same pathways. While direct evidence for this compound is lacking in the context of viral infections, some quassinoids have been shown to impact key signaling pathways.

  • NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory and immune responses and is often hijacked by viruses. Some quassinoids have been reported to inhibit NF-κB activation.[5] Inhibition of this pathway could create an unfavorable environment for viral replication.

  • JAK-STAT Signaling: The Janus kinase (JAK) - signal transducer and activator of transcription (STAT) pathway is critical for interferon-mediated antiviral responses.[6][7][8] Viruses have evolved various strategies to evade this pathway. It is conceivable that this compound could potentiate the host's antiviral response by modulating the JAK-STAT pathway, although this remains to be investigated.

Visualizations

Generalized Antiviral Assay Workflow

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (IC50) cluster_analysis Therapeutic Potential c1 Seed Host Cells c2 Add this compound (Serial Dilutions) c1->c2 c3 Incubate c2->c3 c4 MTT Assay c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate CC50 c5->c6 s1 Selectivity Index (SI) = CC50 / IC50 c6->s1 a1 Seed Host Cells a2 Infect with Virus a1->a2 a3 Add this compound (Serial Dilutions) a2->a3 a4 Incubate a3->a4 a5 Plaque Staining a4->a5 a6 Count Plaques a5->a6 a7 Calculate IC50 a6->a7 a7->s1

Caption: Workflow for determining the cytotoxicity and antiviral activity of this compound.

Hypothetical Modulation of Host Antiviral Signaling

Antiviral_Signaling cluster_virus Viral Infection cluster_host Host Cell Response Virus Virus Viral_Replication Viral Replication Virus->Viral_Replication JAK_STAT JAK-STAT Pathway Viral_Replication->JAK_STAT Inhibits NF_kB NF-kB Pathway Viral_Replication->NF_kB Manipulates Antiviral_State Antiviral State JAK_STAT->Antiviral_State Promotes NF_kB->Antiviral_State Promotes Antiviral_State->Viral_Replication Inhibits Simalikalactone_D This compound Simalikalactone_D->Viral_Replication Inhibits? Simalikalactone_D->JAK_STAT Modulates? Simalikalactone_D->NF_kB Modulates?

References

Simalikalactone D: A Technical Guide to Preliminary Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Simalikalactone D (SKD), a quassinoid isolated from the plant Simarouba tulae. This document details the cytotoxic and anti-proliferative effects of SKD against various cancer cell lines, outlines the experimental protocols for key assays, and illustrates the molecular pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the nanomolar range. The data compiled from multiple studies are summarized below.

Cell LineCancer TypeIC50 (nM)Reference(s)
Breast Cancer
MDA-MB-468Triple-Negative Breast Cancer67[1]
MDA-MB-468Triple-Negative Breast Cancer116[2]
MDA-MB-231Triple-Negative Breast Cancer422[1]
MDA-MB-231Triple-Negative Breast Cancer65[3]
SUM-149Triple-Negative Breast Cancer598[1]
MDA-MB-435Breast Cancer58[3]
SKBR3Breast Cancer60.0[2]
4T1Mouse Mammary Tumor218
Ovarian Cancer
A2780CP20Cisplatin-Resistant Ovarian Cancer55[3]
Prostate Cancer
PC3Prostate Cancer>100
Colon Cancer
HCT-116Colon Cancer>100
Neuroblastoma
SH-SY5YNeuroblastoma>100
Non-Cancerous Cells
MCF10AMammary Epithelial67

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the preliminary cytotoxicity screening of this compound.

Cell Viability and Cytotoxicity Assay (Alamar Blue Assay)

This assay quantitatively measures cell viability and proliferation. It utilizes the reduction of resazurin (B115843) (a blue, non-fluorescent compound) to resorufin (B1680543) (a pink, highly fluorescent compound) by metabolically active cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (specific to cell line)

  • This compound (SKD) stock solution (in DMSO)

  • Alamar Blue (Resazurin) reagent

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and adjust the cell suspension to the desired density.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of SKD in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of SKD. Include vehicle control (medium with the same concentration of DMSO as the highest SKD concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • Alamar Blue Addition and Incubation:

    • Following the treatment period, add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance (from wells with medium and Alamar Blue but no cells).

    • Calculate the percentage of cell viability for each SKD concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the SKD concentration to determine the IC50 value (the concentration of SKD that inhibits cell growth by 50%).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of a compound on cell migration, a key process in cancer metastasis.

Materials:

  • 6-well or 12-well cell culture plates

  • Sterile p200 pipette tips or a specialized scratch tool

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • This compound (SKD)

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells have reached confluence, gently create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip. Create a straight, clear line across the center of the well.

  • Washing and Treatment:

    • Wash the wells with PBS to remove any detached cells and debris.

    • Replace the medium with fresh, low-serum medium containing the desired concentration of SKD (typically a sub-lethal concentration determined from the viability assay) or vehicle control. Low-serum medium is used to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

  • Imaging:

    • Immediately after creating the wound and adding the treatment (time 0), capture images of the scratch at several predefined locations in each well.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours) until the wound in the control wells is nearly closed.

  • Data Analysis:

    • Measure the area of the wound at each time point for each condition using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point relative to the initial wound area.

    • Compare the rate of wound closure between SKD-treated and control cells to determine the effect of the compound on cell migration.

Apoptosis Assay (Fluorometric Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • 96-well black, clear-bottom plates

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC)

  • Reaction buffer

  • Dithiothreitol (DTT)

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a culture plate and treat them with SKD at the desired concentration and for the appropriate duration to induce apoptosis (e.g., 100 nM for 48 hours in MDA-MB-468 cells).[1]

    • Harvest the cells (both adherent and floating) and wash them with cold PBS.

    • Lyse the cells by resuspending the cell pellet in cold lysis buffer and incubating on ice for 10-15 minutes.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Activity Measurement:

    • In a 96-well black plate, add a consistent amount of protein lysate (e.g., 50-100 µg) to each well.

    • Prepare a reaction master mix containing reaction buffer, DTT, and the caspase-3 substrate.

    • Add the master mix to each well containing the cell lysate.

    • Include a blank control (lysis buffer without lysate) and a negative control (lysate from untreated cells).

  • Incubation and Data Acquisition:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis:

    • Subtract the background fluorescence of the blank from all readings.

    • Express the caspase-3 activity as the fold-increase in fluorescence in SKD-treated samples compared to the untreated control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a natural product like this compound.

G cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanism of Action start This compound (Natural Product Isolate) viability Cell Viability Assay (e.g., Alamar Blue) - Multiple Cell Lines - Dose-Response start->viability ic50 Determine IC50 Values viability->ic50 migration Cell Migration Assay (Wound Healing) - Sub-lethal [SKD] ic50->migration apoptosis Apoptosis Assay (Caspase-3 Activity) - IC50 [SKD] ic50->apoptosis western Western Blot Analysis (Key Apoptotic & Signaling Proteins) apoptosis->western proteomics Proteomics/Phospho-Array (Pathway Analysis) western->proteomics G cluster_pathways Intracellular Signaling cluster_apoptosis Apoptotic Cascade SKD This compound EGFR EGFR SKD->EGFR Inhibition? JAK JAK SKD->JAK Inhibition? STAT4 STAT4 SKD->STAT4 Reduces Phosphorylation p53 p53 SKD->p53 Reduces Phosphorylation Bcl2 Bcl-2 / Survivin SKD->Bcl2 Decreases Expression EGFR->JAK JAK->STAT4 Phosphorylation Casp3 Caspase-3 Activation p53->Casp3 Bcl2->Casp3 Inhibition PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Simalikalactone D: A Comprehensive Technical Review of its History, Chemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Simalikalactone D (SkD), a quassinoid natural product with significant therapeutic potential. The document covers the history of its discovery, methods for its isolation and synthesis, and a detailed examination of its anticancer, antimalarial, and antiviral properties. Quantitative data are presented in structured tables, and key experimental methodologies are described to facilitate reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Introduction and History

This compound is a member of the quassinoid family, a group of degraded triterpenes known for their bitter taste and diverse biological activities. The first isolation of SkD was from plants of the Simaroubaceae family, which have a long history of use in traditional medicine for treating various ailments, including malaria and cancer.[1][2] Specifically, SkD has been isolated from several species, including Simarouba tulae, Quassia africana, and Simaba guianensis.[1][3] The complex and unique chemical structure of SkD, coupled with its potent bioactivities, has made it a subject of considerable interest in the fields of natural product chemistry and pharmacology.

Isolation and Synthesis

Isolation from Natural Sources

The primary method for obtaining this compound is through extraction and purification from plant materials. The following protocol details the isolation from Simarouba tulae.

  • Extraction:

  • Chromatographic Purification:

    • The chloroform extract, which typically contains the highest concentration of SkD, is subjected to silica (B1680970) gel column chromatography.

    • Elution with a solvent system of 5% methanol in chloroform is used to separate the components into fractions.[1]

    • Fractions containing SkD are identified by thin-layer chromatography (TLC) and pooled.

    • Further purification is achieved using Sephadex LH-20 column chromatography.[1]

    • The final step involves reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.[1]

Total Synthesis

The intricate molecular architecture of this compound has made its total synthesis a formidable challenge. The first successful total synthesis was accomplished by Grieco and coworkers, which also served to confirm the absolute stereochemistry of the molecule.[1][4] The synthesis involves a multi-step sequence that establishes the correct stereochemistry at numerous chiral centers and constructs the pentacyclic core.

Biological Activities

This compound exhibits a broad spectrum of potent biological activities, with its anticancer, antimalarial, and antiviral effects being the most extensively studied.

Anticancer Activity

SkD has demonstrated significant cytotoxicity against a range of cancer cell lines, with particularly notable activity against triple-negative breast cancer (TNBC) and ovarian cancer.[1][5]

Cell LineCancer TypeIC₅₀ (nM)Reference(s)
A2780CP20Ovarian Cancer55[1][6]
MDA-MB-435Breast Cancer58[1][6]
SKBR3Breast Cancer60.0[7]
MDA-MB-231Triple-Negative Breast Cancer65[1][6][7]
MDA-MB-468Triple-Negative Breast Cancer67 - 116[7][8]
SUM-149Triple-Negative Breast Cancer598[8]
4T1Mouse Mammary Tumor218[1]

In TNBC cells, SkD has been shown to induce apoptosis through the activation of caspase-3 and the cleavage of PARP-1.[5] It also downregulates the expression of anti-apoptotic proteins such as Bcl-2 and survivin. Furthermore, SkD has been found to disrupt the Jak/STAT signaling pathway and reduce the levels of Integrin β1, a protein involved in cell adhesion and migration.[5]

anticancer_pathway SkD This compound Jak_STAT Jak/STAT Pathway SkD->Jak_STAT Integrin_B1 Integrin β1 SkD->Integrin_B1 Apoptosis_Proteins Bcl-2, Survivin SkD->Apoptosis_Proteins Caspase3 Caspase-3 Activation SkD->Caspase3 Reduced_Migration Reduced Cell Migration Integrin_B1->Reduced_Migration Apoptosis_Proteins->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: SkD's anticancer mechanism in TNBC.

  • Cell Culture: MDA-MB-468 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (SRB Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Varying concentrations of SkD are added, and the plates are incubated for 48 hours.

    • Cells are fixed with 50% trichloroacetic acid (TCA) at 4°C for 1 hour.[1]

    • The plates are washed, and the cells are stained with 0.4% sulforhodamine B (SRB) solution.

    • The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm.

    • IC₅₀ values are calculated from dose-response curves.

Antimalarial Activity

This compound demonstrates potent in vitro and in vivo activity against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains.[2][9]

Parasite/ModelStrain/RouteMetricValueReference(s)
Plasmodium falciparumFcB1 (in vitro)IC₅₀10 nM[2][9]
Plasmodium yoelii(in vivo, oral)ED₅₀3.7 mg/kg/day[2][9]

The antimalarial activity of SkD is most pronounced against the mature trophozoite stage of the parasite, which is characterized by active DNA synthesis.[3] SkD does not appear to inhibit heme biomineralization, a common target for many antimalarial drugs.[3]

antimalarial_workflow start Start culture Culture P. falciparum start->culture plate Plate synchronized parasites culture->plate add_skd Add this compound plate->add_skd incubate Incubate for 48-72h add_skd->incubate measure Measure parasite growth (e.g., SYBR Green I assay) incubate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for in vitro antimalarial testing.

  • Parasite Culture: P. falciparum is maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with human serum.

  • Drug Susceptibility Assay:

    • Asynchronous or synchronized parasite cultures are plated in 96-well plates.

    • Serial dilutions of SkD are added to the wells.

    • Plates are incubated for 72 hours.

    • Parasite growth is quantified using a SYBR Green I-based fluorescence assay or by microscopic counting of Giemsa-stained smears.

    • IC₅₀ values are determined from the dose-response data.

Antiviral Activity

This compound has been shown to inhibit the replication of several viruses, including Herpes Simplex Virus (HSV), Semliki Forest Virus, Coxsackie Virus, and Vesicular Stomatitis Virus.[10]

Quantitative data for the antiviral activity of this compound is not as extensively reported in the form of IC₅₀ values as its anticancer and antimalarial activities. However, studies have demonstrated its ability to significantly reduce viral replication.

The precise mechanism of antiviral action has not been fully elucidated. However, structure-activity relationship studies suggest that the ester group at the C-15 position and the epoxymethano bridge between C-8 and C-13 are crucial for its antiviral effects.[10]

  • Cell Culture: A suitable host cell line (e.g., Vero cells for HSV) is grown to confluency in 24-well plates.

  • Virus Infection: Cell monolayers are infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours.

  • Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of SkD and 0.5% methylcellulose (B11928114) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.

  • Quantification: The cell monolayers are fixed and stained with crystal violet, and the number of plaques is counted.

  • Analysis: The percentage of plaque reduction is calculated for each SkD concentration compared to a virus-only control, and the IC₅₀ is determined.

Conclusion

This compound is a highly promising natural product with a diverse range of potent biological activities. Its demonstrated efficacy against cancer, malaria, and various viruses warrants further investigation and development. The information provided in this technical guide, including detailed protocols and quantitative data, is intended to serve as a valuable resource for the scientific community to advance the research on this remarkable molecule and unlock its full therapeutic potential.

References

Methodological & Application

Simalikalactone D: From Natural Source to a Potential Therapeutic Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simalikalactone D (SkD) is a potent quassinoid, a class of structurally complex natural products isolated from plants of the Simaroubaceae family. Possessing significant biological activities, including anticancer, antimalarial, and antiviral properties, SkD has emerged as a compound of high interest for therapeutic development. This document provides a comprehensive overview of the isolation and purification of this compound, along with detailed protocols for evaluating its biological activity. The information presented herein is intended to serve as a practical guide for researchers engaged in the study and development of this promising natural product.

Isolation and Purification of this compound

This compound can be isolated from various plant species, including Simarouba tulae, Quassia amara, and Quassia africana. The general workflow involves solvent extraction of the plant material followed by a series of chromatographic purification steps.

General Workflow

The isolation process typically begins with the extraction of dried and powdered plant material using an organic solvent. The choice of solvent and subsequent fractionation is guided by the polarity of SkD. Bioassay-guided fractionation is often employed to track the active compound through the purification process.

plant Dried Plant Material (e.g., leaves, roots) extraction Solvent Extraction (e.g., Methanol, Dichloromethane-Methanol) plant->extraction partition Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) extraction->partition cc Column Chromatography (Silica Gel, Sephadex LH-20) partition->cc Bioactive Fraction (e.g., Chloroform) hplc Preparative HPLC (Reversed-Phase C18) cc->hplc skd Pure this compound hplc->skd

Figure 1: General workflow for the isolation of this compound.
Quantitative Data Summary

The yield of this compound can vary depending on the plant source and the specific isolation protocol employed. The following tables summarize representative quantitative data from published studies.

Table 1: Isolation of this compound from Simarouba tulae

Starting MaterialExtraction/Fractionation StepMass Obtained
Chloroform extract of S. tulae leavesInitial Extract40 g
Fraction 3 (from Silica gel chromatography)Column Chromatography1.1 g
Subfraction C (from Sephadex LH-20)Column Chromatography730 mg
Pure this compound Reversed-Phase HPLC 8 mg [1]
Optimized Protocol Yield-150 mg[2]

Table 2: Isolation of this compound from Quassia africana

Starting MaterialExtraction/Fractionation StepMass Obtained
Methanol extract of Q. africana rootsInitial Extract75 g
Chloroform soluble fractionSolvent Partitioning12 g
Pure this compound Column Chromatography 200 mg [3]

Experimental Protocols

Antiproliferative Activity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the medium from the wells and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the log of the this compound concentration.

Table 3: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
A2780CP20Ovarian Cancer55[4]
MDA-MB-231Breast Cancer65[4]
MDA-MB-435Breast Cancer58[4]
MDA-MB-468Breast Cancer67[1]
SKBR3Breast Cancer60.0[5]
4T1Mouse Mammary Carcinoma>100[4]
In Vitro Antimalarial Activity using SYBR Green I Assay

The SYBR Green I-based fluorescence assay is a widely used method for determining the antiplasmodial activity of compounds by quantifying parasite DNA.

Protocol:

  • Parasite Culture: Culture Plasmodium falciparum (e.g., chloroquine-resistant strain FcB1) in human erythrocytes in complete culture medium at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plate Preparation: Prepare serial dilutions of this compound in culture medium in a 96-well plate.

  • Assay Initiation: Add synchronized ring-stage parasites to the wells at a final parasitemia of 0.5-1% and a hematocrit of 2%. Include parasite-free red blood cells as a negative control and parasites treated with a known antimalarial (e.g., chloroquine) as a positive control.

  • Incubation: Incubate the plate for 72 hours under the same culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the untreated parasite control. Determine the IC₅₀ value from the dose-response curve.

Table 4: Antimalarial Activity of this compound

Plasmodium falciparum StrainIC₅₀ (nM)
FcB1 (chloroquine-resistant)10[6]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of various cellular signaling pathways. In cancer cells, it has been shown to induce apoptosis and inhibit cell migration.

Anticancer Signaling Pathway

In triple-negative breast cancer cells, this compound has been observed to induce apoptosis through the activation of Caspase-3 and the cleavage of PARP-1.[1][7] It also leads to a reduction in the levels of anti-apoptotic proteins such as Bcl-2 and survivin.[1] Furthermore, SkD has been shown to disrupt the Jak/STAT signaling pathway, which is crucial for cancer cell proliferation and survival.[1]

cluster_skd This compound cluster_cell Cancer Cell skd This compound jak_stat Jak/STAT Pathway skd->jak_stat inhibits bcl2 Bcl-2 / Survivin skd->bcl2 inhibits caspase3 Caspase-3 skd->caspase3 activates proliferation Proliferation / Survival jak_stat->proliferation apoptosis Apoptosis bcl2->apoptosis inhibits parp PARP-1 Cleavage caspase3->parp parp->apoptosis

Figure 2: Proposed anticancer signaling pathway of this compound.
Antimalarial Mechanism of Action

The antimalarial activity of this compound is most potent during the mature trophozoite stage of the Plasmodium falciparum life cycle, which is when DNA replication is maximal.[8] While the precise molecular target is still under investigation, it is known to synergize with the antimalarial drug atovaquone, enhancing its effect on the parasite's mitochondrial membrane potential.[9]

cluster_skd This compound cluster_parasite Plasmodium falciparum skd This compound dna_rep DNA Replication (Trophozoite Stage) skd->dna_rep inhibits atovaquone Atovaquone skd->atovaquone synergizes with death Parasite Death dna_rep->death mito Mitochondrial Membrane Potential mito->death atovaquone->mito disrupts

Figure 3: Proposed antimalarial mechanism of this compound.

Conclusion

This compound is a natural product with significant therapeutic potential. The protocols and data presented in this document provide a foundation for researchers to further explore its isolation, biological activities, and mechanism of action. Continued investigation into this promising compound may lead to the development of novel therapies for cancer and malaria.

References

Simalikalactone D: A Comprehensive Analysis by NMR and X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Simalikalactone D (SKD), a quassinoid isolated from plants of the Simarouba genus, has garnered significant attention within the scientific community for its potent anticancer and antimalarial properties.[1][2][3] The precise elucidation of its complex molecular structure is paramount for understanding its mechanism of action and for guiding synthetic efforts. This application note details the analytical protocols for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, presenting a comprehensive summary of the requisite data and experimental workflows.

Structural Elucidation Overview

The structural determination of this compound is achieved through a synergistic approach that combines NMR spectroscopy and X-ray crystallography. NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques, provide detailed information about the chemical environment and connectivity of atoms within the molecule in solution. Single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state, confirming the relative stereochemistry of the molecule's numerous chiral centers.[1]

NMR Spectroscopic Data

NMR analysis of this compound was performed in deuterated chloroform (B151607) (CDCl₃). The chemical shifts were referenced to the residual solvent signals (¹H: δ 7.26 ppm; ¹³C: δ 77.0 ppm).[1]

Table 1: ¹H and ¹³C NMR Data for this compound (400 MHz for ¹H, 100 MHz for ¹³C, in CDCl₃)
PositionδC (ppm)δH (ppm) (mult., J in Hz)
178.94.31 (d, 8.0)
243.82.15 (m)
334.21.65 (m), 2.05 (m)
4209.5-
551.53.15 (d, 8.0)
634.52.30 (m)
778.44.01 (s)
850.1-
946.52.65 (m)
1022.91.95 (m)
11120.95.98 (s)
12162.8-
1370.8-
1483.94.98 (s)
1578.15.35 (s)
16170.1-
1720.91.25 (s)
18173.2-
1929.71.05 (s)
2010.81.85 (s)
21176.5-
2241.52.55 (m)
2316.61.18 (d, 7.0)
2426.81.50 (m), 1.70 (m)
2511.70.95 (t, 7.5)

Note: Data compiled from publicly available spectra and literature values. Assignments are based on 2D NMR correlations.

X-ray Diffraction Data

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from an ethyl acetate (B1210297) solution.[1] The analysis confirmed the relative configuration of the 12 chiral centers within the molecule.[1]

Table 2: Crystallographic Data for this compound
ParameterValue
CCDC Number1947777
Empirical formulaC₂₅H₃₄O₉
Formula weight478.53
Temperature100.01(10) K
Wavelength1.5406 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 10.1234(2) Å, α = 90°
b = 15.4567(3) Å, β = 90°
c = 15.5678(4) Å, γ = 90°
Volume2434.56(9) ų
Z4
Density (calculated)1.305 Mg/m³

Experimental Protocols

NMR Spectroscopy

Objective: To acquire 1D and 2D NMR spectra to determine the chemical structure and atomic connectivity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker, 400 MHz for ¹H)

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of CDCl₃.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: The NMR data were recorded on a Bruker NMR spectrometer operating at 400 MHz for ¹H-NMR and 100 MHz for ¹³C-NMR.[1]

  • ¹H-NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C-NMR Acquisition: Acquire a standard one-dimensional carbon spectrum with proton decoupling.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual CDCl₃ signal.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure and absolute stereochemistry of this compound.

Materials:

  • High-purity this compound crystals

  • Ethyl acetate (for crystallization)

  • Single-crystal X-ray diffractometer (e.g., Rigaku SuperNova)[1]

  • Cryo-loop

Protocol:

  • Crystallization: Dissolve the purified this compound in a minimal amount of ethyl acetate. Allow the solvent to evaporate slowly at room temperature over several days to form single crystals.

  • Crystal Mounting: Select a suitable single crystal and mount it on a cryo-loop.

  • Data Collection:

    • The data were collected on a Rigaku SuperNova, single-source HyPix3000 diffractometer with Cu Kα radiation (λ = 1.5406 Å) at a temperature of 100.01(10) K.[1]

  • Data Reduction: The collected diffraction data was processed using the CrysAlisPro software.[1]

  • Structure Solution and Refinement:

    • The structure was solved using direct methods.[1]

    • Refinement was carried out by full-matrix least-squares methods on F².[1]

    • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions.[1]

  • Data Deposition: The final crystallographic information file (CIF) was deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1947777.

Visualized Workflows

cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation plant Simarouba tulae Leaves extraction Solvent Extraction plant->extraction chromatography Chromatographic Purification extraction->chromatography skd Purified this compound chromatography->skd nmr NMR Spectroscopy skd->nmr xray X-ray Diffraction skd->xray nmr_data 1D & 2D NMR Data nmr->nmr_data xray_data Crystallographic Data xray->xray_data structure Final 3D Structure nmr_data->structure xray_data->structure

Caption: Workflow for this compound analysis.

cluster_nmr NMR Analysis cluster_xray X-ray Diffraction H1 ¹H NMR (Proton Environments) Structure Confirmed Molecular Structure of this compound H1->Structure Connectivity & Environment C13 ¹³C NMR (Carbon Skeleton) C13->Structure Connectivity & Environment COSY COSY (H-H Connectivity) COSY->Structure Connectivity & Environment HSQC HSQC (Direct C-H Bonds) HSQC->Structure Connectivity & Environment HMBC HMBC (Long-Range C-H Bonds) HMBC->Structure Connectivity & Environment XRAY Single-Crystal X-ray (3D Atomic Coordinates) XRAY->Structure Stereochemistry & Conformation

Caption: Relationship between NMR and X-ray data.

Conclusion

The combined application of advanced NMR spectroscopy and single-crystal X-ray diffraction provides a robust and definitive methodology for the structural elucidation of complex natural products like this compound. The detailed protocols and comprehensive datasets presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into the promising therapeutic potential of this class of compounds.

References

Application Notes and Protocols: Simalikalactone D Cytotoxicity in MDA-MB-231 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic effects of Simalikalactone D (SKD) on the triple-negative breast cancer cell line, MDA-MB-231. Detailed protocols for cell culture and cytotoxicity assessment are included to facilitate experimental replication and further investigation into the therapeutic potential of this natural compound.

Introduction

This compound (SKD) is a quassinoid isolated from the endemic Puerto Rican plant Simarouba tulae. It has demonstrated potent cytotoxic and anti-proliferative activities against various cancer cell lines.[1] This document focuses on its effects on MDA-MB-231, a highly invasive and metastatic human breast adenocarcinoma cell line, which serves as a valuable model for studying aggressive breast cancers.

Data Presentation

This compound Cytotoxicity in MDA-MB-231 Cells

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in MDA-MB-231 cells from various studies.

Assay TypeIC50 (nM)Reference
Sulforhodamine B (SRB) assay65[1]
Alamar Blue assay422[2]
Viability assay65[3]

Note: Variations in IC50 values can be attributed to differences in assay methodology, incubation times, and specific cell culture conditions.

Experimental Protocols

MDA-MB-231 Cell Culture

A crucial aspect of obtaining reliable and reproducible results is the proper maintenance of the MDA-MB-231 cell line.

Materials:

  • MDA-MB-231 cells (e.g., ATCC® HTB-26™)

  • Leibovitz's L-15 Medium (e.g., ATCC® 30-2008™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.05% Trypsin-EDTA solution

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, no CO2)

Protocol:

  • Complete Growth Medium Preparation: To a 500 mL bottle of Leibovitz's L-15 Medium, add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution.

  • Cell Thawing:

    • Rapidly thaw a cryovial of MDA-MB-231 cells in a 37°C water bath.[4][5]

    • Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.

    • Transfer the cell suspension to a T-25 culture flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a non-humidified incubator without CO2.

    • Change the medium every 2-3 days.[4]

    • Observe cells for confluence and morphology. They should appear spindle-shaped and adherent.

  • Cell Passaging:

    • When cells reach 80-90% confluence, aspirate the medium.

    • Wash the cell monolayer once with DPBS.

    • Add 1-2 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[4]

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 ratio) to a new flask containing fresh, pre-warmed complete growth medium.[6]

Cytotoxicity Assay using the Sulforhodamine B (SRB) Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • MDA-MB-231 cells

  • This compound (SKD) stock solution (in DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of SKD in complete growth medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the wells and add 100 µL of the SKD dilutions. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for 48-72 hours.

  • Cell Fixation:

    • Gently add 25 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

    • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining:

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly rinse the plate four times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Measurement:

    • Add 100 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

    • Shake the plate for 5-10 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the SKD concentration.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assay

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis culture Culture MDA-MB-231 cells to 80-90% confluency harvest Harvest and count cells culture->harvest seed Seed cells into 96-well plates harvest->seed add_skd Treat cells with SKD and incubate for 48-72h seed->add_skd prepare_skd Prepare serial dilutions of this compound prepare_skd->add_skd fix Fix cells with TCA add_skd->fix stain Stain with SRB fix->stain solubilize Solubilize bound dye stain->solubilize read Read absorbance at 510 nm solubilize->read calculate Calculate % cell viability read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway of this compound in MDA-MB-231 Cells

signaling_pathway Proposed Signaling Pathway of this compound in MDA-MB-231 Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects SKD This compound EGFR EGFR SKD->EGFR Inhibits IntegrinB1 Integrin β1 SKD->IntegrinB1 Reduces levels JAK_STAT JAK/STAT Pathway SKD->JAK_STAT Inhibits Apoptosis_related Apoptosis-related proteins (p53, BAD, DAXX, AKT1, JUN) SKD->Apoptosis_related Reduces phosphorylation Autophagy Autophagy Pathways SKD->Autophagy Induces EGFR->JAK_STAT Migration Reduced Cell Migration & Adhesion IntegrinB1->Migration Proliferation Reduced Proliferation JAK_STAT->Proliferation Cytotoxicity Cytotoxicity Apoptosis_related->Cytotoxicity Autophagy->Cytotoxicity

Caption: this compound's proposed mechanism in MDA-MB-231 cells.

Mechanism of Action Insights

This compound exerts its cytotoxic effects on MDA-MB-231 cells through multiple mechanisms. Studies suggest that SKD's activity is not solely dependent on caspase-3 mediated apoptosis in this cell line.[3][7][8] Instead, it appears to induce autophagy-related pathways.[7][8]

Furthermore, SKD has been shown to modulate key signaling pathways involved in cancer cell proliferation and migration. It can inhibit the phosphorylation of components within the EGFR and JAK/STAT signaling pathways.[2][9] A notable effect of SKD treatment is the reduction of Integrin β1 (ITGB1) protein levels, which likely contributes to the observed decrease in cell adhesion and migration.[2] Additionally, SKD treatment leads to a reduction in the phosphorylation of several apoptosis-related proteins, including p53, BAD, DAXX, AKT1, and JUN, indicating an early disruption of intracellular signaling.[2][9] These findings highlight the multifaceted anti-cancer properties of this compound.

References

Application Note: Cytotoxicity Assessment of Simalikalactone D using the Sulforhodamine B (SRB) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Simalikalactone D (SKD) is a quassinoid, a type of natural compound, isolated from the plant Simarouba tulae.[1] It has demonstrated significant anticancer and antimalarial properties.[1][2] SKD's anticancer activity has been observed in various cancer cell lines, particularly in triple-negative breast cancer (TNBC), where it can induce apoptosis (programmed cell death) and inhibit cell migration.[1][3][4] The Sulforhodamine B (SRB) assay is a rapid, sensitive, and reproducible colorimetric method used for determining cell density and cytotoxicity, based on the measurement of cellular protein content.[5][6] This assay is widely used in drug discovery for high-throughput screening of potential cytotoxic agents.[7][8] The principle involves SRB, a bright-pink aminoxanthene dye, binding stoichiometrically to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[5][8][9] The amount of bound dye is directly proportional to the cell mass, allowing for the quantification of cell viability.[5] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on adherent cancer cell lines using the SRB assay.

Quantitative Data Summary: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against various breast cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-468Triple-Negative Breast Cancer67[1][10]
MDA-MB-468Triple-Negative Breast Cancer116[3]
MDA-MB-231Triple-Negative Breast Cancer422[1][10]
MDA-MB-231Triple-Negative Breast Cancer65[3]
MDA-MB-231Breast Cancer65[11]
SUM-149Triple-Negative Breast Cancer598[1][10]
SKBR3Breast Cancer60[3]
A2780CP20Ovarian Cancer55[11]
MDA-MB-435Breast Cancer58[11]

Experimental Protocols

This section details the step-by-step methodology for performing the SRB assay to determine the cytotoxicity of this compound.

Materials and Reagents

  • Adherent cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium (e.g., MEM/EBSS with 10% FBS)[5]

  • This compound (SKD) stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)[5]

  • Trypsin-EDTA solution[5]

  • Trichloroacetic acid (TCA), 10% (wt/vol) in water[5]

  • Sulforhodamine B (SRB) solution, 0.057% (wt/vol) in 1% (vol/vol) acetic acid[5]

  • Washing solution, 1% (vol/vol) acetic acid[5]

  • Solubilization buffer, 10 mM Tris base solution, pH 10.5[5][12]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 510-565 nm)[5][13]

  • CO2 incubator (37°C, 5% CO2)

Protocol

Step 1: Cell Seeding

  • Culture cells until they reach approximately 80% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000–20,000 cells/well) in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.[13]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Step 2: this compound Treatment

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final concentration of the solvent (e.g., DMSO) should not be toxic to the cells (typically ≤0.5%).[5]

  • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the corresponding SKD dilution or control medium to each well.

  • Return the plate to the incubator and incubate for the desired exposure time (e.g., 48 or 72 hours).[13][14]

Step 3: Cell Fixation and Staining

  • After the treatment incubation period, terminate the experiment by fixing the cells. Gently add 100 µL of ice-cold 10% (wt/vol) TCA to each well without removing the culture medium.[15] Alternatively, some protocols suggest adding 25-50 µL of cold 50% TCA.[12][13]

  • Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.[9]

  • Wash the plates five times with distilled water or 1% acetic acid to remove TCA, unbound dye, and media components.[9][15] Tap the plate on paper towels to remove excess water.

  • Air-dry the plates completely. At this stage, fixed plates can be stored indefinitely at room temperature.[5][8]

  • Add 100 µL of 0.057% SRB solution to each well, ensuring the bottom of the well is covered.[5]

  • Incubate at room temperature for 30 minutes.[5][9]

Step 4: Absorbance Measurement

  • Quickly wash the plates four to five times with 1% acetic acid to remove any unbound SRB dye.[9][13]

  • Allow the plates to air-dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]

  • Place the plate on a mechanical shaker for 5-10 minutes to ensure the complete solubilization of the dye.[8][12]

  • Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[5][13]

Data Analysis

  • Subtract the average OD of the blank (medium only) wells from all other OD values.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Plot the percentage of viability against the log of this compound concentration.

  • Determine the IC50 value, which is the concentration of SKD that causes a 50% reduction in cell viability, using non-linear regression analysis.

Visualizations

Experimental Workflow Diagram

SRB_Assay_Workflow start Start seed_cells Seed Cells in 96-Well Plate (100 µL/well) start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate for 48-72h (37°C, 5% CO2) treat->incubate2 fix Fix Cells with Cold TCA (1h at 4°C) incubate2->fix wash_dry1 Wash with Water & Air Dry fix->wash_dry1 stain Stain with SRB Solution (30 min at RT) wash_dry1->stain wash_dry2 Wash with 1% Acetic Acid & Air Dry stain->wash_dry2 solubilize Solubilize Dye with Tris Base wash_dry2->solubilize read Measure Absorbance (510 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze end_node End analyze->end_node

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

This compound Signaling Pathway Diagram

SKD_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SKD This compound (SKD) EGFR EGFR SKD->EGFR Binds/Inhibits JAK_STAT JAK/STAT Pathway SKD->JAK_STAT Inhibits AKT1 AKT1 SKD->AKT1 Reduces Phosphorylation BAD BAD SKD->BAD Reduces Phosphorylation ITGB1 Integrin β1 (ITGB1) SKD->ITGB1 Reduces Levels p53 p53 SKD->p53 Reduces Phosphorylation Caspase3 Caspase-3 BAD->Caspase3 Migration Cell Migration & Adhesion ITGB1->Migration p53->Caspase3 PARP1 PARP-1 Apoptosis Apoptosis PARP1->Apoptosis Induces Caspase3->PARP1 Cleavage

Caption: Proposed signaling pathways affected by this compound in cancer cells.

References

Simalikalactone D: Application Notes and Protocols for Colony Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simalikalactone D (SKD) is a quassinoid, a class of natural compounds isolated from plants of the Simaroubaceae family. It has demonstrated potent anti-cancer properties in various cancer cell lines, including triple-negative breast cancer and ovarian cancer.[1][2][3] SKD exerts its cytotoxic and anti-proliferative effects through the modulation of several key cellular signaling pathways, leading to the induction of apoptosis and inhibition of cell migration and adhesion.[4][5][6] The colony formation assay, or clonogenic assay, is a pivotal in vitro method to assess the long-term effects of cytotoxic agents like SKD on the ability of single cells to proliferate and form colonies.[7][8][9] This document provides detailed protocols for conducting a colony formation assay to evaluate the efficacy of this compound, along with data presentation guidelines and visual representations of the associated signaling pathways.

Mechanism of Action Overview

This compound has been shown to impact cancer cell survival and proliferation through multiple mechanisms. A key target is the Janus kinase/signal transducer and activator of transcription (Jak/STAT) signaling pathway.[10] SKD treatment leads to a reduction in the phosphorylation of critical components of this pathway, thereby inhibiting downstream signaling that promotes cell growth and survival.[10] Furthermore, SKD has been observed to decrease the protein levels of Integrin β1 (ITGB1), a transmembrane receptor crucial for cell adhesion and migration.[1][4] This disruption of cell-matrix interactions likely contributes to its anti-metastatic potential. In some cancer cell lines, such as MDA-MB-468, SKD induces apoptosis, characterized by the activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP-1).[4][5] Conversely, in other cell lines like MDA-MB-231, it may activate autophagy pathways.[5]

Data Presentation

The efficacy of this compound in inhibiting colony formation can be quantified and presented for comparative analysis. The following tables summarize the cytotoxic effects of SKD on various cancer cell lines and provide a template for presenting colony formation assay results.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (nM)Reference(s)
MDA-MB-468Triple-Negative Breast Cancer67[1][4]
MDA-MB-231Triple-Negative Breast Cancer65 - 422[1][2][4]
SUM-149Triple-Negative Breast Cancer598[4]
SKBR3Breast Cancer60[10]
A2780CP20Ovarian Cancer55[1][2]
MDA-MB-435Breast Cancer58[2]

Table 2: Representative Data from this compound Colony Formation Assay

Treatment GroupConcentration (nM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Surviving Fraction
Vehicle Control (DMSO)0285 ± 15571.00
This compound25180 ± 12360.63
This compound5095 ± 8190.33
This compound10028 ± 55.60.10

Note: The data presented in this table is illustrative and should be replaced with experimental results.

Experimental Protocols

This section provides a detailed methodology for performing a colony formation assay to assess the long-term effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468, A2780CP20)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well plates or 10 cm Petri dishes

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Seeding and Treatment (Initial Phase):

    • Culture the selected cancer cell line to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 6-well plates at a density of 3 x 10^4 cells/mL.[1]

    • Allow the cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to use concentrations around the IC50 value of the specific cell line (e.g., 25, 50, and 100 nM).[1] Include a vehicle control (DMSO) at the same final concentration as in the highest SKD treatment.

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for 24 hours.

  • Cell Seeding for Colony Formation (Clonogenic Phase):

    • After the 24-hour treatment, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and collect the cell suspension.

    • Count the viable cells for each treatment group.

    • Seed a low and equal number of viable cells (e.g., 1000 cells) from each treatment group into new 10 cm Petri dishes containing fresh, drug-free complete medium.[1]

    • Gently swirl the dishes to ensure an even distribution of cells.

    • Incubate the dishes undisturbed for 10-14 days in a 37°C, 5% CO2 incubator, or until visible colonies are formed in the control dish.

  • Colony Staining and Quantification:

    • After the incubation period, carefully remove the medium from the dishes.

    • Gently wash the dishes twice with PBS.

    • Fix the colonies by adding 100% methanol (B129727) and incubating for 10-15 minutes at room temperature.

    • Remove the methanol and let the dishes air dry completely.

    • Add the 0.5% crystal violet staining solution to each dish, ensuring the entire surface is covered.

    • Incubate for 10-20 minutes at room temperature.

    • Gently wash the dishes with tap water until the excess stain is removed and the colonies are clearly visible.

    • Allow the dishes to air dry.

  • Data Analysis:

    • Count the number of colonies in each dish. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).

Mandatory Visualizations

Diagram 1: this compound Colony Formation Assay Workflow

Colony_Formation_Assay_Workflow cluster_prep Phase 1: Cell Preparation and Treatment cluster_clonogenic Phase 2: Clonogenic Growth cluster_analysis Phase 3: Staining and Analysis start Start with cultured cancer cells (~80% confluency) seed_initial Seed 3x10^4 cells/mL in 6-well plates start->seed_initial adhere Incubate for 24h for cell adherence seed_initial->adhere treat Treat with this compound (e.g., 25, 50, 100 nM) and Vehicle Control adhere->treat incubate_treat Incubate for 24h treat->incubate_treat harvest Harvest and count viable cells incubate_treat->harvest seed_clonogenic Seed 1000 viable cells in 10 cm dishes (drug-free medium) harvest->seed_clonogenic incubate_clonogenic Incubate for 10-14 days for colony formation seed_clonogenic->incubate_clonogenic fix Fix colonies with methanol incubate_clonogenic->fix stain Stain with 0.5% Crystal Violet fix->stain wash_dry Wash and air dry stain->wash_dry count Count colonies (≥50 cells) wash_dry->count analyze Calculate Plating Efficiency and Surviving Fraction count->analyze

Caption: Workflow for the this compound colony formation assay.

Diagram 2: Proposed Signaling Pathway of this compound Action

Caption: this compound's impact on key signaling pathways.

References

Application Notes and Protocols for Simalikalactone D in Wound Healing Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simalikalactone D (SKD) is a quassinoid compound isolated from the plant Simarouba tulae.[1][2] Primarily investigated for its potent antimalarial and anticancer properties, recent studies have highlighted its potential to modulate cell migration, a critical process in wound healing and cancer metastasis.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing SKD in wound healing assays to study cell migration. The primary focus is on its application in cancer cell lines, where it has been shown to inhibit cell motility.[1][4]

Mechanism of Action in Cell Migration

This compound has been observed to impair cell migration in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models.[1][2] The underlying mechanism for this inhibition is linked to the downregulation of Integrin β1 (ITGB1), a key mediator of cell-matrix adhesion and motility.[1][2] This effect on cell adhesion and migration appears to be independent of apoptotic pathways, suggesting a targeted disruption of migratory processes.[1][2] Furthermore, studies indicate that SKD may also modulate the EGFR and Jak/STAT signaling pathways, which are crucial for cell proliferation and migration.[1][2]

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-migratory effects of this compound on various cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeIC50 (nM)Reference
MDA-MB-468Triple-Negative Breast Cancer67[1]
MDA-MB-231Triple-Negative Breast Cancer422[1]
SUM-149Triple-Negative Breast Cancer598[1]
SKBR3Breast Cancer60.0[3]
A2780CP20Ovarian Cancer55[4]
MDA-MB-435Breast Cancer58[4]
MCF10ANon-cancerous Mammary Epithelial67[4]

Table 2: Effect of this compound on Cell Migration (Wound Healing Assay)

Cell LineSKD ConcentrationDuration% Migration InhibitionReference
MDA-MB-23132 nM24 hours15%[4][6]
MDA-MB-23125 nMNot SpecifiedSignificant Impairment[1][2]
MDA-MB-46825 nMNot SpecifiedSignificant Reduction[1]
SUM-14925 nMNot SpecifiedReduced Motility[1]

Experimental Protocols

This section provides a detailed protocol for conducting a wound healing (scratch) assay to evaluate the effect of this compound on cell migration.

Protocol: In Vitro Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on the migratory capacity of adherent cells.

Materials:

  • Adherent cells of interest (e.g., MDA-MB-231, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound (SKD) stock solution (in DMSO)

  • 12-well or 24-well tissue culture plates

  • Sterile 200 µL pipette tips or a cell scraper

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into 12-well or 24-well plates at a density that will form a confluent monolayer within 24 hours.[7]

  • Creating the "Wound":

    • Once the cells have formed a confluent monolayer, carefully create a "scratch" or "wound" in the center of each well using a sterile 200 µL pipette tip.[7]

    • Apply firm, consistent pressure to ensure a clean, cell-free area. A cross-shaped scratch can also be made in each well.[7]

  • Washing and Treatment:

    • Gently wash the wells with sterile PBS to remove any detached cells and debris.[7]

    • Replace the PBS with a fresh complete medium containing the desired concentration of this compound. A vehicle control (e.g., 0.02% DMSO) should be included.[6] Based on existing literature, a sublethal concentration of SKD (e.g., 25-32 nM) is recommended to minimize cytotoxic effects.[1][4]

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.[7]

    • Mark the specific locations on the plate where images are taken to ensure the same fields are imaged at subsequent time points.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging:

    • Capture images of the same marked fields at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).[7]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point for both control and SKD-treated wells.

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.

    • The formula for wound closure is:

      • % Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] * 100

    • Compare the rate of wound closure between the control and SKD-treated groups to determine the effect of SKD on cell migration.

Visualizations

Signaling Pathway of this compound in Cell Migration Inhibition

G SKD This compound EGFR EGFR SKD->EGFR Inhibits JAK_STAT Jak/STAT Pathway SKD->JAK_STAT Inhibits ITGB1 Integrin β1 (ITGB1) SKD->ITGB1 Downregulates Migration Cell Migration EGFR->Migration JAK_STAT->Migration Adhesion Cell Adhesion ITGB1->Adhesion Adhesion->Migration

Caption: Proposed signaling pathway for this compound-mediated inhibition of cell migration.

Experimental Workflow for Wound Healing Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Cells in Plate Confluence Grow to Confluence Seed->Confluence Scratch Create Scratch/Wound Confluence->Scratch Wash Wash with PBS Scratch->Wash Treat Add SKD/Vehicle Wash->Treat Image0 Image (0 hr) Treat->Image0 Incubate Incubate & Image (Timepoints) Image0->Incubate Measure Measure Wound Area Incubate->Measure Calculate Calculate % Closure Measure->Calculate Compare Compare Groups Calculate->Compare

Caption: Step-by-step workflow for the this compound wound healing assay.

References

Application Notes and Protocols: Elucidating Simalikalactone D's Impact on Cellular Signaling Using Phospho-Antibody Arrays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simalikalactone D (SKD), a quassinoid derived from the Simarouba tulae plant, has demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines, particularly triple-negative breast cancer (TNBC).[1][2][3][4] Understanding the molecular mechanisms underlying its anticancer effects is crucial for its development as a therapeutic agent. Phospho-antibody arrays serve as a powerful high-throughput tool to simultaneously investigate the phosphorylation status of numerous proteins, providing a comprehensive snapshot of the signaling pathways modulated by a compound. This document provides detailed application notes and protocols for utilizing a phospho-antibody array to dissect the signaling pathways affected by this compound.

Introduction

This compound has emerged as a promising natural product with potent anticancer properties. Studies have shown its ability to induce apoptosis and inhibit cell migration in cancer cells.[1][5] The early molecular events triggered by SKD involve alterations in the phosphorylation of key signaling proteins. Phospho-antibody arrays, which contain hundreds of site-specific and phospho-specific antibodies, enable the rapid and efficient profiling of these changes across multiple signaling cascades. This technology is instrumental in identifying the primary targets and downstream effectors of SKD, thereby elucidating its mechanism of action. Research has indicated that SKD modulates critical pathways such as the JAK/STAT and apoptosis signaling pathways.[1][6]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-468Triple-Negative Breast Cancer67[1]
MDA-MB-231Triple-Negative Breast Cancer65 - 422[1][2][3]
SUM-149Triple-Negative Breast Cancer598[1]
SKBR3Breast Cancer60.0[2]
A2780CP20Ovarian Cancer55[3][4]
MDA-MB-435Breast Cancer58[4]

Table 2: Impact of this compound on Protein Phosphorylation in MDA-MB-468 Cells

TreatmentDurationNumber of Phospho-Specific Antibodies on ArrayNumber of Proteins with ≥25% Decreased PhosphorylationReference
50 nM this compound6 hours1318103[1][6]

Table 3: Key Signaling Proteins with Reduced Phosphorylation upon this compound Treatment

PathwayProteinReference
Apoptosisp53, BAD, DAXX, AKT1, JUN[1][6]
JAK/STATSTAT1 (Ab-701), STAT3 (Ab-705), STAT5A (Ab-694)[6]

Signaling Pathways Modulated by this compound

The following diagram illustrates the key signaling pathways identified to be affected by this compound treatment, leading to apoptosis and inhibition of cell migration.

SimalikalactoneD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR JAK JAK EGFR->JAK Activates SKD This compound SKD->EGFR In silico docking SKD->JAK Inhibits (indirectly) STAT STAT1/3/5A SKD->STAT In silico docking AKT1 AKT1 SKD->AKT1 Inhibits phosphorylation BAD BAD SKD->BAD Inhibits phosphorylation p53 p53 SKD->p53 Inhibits phosphorylation JUN JUN SKD->JUN Inhibits phosphorylation DAXX DAXX SKD->DAXX Inhibits phosphorylation JAK->STAT Phosphorylates STAT->p53 Regulates STAT->JUN Regulates CellMigration Inhibition of Cell Migration STAT->CellMigration Regulates AKT1->BAD Inhibits Apoptosis Apoptosis BAD->Apoptosis p53->Apoptosis DAXX->Apoptosis PhosphoAntibodyArray_Workflow cluster_preparation Sample Preparation cluster_array Array Processing cluster_detection Signal Detection and Analysis A Cell Culture and This compound Treatment B Cell Lysis and Protein Quantification A->B C Blocking of Array Membrane B->C D Incubation with Cell Lysate C->D E Incubation with Detection Antibody Cocktail D->E F Incubation with Streptavidin-HRP E->F G Chemiluminescent Detection F->G H Data Acquisition and Quantification G->H I Data Analysis H->I

References

Simalikalactone D: Unraveling its Anti-Cancer Mechanisms Through Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Simalikalactone D (SKD) is a quassinoid, a type of natural compound, isolated from the Simarouba tulae plant. It has demonstrated significant potential as an anti-cancer agent, particularly against aggressive cancer types like triple-negative breast cancer (TNBC). SKD has been shown to induce apoptosis (programmed cell death) and inhibit cancer cell migration. The precise molecular mechanisms underlying these effects can vary between different cancer cell lines, highlighting the importance of detailed molecular analysis.

This document provides detailed application notes and protocols for researchers and drug development professionals interested in studying the effects of this compound on cancer cells, with a focus on proteomic analysis to elucidate its mechanism of action.

Mechanism of Action Overview

Proteomic studies have revealed that this compound exerts its anti-cancer effects through multiple pathways. In some cancer cell lines, such as the MDA-MB-468 triple-negative breast cancer line, SKD induces apoptosis through a caspase-3 dependent pathway.[1] Conversely, in other cell lines like MDA-MB-231, it appears to trigger cell death via autophagy-related pathways.[1][2]

A key signaling pathway consistently affected by SKD is the Jak/STAT pathway.[3][4] Additionally, SKD has been shown to modulate EGFR signaling.[4] A common downstream effector of SKD treatment across different TNBC cell lines is the reduction of Integrin β1 (ITGB1) protein levels, which likely contributes to the observed inhibition of cell adhesion and migration.[3][4]

The following diagram illustrates the key signaling pathways known to be modulated by this compound in cancer cells.

SimalikalactoneD_Pathway cluster_SKD This compound (SKD) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SKD This compound EGFR EGFR SKD->EGFR Inhibits JAK JAK SKD->JAK Inhibits AKT1 AKT1 SKD->AKT1 Reduces Phosphorylation Bcl2 Bcl-2 SKD->Bcl2 Decreases Levels Survivin Survivin SKD->Survivin Decreases Levels ITGB1 Integrin β1 (ITGB1) SKD->ITGB1 Reduces Levels p53 p53 SKD->p53 Reduces Phosphorylation JUN JUN SKD->JUN Reduces Phosphorylation EGFR->JAK STAT STAT JAK->STAT Phosphorylates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Survivin->Apoptosis Inhibits Migration Cell Migration & Adhesion ITGB1->Migration

Caption: Signaling pathways modulated by this compound in cancer cells.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the differential sensitivity of these cell lines to SKD treatment.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-468Triple-Negative Breast Cancer67[3][4]
MDA-MB-231Triple-Negative Breast Cancer422[3][4]
SUM-149Triple-Negative Breast Cancer598[3][4]
SKBR3Breast Cancer60.0[5]
A2780CP20Ovarian Cancer55[6]
MDA-MB-435Breast Cancer58[6]

Experimental Protocols

The following protocols provide a framework for investigating the proteomic changes induced by this compound in cancer cells.

Cell Culture and this compound Treatment

Objective: To prepare cancer cell cultures for treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (SKD) stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cancer cells in complete medium to ~70-80% confluency.

  • Prepare working solutions of SKD in complete medium at the desired concentrations (e.g., based on IC50 values). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the SKD-containing medium or the vehicle control medium.

  • Incubate the cells for the desired treatment duration (e.g., 6, 24, 48, or 72 hours).

  • After incubation, harvest the cells for downstream proteomic analysis.

TMT-Based Quantitative Proteomics

Objective: To identify and quantify protein expression changes in cancer cells following this compound treatment using Tandem Mass Tag (TMT) labeling and mass spectrometry.

The following diagram outlines the experimental workflow for TMT-based quantitative proteomics.

TMT_Workflow start Cancer Cells (Control vs. SKD-treated) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant digest Protein Digestion (e.g., Trypsin) quant->digest tmt TMT Labeling digest->tmt combine Combine Labeled Samples tmt->combine fractionate Peptide Fractionation (e.g., High pH Reversed-Phase LC) combine->fractionate lcms LC-MS/MS Analysis fractionate->lcms data Data Analysis (Protein ID, Quantification, Pathway Analysis) lcms->data end Identified & Quantified Proteins data->end Data_Analysis_Workflow rawData Raw Mass Spectrometry Data dbSearch Database Search (e.g., Mascot, Sequest) rawData->dbSearch proteinID Protein Identification & Quantification dbSearch->proteinID statAnalysis Statistical Analysis (Identify Differentially Expressed Proteins) proteinID->statAnalysis bioinformatics Bioinformatics Analysis statAnalysis->bioinformatics pathway Pathway Analysis (e.g., KEGG, GO) bioinformatics->pathway network Protein-Protein Interaction Network Analysis bioinformatics->network results Biological Interpretation pathway->results network->results

References

Simalikalactone D: Unraveling its Impact on Protein Expression via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Simalikalactone D (SkD), a quassinoid isolated from the Simarouba tulae plant, has demonstrated significant anticancer properties. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of SkD on protein expression in cancer cells. The information is targeted towards researchers, scientists, and professionals involved in drug development.

Application Notes

Western blot analysis is a powerful technique to detect and quantify changes in protein levels and post-translational modifications in response to SkD treatment. Studies have shown that SkD exerts its anticancer effects by modulating several key signaling pathways involved in apoptosis, cell migration, and proliferation.[1][2]

Key Protein Targets and Pathways Modulated by this compound:

  • Apoptosis Induction: In sensitive cancer cell lines, such as the triple-negative breast cancer (TNBC) line MDA-MB-468, SkD induces apoptosis. This is evidenced by the increased expression of cleaved caspase-3 and cleaved PARP-1, and a decrease in the levels of anti-apoptotic proteins like Bcl-2 and survivin.[1][2]

  • Inhibition of Cell Migration: SkD has been shown to impair cell migration. A key protein involved in this process is Integrin β1 (ITGB1), the expression of which is consistently reduced across different TNBC cell lines upon SkD treatment.[1][2]

  • Modulation of Signaling Pathways: SkD influences crucial signaling cascades. A notable effect is the reduced phosphorylation of proteins involved in apoptosis such as p53, BAD, and DAXX.[1][2] Furthermore, SkD treatment leads to a decrease in the phosphorylation of key signaling molecules like AKT1 and JUN, and components of the JAK/STAT pathway.[1][2] The EGFR signaling pathway is also implicated in the cellular response to SkD.[2]

The effects of SkD can be cell-line specific, highlighting the importance of investigating its mechanism in different cancer models. For instance, MDA-MB-468 cells are highly sensitive to SkD-induced apoptosis, while MDA-MB-231 cells exhibit a more pronounced anti-migratory response at sublethal concentrations.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on this compound, providing a clear comparison of its effects across different cell lines and protein targets.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-468Triple-Negative Breast Cancer67[1][2]
MDA-MB-231Triple-Negative Breast Cancer65 - 422[1][2][3]
SUM-149Triple-Negative Breast Cancer598[1][2]
SKBR3Breast Cancer60[3]
A2780CP20Ovarian Cancer55[4]
MDA-MB-435Breast Cancer58[4]

Table 2: Protein Expression and Phosphorylation Changes Induced by this compound (via Western Blot)

Cell LineTreatmentProtein TargetChangeReference
MDA-MB-468100 nM SkD, 48hCleaved Caspase-3Increased[2]
MDA-MB-468100 nM SkD, 48hCleaved PARP-1Increased[2]
MDA-MB-468100 nM SkD, 48hBcl-2Decreased[1][2]
MDA-MB-468100 nM SkD, 48hSurvivinDecreased[1][2]
MDA-MB-468100 nM SkD, 6hp-p53Decreased[1][2]
MDA-MB-468100 nM SkD, 6hp-BADDecreased[1][2]
MDA-MB-468100 nM SkD, 6hp-DAXXDecreased[1][2]
MDA-MB-468100 nM SkD, 6hp-AKT1Decreased[1][2]
MDA-MB-468100 nM SkD, 6hp-JUNDecreased[1][2]
MDA-MB-468SkD TreatmentITGB1Decreased[2]
MDA-MB-231SkD TreatmentITGB1Decreased[2]
SUM-149SkD TreatmentITGB1Decreased[1]

Experimental Protocols

1. Cell Culture and this compound Treatment

This protocol outlines the general procedure for treating cancer cell lines with SkD prior to protein extraction for Western blot analysis.

  • Cell Lines: MDA-MB-468, MDA-MB-231, SUM-149, or other relevant cancer cell lines.

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the SkD stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is typically ≤ 0.1%.

    • Replace the existing medium with the SkD-containing medium or a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) based on the experimental design.[1][2]

2. Protein Extraction

This protocol describes the lysis of cells to extract total protein for Western blot analysis.[5]

  • Reagents:

    • Phosphate-buffered saline (PBS), ice-cold

    • RIPA lysis buffer (Radioimmunoprecipitation assay buffer)

    • Protease and phosphatase inhibitor cocktails

  • Procedure:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[5]

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each plate.[5]

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[5]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[5]

    • Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.[5]

    • Determine the protein concentration of the extracts using a suitable protein assay, such as the BCA assay.[5]

3. Western Blot Protocol

This protocol provides a step-by-step guide for performing Western blot analysis to detect target proteins.[5][6][7][8]

  • Reagents and Materials:

    • SDS-PAGE gels (polyacrylamide gel electrophoresis)

    • Running buffer

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Tris-buffered saline with 0.1% Tween 20 (TBST)

    • Primary antibodies (specific to the target proteins)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[8]

    • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions to separate the proteins by size.[5]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[5]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[5][8]

    • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[5][8]

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[5]

    • Washing: Wash the membrane three times with TBST for 10 minutes each.[5]

    • Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.[5]

    • Signal Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[5]

    • Analysis: Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5]

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for Western blot analysis.

SimalikalactoneD_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK IntegrinB1 Integrin β1 Akt Akt PI3K->Akt phosphorylates pAkt p-Akt Akt->pAkt BAD BAD pAkt->BAD phosphorylates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Bcl2 Bcl-2 Survivin Survivin pBAD p-BAD BAD->pBAD pBAD->Bcl2 inhibits p53 p53 pp53 p-p53 JUN JUN pJUN p-JUN Caspase3 Caspase-3 cleavedCaspase3 Cleaved Caspase-3 Caspase3->cleavedCaspase3 activation PARP1 PARP-1 cleavedCaspase3->PARP1 cleaves Apoptosis Apoptosis cleavedCaspase3->Apoptosis cleavedPARP1 Cleaved PARP-1 PARP1->cleavedPARP1 SkD This compound SkD->EGFR inhibits SkD->IntegrinB1 SkD->Akt inhibits phosphorylation SkD->JAK inhibits phosphorylation SkD->Bcl2 inhibits SkD->Survivin inhibits SkD->BAD inhibits phosphorylation SkD->p53 inhibits phosphorylation SkD->JUN inhibits phosphorylation

Caption: this compound signaling pathways.

Western_Blot_Workflow start Start: Cell Treatment with this compound protein_extraction 1. Protein Extraction (Cell Lysis) start->protein_extraction quantification 2. Protein Quantification (e.g., BCA Assay) protein_extraction->quantification sample_prep 3. Sample Preparation (Denaturation) quantification->sample_prep sds_page 4. SDS-PAGE (Protein Separation by Size) sample_prep->sds_page transfer 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) sds_page->transfer blocking 6. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab wash1 8. Washing primary_ab->wash1 secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 10. Washing secondary_ab->wash2 detection 11. ECL Substrate Incubation (Signal Generation) wash2->detection imaging 12. Signal Detection (Imaging System/X-ray Film) detection->imaging analysis 13. Densitometry Analysis (Quantification) imaging->analysis end End: Protein Expression Results analysis->end

Caption: Western Blot experimental workflow.

References

Application Notes and Protocols for In Vivo Studies of Simalikalactone D in Murine Malaria Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of Simalikalactone D (SkD), a quassinoid with demonstrated antimalarial properties. The protocols and data presented are compiled from published research and are intended to guide the design and execution of further studies on this promising natural product.

Introduction

This compound is a quassinoid isolated from plants of the Simaroubaceae family, such as Quassia amara. It has shown potent in vitro activity against Plasmodium falciparum and in vivo efficacy in murine malaria models. These notes summarize the available quantitative data and provide detailed experimental protocols for the in vivo assessment of SkD.

Quantitative Data Summary

The in vivo efficacy of this compound has been evaluated in a murine malaria model. For comparative purposes, data for the related compound Simalikalactone E (SkE) is also presented.

CompoundParasite StrainMouse StrainAdministration RouteEfficacy (ED50)Survival DataReference
This compound (SkD) Plasmodium yoelii yoeliiNot SpecifiedOral3.7 mg/kg/dayNot Reported[1][2]
Simalikalactone E (SkE)Plasmodium vinckei petteriCD-1Oral1 mg/kg/dayIncreased survival time[2][3][4][5]
Simalikalactone E (SkE)Plasmodium vinckei petteriCD-1Intraperitoneal0.5 mg/kg/dayIncreased survival time[2][3][4][5]

Experimental Protocols

The following protocols are based on the standard 4-day suppressive test (Peter's test), a common method for evaluating the in vivo efficacy of antimalarial compounds.

Materials and Reagents
  • This compound

  • Vehicle for drug formulation (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water, or 2% DMSO in water)

  • Chloroquine (positive control)

  • Plasmodium yoelii yoelii or Plasmodium berghei ANKA infected red blood cells

  • RPMI 1640 medium or normal saline

  • Giemsa stain

  • Methanol (B129727)

  • Microscope slides

  • Immersion oil

  • Syringes and needles for injection and blood collection

Animal Model
  • Species: Mouse (Mus musculus)

  • Strains: Swiss albino or BALB/c mice are commonly used.

  • Age/Weight: Typically 4-6 weeks old, with a weight range of 18-22 grams.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Housing: Mice should be housed in standard conditions with ad libitum access to food and water.

Parasite Inoculation
  • A donor mouse with a rising parasitemia of 20-30% is euthanized, and blood is collected via cardiac puncture into a heparinized tube.

  • The blood is diluted with a suitable medium (e.g., RPMI 1640 or normal saline) to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.

  • Each experimental mouse is inoculated intraperitoneally with 0.2 mL of the iRBC suspension.

Drug Administration
  • Timing: Treatment is initiated 2-4 hours post-infection (Day 0) and continues for four consecutive days (Days 0, 1, 2, and 3).

  • Formulation: Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be such that the desired dose can be administered in a volume of approximately 0.1-0.2 mL.

  • Administration: Administer the drug solution orally (p.o.) or intraperitoneally (i.p.) once daily.

  • Control Groups:

    • Negative Control: Administer the vehicle alone.

    • Positive Control: Administer a standard antimalarial drug, such as chloroquine, at a known effective dose (e.g., 5-10 mg/kg/day).

Monitoring Parasitemia and Survival
  • Blood Smears: On Day 4, thin blood smears are prepared from the tail blood of each mouse.

  • Staining: The smears are fixed with methanol and stained with Giemsa stain.

  • Microscopy: Parasitemia is determined by counting the number of parasitized red blood cells out of a total of 1000-5000 red blood cells under a microscope with an oil immersion lens.

  • Calculation of Parasite Suppression: The percentage of parasite suppression is calculated using the following formula:

  • Survival: The survival of the mice in each group is monitored daily for a period of 21-30 days.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment (4-Day Suppressive Test) cluster_analysis Analysis animal_prep Acclimatize Mice infection Day 0: Infect Mice (Intraperitoneal Injection) animal_prep->infection parasite_prep Prepare Parasite Inoculum (1x10^7 iRBCs/0.2mL) parasite_prep->infection drug_prep Prepare this compound and Control Solutions treatment_d0 Day 0: Administer Treatment (2-4h post-infection) drug_prep->treatment_d0 infection->treatment_d0 survival Monitor Survival (21-30 days) infection->survival treatment_d123 Days 1-3: Continue Daily Treatment treatment_d0->treatment_d123 monitoring_d4 Day 4: Prepare Blood Smears treatment_d123->monitoring_d4 staining Fix and Stain Smears (Methanol, Giemsa) monitoring_d4->staining microscopy Determine Parasitemia (Microscopy) staining->microscopy calculation Calculate % Suppression microscopy->calculation

Caption: Workflow for the 4-day suppressive test in murine malaria models.

Proposed Mechanism of Action of this compound

G cluster_parasite Plasmodium Parasite (Erythrocytic Stage) cluster_stages Intraerythrocytic Development cluster_processes Key Processes ring Ring Stage trophozoite Trophozoite Stage ring->trophozoite schizont Schizont Stage trophozoite->schizont dna_synthesis DNA Replication trophozoite->dna_synthesis mitochondrion Mitochondrion (Electron Transport Chain) skd This compound skd->dna_synthesis Inhibits atovaquone Atovaquone skd->atovaquone Synergizes with atovaquone->mitochondrion Inhibits

Caption: Proposed mechanism of this compound action on Plasmodium.

References

Simalikalactone D: Application Notes and Protocols for Molecular Docking with Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of Simalikalactone D (SKD), a natural quassinoid with potent anticancer and antimalarial activities, against its identified protein targets. Detailed protocols for performing these computational studies are included to facilitate further research into the therapeutic potential of SKD.

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) and ovarian cancer.[1][2][3] Mechanistic studies have identified Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 4 (STAT4) as potential molecular targets of SKD in TNBC cells.[4][5][6] Molecular docking simulations have corroborated these findings, revealing favorable binding affinities of SKD to both EGFR and STAT4.[4][5][6]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines and its computationally predicted binding affinities with key protein targets.

Table 1: In Vitro Cytotoxicity of this compound (SKD)

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-468Triple-Negative Breast Cancer67[4]
MDA-MB-231Triple-Negative Breast Cancer65 - 422[1][4]
SUM-149Triple-Negative Breast Cancer598[4]
SKBR3Breast Cancer60.0[7]
MDA-MB-435Breast Cancer58[1][2]
A2780CP20Ovarian Cancer55[1][2]
4T1Mouse Mammary Tumor218[1]

Table 2: Molecular Docking of this compound with Protein Targets

Protein TargetPDB ID (Example)Binding Affinity (ΔG, kcal/mol)Reference
EGFR1M17-6.718[4][6]
STAT46V5J-8.481[4][6]

Signaling Pathways

This compound is suggested to exert its anticancer effects by modulating key signaling pathways. In sensitive triple-negative breast cancer cells, SKD treatment has been shown to reduce the phosphorylation of proteins involved in apoptosis and the Jak/STAT signaling pathway.[4]

SKD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR JAK JAK EGFR->JAK Activation Apoptosis_Proteins p53, BAD, DAXX, AKT1, JUN EGFR->Apoptosis_Proteins Regulation STAT4 STAT4 JAK->STAT4 Phosphorylation Transcription Gene Transcription (Proliferation, Survival) STAT4->Transcription Regulation Apoptosis_Proteins->Transcription Regulation SKD This compound SKD->EGFR Inhibition SKD->STAT4 Inhibition

Figure 1. Proposed signaling pathway modulation by this compound.

Experimental Protocols

This section provides a detailed methodology for performing molecular docking of this compound with its protein targets. This protocol is based on established molecular docking workflows and can be adapted for use with various docking software suites.

Molecular Docking Workflow

The general workflow for molecular docking involves preparing the protein and ligand, performing the docking simulation, and analyzing the results.

Docking_Workflow A 1. Protein Preparation - Download PDB file - Remove water & ligands - Add hydrogens - Assign charges C 3. Grid Box Generation - Define binding site - Set grid parameters A->C B 2. Ligand Preparation - Obtain SKD structure (SDF/MOL2) - Energy minimization - Assign charges B->C D 4. Molecular Docking - Select docking algorithm - Run simulation C->D E 5. Pose Analysis - Analyze binding energy - Visualize interactions - Identify key residues D->E

Figure 2. General workflow for molecular docking.
Protocol: Molecular Docking of this compound with EGFR

This protocol outlines the steps for docking this compound into the ATP-binding site of EGFR using AutoDock Vina, a widely used open-source docking program.

1. Software and Resource Requirements:

  • Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.

  • This compound Structure: Obtainable from databases like PubChem (CID: 10203526).

  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • Molecular Visualization Software (e.g., PyMOL, Chimera, Discovery Studio): For analyzing the results.

2. Protein Preparation:

  • Download the Protein Structure: Obtain the crystal structure of EGFR from the PDB (e.g., PDB ID: 1M17).

  • Prepare the Receptor:

    • Open the PDB file in AutoDockTools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute and add Gasteiger charges.

    • Save the prepared protein in the PDBQT format (e.g., 1M17_protein.pdbqt).

3. Ligand Preparation:

  • Obtain this compound Structure: Download the 3D structure of this compound from PubChem in SDF or MOL2 format.

  • Prepare the Ligand:

    • Open the ligand file in AutoDockTools.

    • Detect the ligand's torsional root.

    • Set the number of rotatable bonds.

    • Save the prepared ligand in the PDBQT format (e.g., SKD_ligand.pdbqt).

4. Grid Box Generation:

  • Identify the Binding Site: The binding site can be determined from the location of the co-crystallized ligand in the original PDB file or from published literature. For EGFR, this is the ATP-binding pocket.

  • Set the Grid Box:

    • In AutoDockTools, load the prepared protein (1M17_protein.pdbqt).

    • Define the center and dimensions of the grid box to encompass the entire binding site. A typical grid box size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

    • Save the grid parameter file.

5. Running the Docking Simulation:

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

6. Analysis of Results:

  • Examine the Log File: The log file (log.txt) will contain the binding affinities (in kcal/mol) for the top predicted binding poses.

  • Visualize the Docking Poses:

    • Open the output file (SKD_1M17_docking_results.pdbqt) and the protein file (1M17_protein.pdbqt) in a molecular visualization tool.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the EGFR binding pocket.

    • Compare the docked pose with the binding mode of known EGFR inhibitors to gain further insights.

This comprehensive guide provides the necessary information and protocols for researchers to embark on or further their computational studies of this compound. The provided data and workflows can serve as a foundation for more advanced simulations, such as molecular dynamics, to explore the dynamic nature of SKD's interaction with its protein targets and aid in the rational design of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Simalikalactone D Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Simalikalactone D (SKD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

A1: this compound is a highly oxygenated triterpenoid, specifically a quassinoid, known for its potent antimalarial and anticancer properties.[1][2][3][4] It is primarily isolated from plants of the Simaroubaceae family, including Simarouba tulae, Quassia africana, and Quassia amara.[1][2][5][6][7]

Q2: Which solvent is most effective for extracting this compound?

A2: Studies have shown that chloroform (B151607) is a highly effective solvent for extracting this compound. In comparative studies of solvents with different polarities, the chloroform extract of Simarouba tulae leaves demonstrated the highest antiproliferative activity, indicating a high concentration of SKD.[1][2][3][4][8] Ethanol has also been used effectively for the extraction of quassinoids in general.[9][10]

Q3: What is a typical yield for this compound extraction?

A3: The yield of this compound can be quite low and varies depending on the plant source and extraction method. For instance, a study on Quassia amara leaves reported a yield of approximately 0.0002% for this compound, which was later optimized to 0.004%.[11] From a 40g chloroform extract of Simarouba tulae leaves, 8mg of pure this compound was isolated.[2]

Q4: What are the key steps in a typical this compound extraction and purification process?

A4: A general workflow involves:

  • Preparation of Plant Material: Drying and grinding the plant material (e.g., leaves) to a fine powder.

  • Extraction: Performing a solid-liquid extraction using an appropriate solvent (e.g., a mixture of dichloromethane-methanol followed by partitioning with chloroform).

  • Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography on silica (B1680970) gel and Sephadex, followed by High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[2]

Data Presentation: Optimizing Extraction Parameters

Optimizing extraction parameters is crucial for maximizing the yield of this compound. Below are tables summarizing quantitative data from studies on quassinoid extraction.

Table 1: Comparison of Extraction Solvents for Quassinoids

Plant MaterialSolventExtraction MethodYield (% w/w of crystalline mixture)Reference
Bitterwood chipsCold EthanolPercolation0.102%[9][10]
Bitterwood chipsHot EthanolPercolation0.021%[9][10]
Simarouba glauca leavesAqueousUltrasonic23.08% (crude extract)[12]
Simarouba glauca leavesMethanol (B129727)Ultrasonic15.84% (crude extract)[12]
Simarouba glauca leavesChloroformUltrasonic9.18% (crude extract)[12]

Table 2: Effect of Extraction Time on Yield

Plant MaterialSolventExtraction TimeYield (% of leaf mass)Reference
Quercus suber leavesAcetone6 hours3.6%[13]
Quercus suber leavesn-Hexane6 hours3.4%[13]
Quercus suber leavesDichloromethane6 hours2.8%[13]
Tinospora crispa stemsWater1 hour16.49%[14]
Tinospora crispa stemsWater6 hours16.51%[14]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Simarouba tulae Leaves

This protocol is based on the methodology described by Mendez et al. (2020).[1][2]

  • Plant Material Preparation:

    • Collect fresh leaves of Simarouba tulae.

    • Air-dry the leaves in the shade and then grind them into a fine powder.

  • Initial Extraction:

    • Extract the powdered leaves with a 1:1 mixture of dichloromethane-methanol to obtain a crude extract.

    • Suspend the resulting crude extract in water.

  • Solvent Partitioning:

    • Perform a liquid-liquid extraction on the aqueous suspension using solvents of increasing polarity: hexane, chloroform, ethyl acetate, and butanol. The chloroform fraction is expected to contain the highest concentration of this compound.

  • Purification by Column Chromatography:

    • Concentrate the chloroform extract.

    • Subject the concentrated extract (e.g., 40 g) to silica gel column chromatography, eluting with a gradient of methanol in chloroform (starting with 5% methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Pool fractions containing this compound.

  • Further Purification:

    • Purify the enriched fraction (e.g., Fraction 3, 1.1 g) on a Sephadex LH-20 column.

    • Further purify the resulting sub-fraction (e.g., Subfraction C, 730 mg) by successive column chromatography with a mixture of chloroform/methanol (97:3).

  • Final Isolation by HPLC:

    • Perform reversed-phase HPLC on the purified fraction using a mobile phase of 45% methanol in water to afford pure this compound.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow start Start: Dried & Powdered Simarouba tulae Leaves extraction Initial Extraction (Dichloromethane-Methanol 1:1) start->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, Butanol) extraction->partitioning chloroform_extract Chloroform Extract (Rich in SKD) partitioning->chloroform_extract silica_column Silica Gel Column Chromatography (5% Methanol in Chloroform) chloroform_extract->silica_column sephadex_column Sephadex LH-20 Column Chromatography silica_column->sephadex_column final_column Column Chromatography (Chloroform/Methanol 97:3) sephadex_column->final_column hplc Reversed-Phase HPLC (45% Methanol in Water) final_column->hplc end Pure this compound hplc->end

Caption: Workflow for this compound extraction and purification.

Signaling Pathway of this compound in Cancer Cells

signaling_pathway skd This compound jak_stat Jak/STAT Pathway skd->jak_stat Inhibits pd1_pdl1 PD-1/PD-L1 Signaling skd->pd1_pdl1 Modulates caspase3 Caspase-3 Activation skd->caspase3 apoptosis Apoptosis jak_stat->apoptosis pd1_pdl1->apoptosis cell_death Cancer Cell Death apoptosis->cell_death caspase3->apoptosis

References

Simalikalactone D Solubility Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Simalikalactone D (SKD), a potent quassinoid with significant antimalarial and anticancer properties. A primary challenge in the pre-clinical development of SKD is its low aqueous solubility. This resource offers insights into various solubility enhancement techniques, complete with experimental protocols and data to facilitate your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of this compound in a question-and-answer format.

Issue/Question Possible Cause(s) Recommended Solution(s)
My this compound powder is not dissolving in aqueous buffers. This compound is a lipophilic compound with very low intrinsic aqueous solubility. Stock solutions are typically prepared in 100% DMSO.[1]For most in vitro cell-based assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This stock can then be serially diluted in cell culture media to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
I'm observing precipitation of SKD when diluting my DMSO stock in aqueous media. The concentration of SKD in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO. This "crashing out" is common for hydrophobic compounds.- Lower the final concentration of SKD.- Increase the percentage of co-solvent (e.g., ethanol (B145695), polyethylene (B3416737) glycol) in the final solution, if compatible with your experimental system.- Consider formulating SKD using one of the enhancement techniques detailed below (e.g., cyclodextrin (B1172386) complexation, nanoformulation).
My formulation of SKD is not showing the expected biological activity. - The compound may have degraded.- The formulation may not be releasing the active compound effectively.- The actual concentration of solubilized SKD is lower than anticipated.- Protect SKD from light and store it under appropriate conditions (cool and dry).- Characterize your formulation to ensure drug loading and release kinetics are optimal.- Quantify the amount of solubilized SKD in your final formulation using a validated analytical method like HPLC-UV.
I am seeing variability in my experimental results. - Inconsistent dissolution of SKD.- Instability of the prepared solutions over time.- Prepare fresh dilutions of SKD for each experiment from a stable DMSO stock.- Ensure complete dissolution of the DMSO stock before serial dilution.- Use a consistent protocol for solution preparation across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: What are the general approaches to improve the solubility of this compound?

Common strategies for enhancing the solubility of hydrophobic drugs like this compound include:

  • Co-solvency: Blending water with miscible organic solvents.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.

  • Nanoparticle Formulation: Encapsulating or adsorbing the drug into polymeric nanoparticles or liposomes.

  • Solid Dispersion: Dispersing the drug in a solid hydrophilic carrier.

Q3: Are there any known signaling pathways affected by this compound?

Yes, recent studies in triple-negative breast cancer cells have shown that this compound can modulate several key signaling pathways, including the JAK/STAT and PI3K/Akt pathways. It has also been shown to induce apoptosis.[3][4]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₃₄O₉[5]
Molecular Weight478.53 g/mol [5]
Melting Point225-230 °C[5]
AppearanceWhite solid[1]

Experimental Protocols for Solubility Enhancement

The following are detailed methodologies for key solubility enhancement techniques, adapted for this compound based on established protocols for other poorly soluble compounds.

Co-solvency Method

Objective: To determine the solubility of this compound in various co-solvent systems.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with UV detector

  • Vials, shaker, and filtration apparatus

Protocol:

  • Prepare a series of co-solvent mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of DMSO, EtOH, PEG 400, or PG in PBS pH 7.4).

  • Add an excess amount of this compound powder to vials containing each co-solvent mixture.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of dissolved SKD using a validated HPLC-UV method.

Cyclodextrin Inclusion Complexation (Kneading Method)

Objective: To prepare and characterize a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Vacuum oven

Protocol:

  • Place a 1:1 molar ratio of this compound and the chosen cyclodextrin in a mortar.

  • Add a small amount of ethanol to form a paste-like consistency.

  • Knead the mixture thoroughly for 30-45 minutes.

  • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until the ethanol has completely evaporated.

  • Pulverize the dried complex and store it in a desiccator.

  • To determine the solubility enhancement, perform a phase solubility study by adding excess amounts of the complex to water and measuring the SKD concentration by HPLC after equilibration.

Polymeric Nanoparticle Formulation (Emulsion-Solvent Evaporation Method)

Objective: To encapsulate this compound in polymeric nanoparticles to improve its aqueous dispersibility and provide a platform for controlled release.

Materials:

  • This compound

  • Poly(lactic-co-glycolide) (PLGA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Dissolve a known amount of this compound and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Continuously stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize them for long-term storage.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Visualizations

Signaling Pathways Affected by this compound

The following diagrams illustrate the key signaling pathways reported to be modulated by this compound in cancer cells.

SKD_Signaling_Pathways cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes SKD This compound EGFR EGFR SKD->EGFR Inhibits JAK JAK SKD->JAK Inhibits PI3K PI3K SKD->PI3K Inhibits ITGB1 Integrin β1 SKD->ITGB1 Reduces EGFR->PI3K STAT STAT JAK->STAT Proliferation Proliferation STAT->Proliferation Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Survivin Survivin Akt->Survivin Inhibits Caspase3 Caspase-3 Bcl2->Caspase3 Survivin->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellMigration Cell Migration ITGB1->CellMigration

Caption: Overview of signaling pathways modulated by this compound.

Experimental Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow Start Poorly Soluble This compound CoSolvency Co-solvency Start->CoSolvency Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Nanoparticles Nanoparticle Formulation Start->Nanoparticles SolidDispersion Solid Dispersion Start->SolidDispersion Characterization Characterization (Solubility, Size, etc.) CoSolvency->Characterization Cyclodextrin->Characterization Nanoparticles->Characterization SolidDispersion->Characterization BiologicalAssay In Vitro / In Vivo Biological Assay Characterization->BiologicalAssay End Enhanced Bioavailability & Efficacy BiologicalAssay->End

Caption: General workflow for enhancing this compound solubility.

References

Simalikalactone D Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of Simalikalactone D (SKD).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue IDProblemPotential CausesSuggested Solutions
SKD-T01 Low Yield of this compound - Incomplete extraction from the plant material.- Degradation of SKD during extraction or purification.- Suboptimal chromatographic separation leading to product loss.- Loss during solvent evaporation or sample handling.- Ensure the plant material is finely ground to maximize surface area for extraction.- Use fresh, high-purity solvents for extraction.- Perform extraction at room temperature to minimize degradation.- Optimize chromatographic conditions (solvent system, gradient, flow rate) to achieve better separation.- Use a rotary evaporator at a controlled temperature and vacuum to prevent sample loss.
SKD-T02 Co-elution of Impurities with SKD - Similar polarity of SKD and impurities.- Inappropriate stationary or mobile phase for chromatography.- Overloading of the chromatography column.- Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase HPLC).[1]- Use different solvent systems to alter the selectivity of the separation.- Reduce the amount of crude extract loaded onto the column.- Consider using a Sephadex LH-20 column for size-based separation.[1]
SKD-T03 Poor Peak Shape in HPLC (Tailing or Fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Column overloading.- Presence of voids in the column packing.- Flush the column with a strong solvent to remove contaminants.- If the problem persists, replace the column.- Ensure the mobile phase pH is compatible with the stationary phase and SKD stability.- Decrease the injection volume or sample concentration.- Check all fittings and connections for leaks or voids.
SKD-T04 This compound Degradation During Purification - Exposure to harsh pH conditions.- Prolonged exposure to heat or light.- Presence of reactive impurities in solvents.- Use buffered mobile phases if pH sensitivity is suspected.- Minimize the duration of purification steps and protect the sample from light.- Use high-purity, degassed solvents to prevent oxidation.
SKD-T05 Difficulty in Crystallizing Purified SKD - Presence of residual impurities.- Incorrect choice of crystallization solvent.- Supersaturation not achieved.- Re-purify the SKD using a final HPLC step to ensure high purity.- Screen a variety of solvents and solvent mixtures for crystallization. Slow evaporation of ethyl acetate (B1210297) has been reported to be successful.[1]- Attempt slow cooling or vapor diffusion methods to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound purification?

A1: this compound is a quassinoid that can be isolated from various plant species. Commonly cited sources include the leaves and root bark of plants from the Simaroubaceae family, such as Simarouba tulae and Quassia africana.[1][2] The chloroform (B151607) extract of Simarouba tulae leaves has been shown to be particularly rich in SKD.[1][3][4][5]

Q2: What extraction methods are most effective for obtaining this compound?

A2: Solvent extraction is the primary method used. After defatting the plant material, extraction with solvents like ethanol (B145695) or chloroform is effective.[2] Partitioning of the crude extract between chloroform, ethyl acetate, and water can further concentrate the quassinoids.[2]

Q3: Which chromatographic techniques are recommended for SKD purification?

A3: A multi-step chromatographic approach is typically necessary for isolating pure this compound. This often involves:

  • Normal-phase column chromatography on silica (B1680970) gel or silica gel diol using a mobile phase such as a chloroform/methanol (B129727) mixture (e.g., 97:3).[1]

  • Size-exclusion chromatography using a Sephadex LH-20 column.[1]

  • Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) as a final polishing step, often with a mobile phase like 45% methanol in water.[1]

Q4: What are the reported yields for this compound purification?

A4: The yield of this compound can vary significantly depending on the plant source and the purification scale. Reported yields have ranged from as low as 0.0002% (2 mg from 1 kg of dry plant material) to isolating 8 mg or 150 mg in different purification campaigns.[1][6]

Quantitative Data Summary

ParameterValueSource PlantReference
Isolated Amount150 mgSimarouba tulae[1]
Isolated Amount8 mgSimarouba tulae[1]
Yield0.0002% (2 mg/kg)Quassia amara[6]
HPLC Conditions
Column TypeReversed-phase-[1]
Mobile Phase45% Methanol in Water-[1]
Normal-Phase CC
Stationary PhaseSilica gel diol-[1]
Mobile PhaseChloroform/Methanol (97:3)-[1]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Simarouba tulae

  • Extraction:

    • Air-dry and grind the leaves of Simarouba tulae.

    • Extract the ground material with chloroform at room temperature.

    • Concentrate the chloroform extract under reduced pressure to obtain a crude extract.

  • Initial Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude chloroform extract in a minimal amount of chloroform.

    • Load the dissolved extract onto the silica gel column.

    • Elute the column with a mobile phase of 5% methanol in chloroform to obtain several fractions.[1]

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing SKD.

Protocol 2: Multi-Step Chromatographic Purification of this compound

  • Sephadex LH-20 Chromatography:

    • Pool the SKD-containing fractions from the initial silica gel chromatography.

    • Apply the pooled fractions to a Sephadex LH-20 column.

    • Elute with an appropriate solvent (e.g., methanol) to further separate the components.

  • Normal-Phase Column Chromatography:

    • Take the enriched fraction from the Sephadex column and subject it to column chromatography on silica gel diol.

    • Use a mobile phase of chloroform/methanol (97:3) for elution.[1]

  • Reversed-Phase HPLC:

    • For final purification, dissolve the SKD-rich fraction in the mobile phase.

    • Inject the sample onto a reversed-phase HPLC column.

    • Elute with a mobile phase of 45% methanol in water.[1]

    • Collect the peak corresponding to this compound.

    • Confirm the purity using analytical HPLC and characterize the compound using spectroscopic methods (NMR, MS).[1]

Visualizations

SimalikalactoneD_Purification_Workflow PlantMaterial Ground Plant Material (Simarouba tulae leaves) Extraction Chloroform Extraction PlantMaterial->Extraction CrudeExtract Crude Chloroform Extract Extraction->CrudeExtract SilicaGelCC Silica Gel Column Chromatography (5% MeOH in Chloroform) CrudeExtract->SilicaGelCC SKDFractions SKD-Containing Fractions SilicaGelCC->SKDFractions Sephadex Sephadex LH-20 Chromatography SKDFractions->Sephadex EnrichedFraction Enriched SKD Fraction Sephadex->EnrichedFraction NormalPhaseCC Normal Phase CC (Silica Gel Diol, 97:3 CHCl3:MeOH) EnrichedFraction->NormalPhaseCC FurtherEnriched Further Enriched SKD NormalPhaseCC->FurtherEnriched RPHPLC Reversed-Phase HPLC (45% MeOH in Water) FurtherEnriched->RPHPLC PureSKD Pure this compound RPHPLC->PureSKD

Caption: Workflow for the multi-step purification of this compound.

Troubleshooting_Logic Start Low Purity or Yield CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckChromatography Analyze Chromatography Data Start->CheckChromatography OptimizeExtraction Optimize Extraction (Solvent, Time, Temp) CheckExtraction->OptimizeExtraction If incomplete CoElution Co-eluting Impurities? CheckChromatography->CoElution PoorPeakShape Poor Peak Shape? CheckChromatography->PoorPeakShape Success Improved Purity/Yield OptimizeExtraction->Success OrthogonalMethods Use Orthogonal Methods (e.g., RP-HPLC after NP-CC) CoElution->OrthogonalMethods Yes OptimizeMobilePhase Optimize Mobile Phase CoElution->OptimizeMobilePhase Yes CheckColumn Check Column Health (Flush or Replace) PoorPeakShape->CheckColumn Yes ReduceLoad Reduce Sample Load PoorPeakShape->ReduceLoad Yes OrthogonalMethods->Success OptimizeMobilePhase->Success CheckColumn->Success ReduceLoad->Success

Caption: Troubleshooting logic for low purity/yield in SKD purification.

References

Simalikalactone D stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of Simalikalactone D (SkD) in various solvents. Due to the limited publicly available stability data for this compound, this guide incorporates general principles and standard protocols for handling and evaluating the stability of natural products.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could solvent-related instability be the cause?

A1: Yes, inconsistent biological activity, such as variable IC50 values in cell-based assays, can be a strong indicator of compound instability in the experimental medium.[1] Degradation of this compound over the course of an experiment will lead to a lower effective concentration, resulting in reduced potency and poor reproducibility.[1]

Q2: What are the primary factors that can cause this compound to degrade in solution?

A2: Like many complex natural products, particularly those with ester and lactone functionalities, this compound's stability can be influenced by several factors:

  • pH: The ester and lactone rings in the quassinoid structure are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4][5]

  • Light: Some compounds are photolabile and can degrade when exposed to light. Photostability studies are recommended to assess this.[4][6]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to degradation.[2]

  • Solvent Reactivity: While common laboratory solvents are generally chosen for their inertness, some may contain impurities or degrade over time to produce reactive species.

Q3: What is the best solvent for preparing and storing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of many natural products due to its high solubilizing power. However, it is crucial to use anhydrous, high-purity DMSO, as water content can facilitate hydrolysis over long-term storage. For long-term stability, it is recommended to store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I determine the stability of this compound in my specific experimental setup?

A4: A stability study should be performed under your specific experimental conditions (e.g., in your cell culture medium at 37°C). This typically involves incubating this compound and quantifying its concentration at various time points using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide: this compound Stability

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected potency in bioassays. Compound degradation in the assay medium.1. Perform a stability assessment: Use HPLC to quantify the concentration of this compound in your assay medium over the duration of your experiment.[7] 2. Minimize incubation time: If the compound is unstable, consider shorter experimental endpoints if possible. 3. Replenish the compound: For longer experiments, replace the medium with fresh this compound at regular intervals.[7]
Precipitation of the compound upon dilution into aqueous media. Poor solubility or solvent effects.1. Check final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to cells.[7] 2. Pre-warm the medium: Adding a cold, concentrated stock solution to warmer aqueous medium can sometimes cause precipitation.[7] 3. Assess kinetic solubility: Determine the maximum concentration that remains soluble in your specific medium.
Appearance of unknown peaks in HPLC analysis of older solutions. Degradation of this compound.1. Characterize degradation products: If possible, use techniques like LC-MS to identify the degradation products. This can provide clues about the degradation pathway (e.g., hydrolysis). 2. Implement forced degradation studies: Systematically expose this compound to stress conditions (acid, base, heat, light, oxidation) to understand its degradation profile.[4]

Data Presentation

Table 1: Illustrative Stability of this compound in Various Solvents

Disclaimer: The following data is for illustrative purposes only and is based on general knowledge of natural product stability. Actual stability should be determined experimentally.

SolventStorage TemperatureIncubation Time (hours)Percent Remaining (Illustrative)
DMSO (anhydrous)-80°C72>99%
DMSO (anhydrous)Room Temperature (25°C)2495%
EthanolRoom Temperature (25°C)2497%
PBS (pH 7.4)37°C885%
Cell Culture Medium (with 10% FBS)37°C2470%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general method for determining the stability of this compound in an aqueous buffer (e.g., PBS or cell culture medium) using HPLC.

1. Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., anhydrous DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., acetonitrile (B52724) and water with a modifier like formic acid)

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Spike the Aqueous Solution: Dilute the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Time Point Sampling:

    • Immediately after spiking, take the "Time 0" (T=0) sample. This serves as the 100% reference.[7]

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

    • Collect aliquots at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Sample Processing:

    • Immediately after collection, stop any potential degradation by adding an equal volume of cold acetonitrile to precipitate proteins (if in cell culture medium) and dilute the sample.

    • Centrifuge the samples to pellet any precipitates.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the processed samples onto the HPLC system.

    • Use a validated, stability-indicating HPLC method to separate this compound from any potential degradants.[8]

    • Record the peak area of the this compound peak at each time point.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak areas.

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare SkD Stock Solution (DMSO) prep_working Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_working Spike sample_t0 Collect T=0 Sample prep_working->sample_t0 incubate Incubate at Experimental Condition (e.g., 37°C) prep_working->incubate process_sample Process Samples (Quench & Centrifuge) sample_t0->process_sample sample_tx Collect Samples at Time Points (T=2, 4, 8, 24h) incubate->sample_tx sample_tx->process_sample hplc Analyze by Stability-Indicating HPLC process_sample->hplc data_analysis Calculate % Remaining vs. T=0 hplc->data_analysis

Caption: Workflow for an experimental stability assessment of this compound.

G SkD This compound EGFR EGFR SkD->EGFR Inhibits STAT4 STAT4 (inactive) SkD->STAT4 Inhibits PI3K PI3K EGFR->PI3K JAK JAK JAK->STAT4 Phosphorylates STAT4_active STAT4 (active) Dimer STAT4->STAT4_active Dimerizes Nucleus Nucleus STAT4_active->Nucleus Translocates AKT Akt PI3K->AKT Transcription Gene Transcription (Apoptosis, Anti-proliferation) Nucleus->Transcription

Caption: this compound is suggested to inhibit EGFR and JAK/STAT signaling pathways.

References

Technical Support Center: Minimizing Simalikalactone D Off-Target Effects In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Simalikalactone D (SKD) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target activity?

A1: this compound (SKD) is a quassinoid, a type of natural product isolated from plants of the Simaroubaceae family. It has demonstrated potent anticancer and antimalarial properties. Its primary on-target activity in cancer cells is believed to involve the induction of apoptosis and the inhibition of cell proliferation and migration.[1][2][3][4][5][6] The specific molecular mechanisms can be cell-type dependent but have been shown to involve the modulation of signaling pathways such as EGFR and JAK/STAT.[5]

Q2: What are the known off-target effects of this compound in vitro?

A2: A primary concern with this compound is its cytotoxic effect on non-cancerous cell lines.[7][8] For instance, its IC50 value in the non-cancer mammary epithelial cell line MCF10A is comparable to that in some cancer cell lines, indicating a narrow therapeutic window and potential for off-target toxicity.[7][8]

Q3: How can I assess the selectivity of this compound in my experiments?

A3: To assess the selectivity of SKD, it is recommended to perform parallel cytotoxicity assays on a panel of both cancerous and non-cancerous cell lines. The ratio of the IC50 value in a non-cancerous cell line to the IC50 value in a cancer cell line can provide a selectivity index. A higher selectivity index indicates a greater preference for the cancer cells.[9][10]

Q4: What are the initial steps to minimize off-target effects when working with this compound?

A4: To minimize off-target effects, it is crucial to perform a dose-response curve to determine the optimal concentration range for your desired on-target effect while minimizing toxicity. Additionally, ensure the quality and purity of your SKD compound and use appropriate controls in all experiments, including a vehicle control (e.g., DMSO).

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cytotoxicity in non-cancerous control cell lines. This compound has a narrow therapeutic window and inherent cytotoxicity to normal cells.[7][8]1. Optimize Concentration: Use the lowest effective concentration of SKD that elicits the desired on-target effect in your cancer cell line. 2. Reduce Exposure Time: Conduct time-course experiments to determine if a shorter incubation time can achieve the desired on-target effect while reducing toxicity in normal cells. 3. Use a More Relevant Control Cell Line: Select a non-cancerous cell line that is most relevant to the tissue of origin of your cancer cell line for a more accurate assessment of off-target cytotoxicity.
Inconsistent IC50 values between experiments. 1. Compound Instability: SKD may be unstable in culture media over long incubation periods. 2. Cell Seeding Density: Variations in the initial number of cells plated can significantly impact IC50 values. 3. Reagent Variability: Inconsistent lots of SKD or assay reagents.1. Fresh Preparation: Prepare fresh dilutions of SKD from a stock solution for each experiment. 2. Standardize Seeding: Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. 3. Quality Control: Use a consistent source and lot of SKD and other critical reagents.
Observed phenotype does not match the expected on-target effect. The observed phenotype may be a result of one or more off-target effects.1. Pathway Analysis: Use techniques like phospho-protein arrays or Western blotting to investigate the activation state of known off-target pathways. 2. Use a Structurally Unrelated Compound: If available, use another compound that targets the same primary pathway but has a different chemical structure to see if the same phenotype is observed.
High background in MTT/XTT assays. Natural products like SKD can sometimes interfere with the assay chemistry.1. Cell-Free Control: Run a control with SKD in media without cells to check for direct reduction of the MTT/XTT reagent. 2. Alternative Viability Assay: If interference is confirmed, consider using an alternative viability assay such as a CellTiter-Glo® (ATP-based) assay or a crystal violet assay.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (SKD) in Cancerous and Non-Cancerous Cell Lines

Cell LineCell TypeIC50 (nM)Reference(s)
Cancer Cell Lines
A2780CP20Ovarian Cancer55[4][6][7]
MDA-MB-435Breast Cancer58[4][6][7]
MDA-MB-231Triple-Negative Breast Cancer65[4][6][7]
MDA-MB-468Triple-Negative Breast Cancer67[5]
SUM-149Triple-Negative Breast Cancer598[5]
4T1Mouse Mammary Tumor218[7]
Non-Cancerous Cell Lines
MCF10AMammary Epithelial67[7][8]
VeroMonkey Kidney~6000[11]
Lymphoblastic CellsHuman Lymphoblasts>45 (antiproliferative)[12]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.

Materials:

  • This compound (SKD)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of SKD in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is ≤ 0.5%. Replace the medium in the wells with 100 µL of the SKD dilutions. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Phosphorylated Proteins

This protocol is used to investigate the effect of this compound on the phosphorylation status of proteins in signaling pathways like EGFR and JAK/STAT.

Materials:

  • This compound (SKD)

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with SKD at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening and Selectivity cluster_1 Phase 2: Investigating Off-Target Pathways cluster_2 Phase 3: Off-Target Identification A Dose-Response Cytotoxicity Assay (e.g., MTT) B Cancer Cell Line Panel A->B Test on C Non-Cancerous Cell Line Panel A->C Test on D Calculate IC50 Values and Selectivity Index B->D C->D E Select Sub-lethal Concentration of SKD D->E Inform Concentration Selection F Phospho-Protein Array or Western Blot E->F G Analyze Key Signaling Pathways (e.g., EGFR, JAK/STAT, Akt) F->G H Identify Aberrantly Modulated Pathways G->H I Affinity-Based Methods (e.g., Chemical Proteomics) H->I Guide Target Search J Identify Direct Protein Binders of SKD I->J K Validate Hits with Cellular Thermal Shift Assay (CETSA) J->K

Caption: Experimental workflow for identifying and minimizing this compound off-target effects.

signaling_pathway cluster_egfr EGFR Signaling cluster_jak_stat JAK/STAT Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization GeneTranscription Gene Transcription STAT_dimer->GeneTranscription Nuclear Translocation SKD This compound SKD->EGFR Inhibits (Potential Interaction) SKD->JAK Inhibits Phosphorylation

Caption: Potential modulation of EGFR and JAK/STAT signaling pathways by this compound.

troubleshooting_logic Start Inconsistent/Unexpected In Vitro Results Check_Purity Verify SKD Purity and Stability Start->Check_Purity Check_Cells Standardize Cell Culture Conditions (Passage #, Density) Start->Check_Cells Check_Assay Validate Assay Performance (Controls, Linearity) Start->Check_Assay Is_Cytotoxic High Non-Specific Cytotoxicity? Check_Purity->Is_Cytotoxic Check_Cells->Is_Cytotoxic Check_Assay->Is_Cytotoxic Optimize_Dose Optimize Dose and Exposure Time Is_Cytotoxic->Optimize_Dose Yes Is_Phenotype_OffTarget Unexpected Phenotype? Is_Cytotoxic->Is_Phenotype_OffTarget No Selectivity_Assay Perform Selectivity Assay (Cancer vs. Non-Cancer Cells) Optimize_Dose->Selectivity_Assay Conclusion Refine Experimental Conditions or Investigate Off-Target Mechanism Selectivity_Assay->Conclusion Pathway_Analysis Analyze Off-Target Pathways (Western Blot, etc.) Is_Phenotype_OffTarget->Pathway_Analysis Yes Is_Phenotype_OffTarget->Conclusion Target_ID Consider Off-Target ID Methods (e.g., Chemical Proteomics) Pathway_Analysis->Target_ID Target_ID->Conclusion

Caption: Logical workflow for troubleshooting this compound in vitro experiments.

References

Technical Support Center: Overcoming Simalikalactone D Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Simalikalactone D (SKD) in cancer cell studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance.

Troubleshooting Guides

Issue 1: Reduced Sensitivity or Acquired Resistance to this compound in Cancer Cell Lines

You may observe a decrease in the cytotoxic effect of this compound (SKD) over time or inherent resistance in certain cancer cell lines. This can manifest as an increase in the half-maximal inhibitory concentration (IC50).

Possible Causes and Troubleshooting Steps:

  • Differential Cellular Responses: Cancer cell lines exhibit varied sensitivity to SKD. For instance, in triple-negative breast cancer (TNBC), MDA-MB-468 cells are highly sensitive, while MDA-MB-231 and SUM-149 cells show greater resistance[1][2]. This is often due to the activation of compensatory survival pathways in resistant cells.

    • Recommendation: Characterize the baseline sensitivity of your cell line to SKD by determining the IC50 value. If you are working with a cell line known to be less sensitive, consider exploring the combination therapy approaches outlined below.

  • Activation of Pro-Survival Autophagy: In some cancer cells, SKD treatment may induce protective autophagy, a cellular process that allows cells to survive under stress. This has been observed in MDA-MB-231 cells, which exhibit an activation of autophagy pathways upon SKD treatment as a potential survival mechanism[3].

    • Troubleshooting Workflow:

      • Assess Autophagy Induction: Treat SKD-resistant cells with SKD and assess markers of autophagy (e.g., LC3B conversion, p62 degradation) by Western blot.

      • Combination with Autophagy Inhibitors: If autophagy is upregulated, consider co-treating the cells with SKD and an autophagy inhibitor (e.g., Chloroquine, 3-Methyladenine).

      • Evaluate Cytotoxicity: Determine the IC50 of SKD in the presence and absence of the autophagy inhibitor to assess if resistance is reversed.

  • Activation of STAT3 Survival Pathway: SKD has been shown to modulate the JAK/STAT signaling pathway. In resistant cells, the activation of STAT3 can act as a survival signal, counteracting the apoptotic effects of the drug. The activation of STAT3 is a known mechanism of resistance to therapies targeting the EGFR pathway, which is also affected by SKD[4][5][6][7][8].

    • Troubleshooting Workflow:

      • Measure STAT3 Activation: Following SKD treatment in resistant cells, measure the levels of phosphorylated STAT3 (p-STAT3) by Western blot to determine if this pathway is activated.

      • Co-treatment with STAT3 Inhibitors: If p-STAT3 is elevated, test the combination of SKD with a STAT3 inhibitor (e.g., S3I-201).

      • Assess Cell Viability: Compare the cytotoxic effect of SKD alone and in combination with the STAT3 inhibitor.

  • Involvement of ABC Transporters: ATP-binding cassette (ABC) transporters are membrane proteins that can pump drugs out of cells, leading to multidrug resistance[9][10][11]. While the specific role of ABC transporters in SKD resistance is not yet fully elucidated, it is a common mechanism for resistance to natural product-derived anticancer agents.

    • Recommendation: To investigate the potential involvement of ABC transporters, you can perform efflux assays or use broad-spectrum ABC transporter inhibitors in combination with SKD.

Logical Workflow for Troubleshooting SKD Resistance

G start Reduced SKD Sensitivity Observed check_autophagy Assess Autophagy Markers (LC3B, p62) start->check_autophagy autophagy_up Autophagy Upregulated? check_autophagy->autophagy_up combo_autophagy Combine SKD with Autophagy Inhibitor autophagy_up->combo_autophagy Yes check_stat3 Measure p-STAT3 Levels autophagy_up->check_stat3 No end Resistance Mechanism Identified and Potentially Overcome combo_autophagy->end stat3_up p-STAT3 Elevated? check_stat3->stat3_up combo_stat3 Combine SKD with STAT3 Inhibitor stat3_up->combo_stat3 Yes check_abc Investigate ABC Transporter Involvement stat3_up->check_abc No combo_stat3->end check_abc->end G cluster_sensitive Sensitive Cells (e.g., MDA-MB-468) cluster_resistant Resistant Cells (e.g., MDA-MB-231) SKD This compound EGFR_sens EGFR SKD->EGFR_sens inhibits EGFR_res EGFR SKD->EGFR_res inhibits ITGB1 Integrin β1 (ITGB1) (Reduced Expression) SKD->ITGB1 JAK_STAT_sens JAK/STAT EGFR_sens->JAK_STAT_sens Apoptosis Apoptosis (Caspase-3 activation) JAK_STAT_sens->Apoptosis JAK_STAT_res JAK/STAT EGFR_res->JAK_STAT_res Autophagy Protective Autophagy EGFR_res->Autophagy STAT3_survival STAT3 Survival Signaling JAK_STAT_res->STAT3_survival Migration Inhibition of Migration ITGB1->Migration

References

improving Simalikalactone D bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Simalikalactone D (SkD). The focus is on addressing challenges related to its bioavailability for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound in our oral administration animal model, despite potent in vitro activity. What could be the underlying issue?

A1: The discrepancy between potent in vitro activity (often in the nanomolar range) and lower in vivo efficacy of this compound when administered orally is likely due to poor oral bioavailability. This is a common challenge for a class of compounds known as quassinoids, to which SkD belongs. The primary reasons for this are likely:

  • Low Permeability: The ability of SkD to pass through the intestinal wall into the bloodstream may be limited.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the concentration of the active compound.

One study on Simalikalactone E (a related quassinoid) showed that the intraperitoneal route was almost twice as effective as the oral route, which strongly suggests that bypassing the gastrointestinal tract and first-pass metabolism leads to higher effective concentrations.[1][2]

Q2: What are some initial strategies to improve the oral bioavailability of this compound for our preclinical studies?

A2: To address the presumed poor solubility and permeability of SkD, several formulation strategies can be employed. These approaches aim to enhance the dissolution rate and absorption of the compound in the gastrointestinal tract. Consider the following options:

  • Particle Size Reduction: Decreasing the particle size of the SkD powder increases its surface area, which can enhance the dissolution rate.[3] Techniques like micronization or nanocrystal formulation could be explored.

  • Lipid-Based Formulations: Since SkD is lipophilic, formulating it in a lipid-based system can improve its solubility and absorption.[3] Options include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids in the gut.

  • Amorphous Solid Dispersions: Dispersing SkD in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming a complex that is more water-soluble.[3]

Q3: Are there any known signaling pathways affected by this compound that we should be monitoring in our cancer models?

A3: Yes, recent research, particularly in triple-negative breast cancer (TNBC) cell lines, has identified several signaling pathways modulated by SkD. Monitoring key proteins in these pathways can provide valuable mechanistic insights in your in vivo studies.

  • Apoptosis Induction: In some cancer cell lines (like MDA-MB-468), SkD induces apoptosis. This is evidenced by the activation of caspase-3 and cleavage of PARP-1. It also leads to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and survivin.

  • Jak/STAT Pathway: SkD has been shown to reduce the phosphorylation of components within the Jak/STAT signaling pathway.

  • Cell Adhesion and Migration: A common effector across different TNBC cell lines is the reduction of Integrin β1 (ITGB1) protein levels, suggesting that SkD can disrupt cell adhesion and migration.

  • Autophagy: In some cell lines that are resistant to SkD-induced apoptosis (like MDA-MB-231), the compound may activate autophagy pathways.

These findings suggest that the mechanism of action can be cell-type dependent.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound after oral gavage.

Potential Cause Troubleshooting Step
Inconsistent suspension/solution Due to poor solubility, SkD may not be uniformly suspended in the vehicle. Ensure the formulation is homogenized before each administration. Consider using a vehicle that improves solubility, such as a solution containing co-solvents (e.g., DMSO, PEG 300) or a lipid-based formulation.
Food effect The presence or absence of food in the animal's stomach can significantly alter the absorption of lipophilic drugs. Standardize the fasting period for all animals before dosing.
Precipitation of the compound in the GI tract If using a co-solvent system, the drug may precipitate when it comes into contact with the aqueous environment of the stomach. Consider using a formulation that maintains solubility upon dilution, such as a self-emulsifying drug delivery system (SEDDS).

Issue 2: No observable tumor growth inhibition in a xenograft model, despite using a previously reported effective dose.

Potential Cause Troubleshooting Step
Insufficient drug exposure at the tumor site The reported effective dose (e.g., 3.7 mg/kg/day for antimalarial activity) may not provide sufficient exposure for anticancer efficacy due to bioavailability limitations.[4] Consider administering SkD via a different route, such as intraperitoneal (IP) injection, to bypass the gastrointestinal tract and increase systemic exposure.[1][2]
Cell line-specific sensitivity The in vivo model may use a cancer cell line that is less sensitive to SkD. Refer to in vitro cytotoxicity data to confirm the sensitivity of your chosen cell line. IC50 values can vary significantly between different cell lines.
Formulation instability The SkD formulation may not be stable over the course of the study. Prepare fresh formulations regularly and store them under appropriate conditions (e.g., protected from light, refrigerated).

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A2780CP20Ovarian55
MDA-MB-435Breast58
SKBR3Breast60.0
MDA-MB-231Breast (TNBC)65
MDA-MB-468Breast (TNBC)67 - 116
SUM-149Breast (TNBC)598

Data compiled from multiple sources.[5]

Table 2: In Vivo Antimalarial Activity of this compound

Parasite ModelHostRoute of AdministrationEffective Dose
Plasmodium yoelii yoeliiRodentOral3.7 mg/kg/day (for 50% inhibition)

[4]

Experimental Protocols

1. Cell Viability Assessment using Alamar Blue Assay

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 3,500 cells per well in 100 µL of complete culture medium.[5]

  • Incubation: Allow cells to adhere for 24 hours.[5]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1–1000 nM) and incubate for 72 hours.[5] Include a vehicle control (e.g., 0.1% DMSO).

  • Alamar Blue Addition: After the 72-hour incubation, add Alamar Blue reagent at a 1:10 (v/v) ratio to the culture medium in each well.[5]

  • Final Incubation and Measurement: Incubate the plates at 37°C for 4 hours to allow for color development.[5] Measure the absorbance at the appropriate wavelength using a microplate reader.

2. Cell Migration Assessment using Wound Healing (Scratch) Assay

  • Cell Seeding: Seed cells (e.g., MDA-MB-231) in 6-well plates at a density that will form a confluent monolayer (e.g., 7.5 x 10^4 cells/mL) and allow them to adhere overnight.[5]

  • Treatment: Treat the cells with a non-lethal concentration of this compound (e.g., 25 nM or 32 nM).[5]

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch down the center of the cell monolayer in each well.[5]

  • Washing: Gently rinse each well with Phosphate-Buffered Saline (PBS) to remove detached cells.[5]

  • Incubation and Imaging: Add fresh medium with the appropriate treatment. Capture images of the wound at 0, 24, 48, and 72 hours.[5]

  • Quantification: Measure the width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound width.[5]

3. Apoptosis Assessment using Caspase-3 Activity Assay

  • Cell Treatment and Lysis: Treat cells with the desired concentration of this compound (e.g., 100 nM) for 48 hours.[5] Harvest the cells and prepare protein lysates according to the manufacturer's protocol for a fluorometric Caspase-3 Assay Kit.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[5]

  • Assay Plate Preparation: Add a standardized amount of protein lysate (e.g., 100 µg) to each well of a black 96-well plate.[5]

  • Reaction Setup: Add reaction buffer containing DTT to each well, followed by the caspase-3-specific fluorogenic substrate (e.g., DEVD-AFC).[5]

  • Incubation and Measurement: Incubate the plate according to the kit's instructions, protected from light. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates higher caspase-3 activity.[5]

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Bioavailability Enhancement cluster_invivo In Vivo Studies start Prepare this compound Stock Solution viability Cell Viability Assay (Alamar Blue / MTT / SRB) start->viability Treat cells with varying concentrations migration Cell Migration Assay (Wound Healing) start->migration Treat cells with sub-lethal concentration apoptosis Apoptosis Assay (Caspase-3 Activity) start->apoptosis Treat cells with IC50 concentration formulation Develop Improved Formulation (e.g., SEDDS, Nanocrystals) viability->formulation Inform dose selection animal_model Animal Model (e.g., Xenograft) formulation->animal_model dosing Administer SkD Formulation (Oral / IP) animal_model->dosing efficacy Evaluate Efficacy (Tumor Growth Inhibition) dosing->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_migration Cell Adhesion & Migration cluster_other Other Pathways SkD This compound Bcl2 Bcl-2 / Survivin SkD->Bcl2 Casp3 Caspase-3 SkD->Casp3 Activates ITGB1 Integrin β1 SkD->ITGB1 JakStat Jak/STAT Pathway SkD->JakStat Inhibits phosphorylation Autophagy Autophagy SkD->Autophagy Induces in some cell lines Bcl2->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Migration Cell Migration & Adhesion ITGB1->Migration

Caption: Signaling pathways modulated by this compound in cancer cells.

References

Technical Support Center: Simalikalactone D Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of Simalikalactone D (SKD).

Experimental Protocols

Protocol 1: Slow Evaporation from a Single Solvent (Ethyl Acetate)

This protocol is based on the successfully reported crystallization of this compound.[1]

Materials:

  • Purified this compound

  • Ethyl acetate (B1210297) (analytical grade)

  • Crystallization vial (e.g., small beaker, test tube, or vial)

  • Parafilm or aluminum foil

  • Syringe filter (0.22 µm, PTFE)

Procedure:

  • Dissolution: In a clean crystallization vial, dissolve the purified this compound in a minimal amount of ethyl acetate at room temperature. Gently warm the solution if necessary to ensure complete dissolution, but avoid excessive heating.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Monitor the vial periodically for crystal formation. The process may take several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold ethyl acetate and dry them under a gentle stream of inert gas or in a vacuum desiccator.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₅H₃₄O₉[1]
Molecular Weight 478.53 g/mol [1]
Melting Point 225-231 °C[1]
Appearance White solid[1]
Table 2: Relative Solubility of this compound in Common Solvents
SolventPolarity IndexPredicted SolubilityNotes
Chloroform 4.1HighUsed as an extraction solvent, indicating good solubility.[2]
Ethyl Acetate 4.4Moderate to HighSuccessful crystallization solvent, implying moderate solubility at room temperature and good solubility when heated.[1]
Methanol 5.1ModerateOften used in combination with less polar solvents for chromatography.[1]
Ethanol 4.3ModerateQuassinoids and triterpenoids often show moderate solubility in ethanol.
Water 10.2LowSKD is a largely non-polar molecule, and therefore, its solubility in water is expected to be low.
Hexane 0.1LowUsed as a non-polar solvent in the extraction process to remove non-polar impurities.[1]

Troubleshooting Guides & FAQs

Q1: My this compound is not crystallizing, what should I do?

Possible Causes & Solutions:

  • Solution is not saturated: The concentration of SKD in the solvent may be too low.

    • Solution: Allow more solvent to evaporate to increase the concentration. If the solution is clear and no crystals have formed after a significant amount of time, it may be necessary to start over with less solvent.

  • Purity of the compound: Impurities can inhibit crystallization.

    • Solution: Ensure your SKD is highly pure. Consider an additional purification step, such as column chromatography, before attempting crystallization.[1]

  • Inappropriate solvent: The solvent may be too good or too poor for crystallization.

    • Solution: If the compound is too soluble, try a solvent in which it is less soluble. If it is not soluble enough, try a more polar solvent or a mixed solvent system.

  • Lack of nucleation sites: Crystal growth requires an initial nucleus to form.

    • Solution: Try scratching the inside of the vial with a glass rod below the solvent level to create microscopic scratches that can serve as nucleation sites. Alternatively, add a seed crystal of SKD if available.

Q2: I am getting an oil instead of crystals. How can I fix this "oiling out" problem?

Possible Causes & Solutions:

  • High concentration of solute: The solution may be too concentrated, leading to the separation of a liquid phase instead of a solid.

    • Solution: Add a small amount of solvent to dilute the solution slightly and then allow it to cool or evaporate more slowly.

  • Cooling rate is too fast: Rapid cooling can cause the compound to come out of solution as a supercooled liquid.

    • Solution: Ensure a slow cooling rate. Insulate the crystallization vessel to slow down heat loss.

  • Presence of impurities: Impurities can lower the melting point of the mixture and promote oiling out.

    • Solution: Further purify the this compound.

  • Inappropriate solvent: The solvent may not be ideal for this specific compound.

    • Solution: Try a different solvent or a mixed solvent system. A solvent in which the compound is slightly less soluble may help.

Q3: My crystallization resulted in an amorphous precipitate instead of crystals. What went wrong?

Possible Causes & Solutions:

  • Supersaturation was too high: A very high level of supersaturation can lead to rapid precipitation of a disordered solid.

    • Solution: Use a more dilute solution and allow the solvent to evaporate more slowly.

  • Solvent choice: Some solvents may favor the formation of amorphous material.

    • Solution: Experiment with different solvents. Sometimes a mixed solvent system can promote the formation of an ordered crystalline lattice.

Q4: The crystals I obtained are very small or of poor quality. How can I improve them?

Possible Causes & Solutions:

  • Too many nucleation sites: The presence of dust or other particulates can lead to the formation of many small crystals.

    • Solution: Filter the solution before setting up the crystallization. Ensure all glassware is scrupulously clean.

  • Rapid crystal growth: Fast growth often leads to smaller and less perfect crystals.

    • Solution: Slow down the crystallization process. For slow evaporation, reduce the size and number of holes in the covering. For cooling crystallization, slow down the cooling rate.

  • Vibrations: Disturbances can disrupt crystal growth.

    • Solution: Place the crystallization setup in a location free from vibrations.

Visualizations

experimental_workflow cluster_purification Purification of this compound cluster_crystallization Crystallization Process purification_start Crude SKD Extract chromatography Column Chromatography (e.g., Silica Gel) purification_start->chromatography purity_check Purity Analysis (e.g., HPLC, NMR) chromatography->purity_check dissolution Dissolve in Ethyl Acetate purity_check->dissolution Pure SKD filtration Filter Solution dissolution->filtration evaporation Slow Evaporation filtration->evaporation crystal_formation Crystal Growth evaporation->crystal_formation harvesting Harvest & Dry Crystals crystal_formation->harvesting analysis X-ray Diffraction Analysis harvesting->analysis SKD Crystals

Caption: Experimental workflow for the purification and crystallization of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals Clear Solution oiling_out Oiling Out Occurs outcome->oiling_out Liquid Droplets amorphous Amorphous Precipitate outcome->amorphous Powdery Solid poor_quality Poor Quality Crystals outcome->poor_quality Small/Needle-like Crystals solution_saturation Increase Concentration Add Seed Crystal no_crystals->solution_saturation solution_oiling Decrease Concentration Slow Cooling Rate Change Solvent oiling_out->solution_oiling solution_amorphous Decrease Supersaturation Change Solvent System amorphous->solution_amorphous solution_quality Slow Down Growth Ensure Purity & Cleanliness poor_quality->solution_quality

Caption: Troubleshooting logic for common this compound crystallization issues.

References

Technical Support Center: Simalikalactone D Assays and Cell Line Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Simalikalactone D (SKD). It specifically addresses issues that may arise from cell line contamination during experimentation, a critical factor that can lead to irreproducible and misleading results.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound (SKD) and what is its mechanism of action?

A1: this compound (SKD) is a quassinoid, a type of natural compound, isolated from plants of the Simarouba genus.[4][5] It has demonstrated potent anticancer properties, including inducing apoptosis (programmed cell death) and inhibiting cell migration and proliferation in various cancer cell lines, particularly in triple-negative breast cancer (TNBC).[6][7][8] SKD's mechanism involves the disruption of key signaling pathways, such as the Jak/STAT and EGFR pathways.[6][7]

Q2: What is cell line contamination and why is it a concern?

Q3: How can cell line contamination specifically affect my this compound assay results?

A3: Cell line contamination can drastically alter the observed effects of SKD. For instance, if your target cell line is sensitive to SKD, a contaminating, resistant cell line could mask the cytotoxic effects, leading to an inaccurately high IC50 value.[9] Conversely, a more sensitive contaminant could exaggerate the compound's potency. Different cell lines have distinct genetic backgrounds and signaling pathway activities, which will affect their response to SKD's mechanism of action.[6][7][9]

Troubleshooting Guide for this compound Assays

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays

You are performing a cytotoxicity assay (e.g., MTT, SRB, or Alamar Blue) with SKD on a specific cancer cell line, but your IC50 values are inconsistent across experiments or do not match published data.

  • Possible Cause: Cell line cross-contamination. Your cell culture may be partially or fully overgrown by a different cell line with a different sensitivity to SKD.

  • Troubleshooting Steps:

    • Immediate Action: Halt experiments with the current cell stock.

    • Cell Line Authentication: Have your cell line authenticated using Short Tandem Repeat (STR) profiling. This is the gold standard for authenticating human cell lines.[13][14][15]

    • Obtain New Stock: If contamination is confirmed, discard the contaminated stock and obtain a new, authenticated vial from a reputable cell bank.

    • Implement Good Cell Culture Practices: To prevent future contamination, always work with one cell line at a time in the biological safety cabinet, use separate media and reagents for each cell line, and regularly clean your workspace.

The following table summarizes previously reported 72-hour IC50 values for SKD in various breast cancer cell lines, which can serve as a reference point (assuming authenticated cell lines).

Cell LineCancer TypeReported IC50 (nM)Reference
MDA-MB-468Triple-Negative Breast Cancer67[6][7]
MDA-MB-231Triple-Negative Breast Cancer422[6][7]
SUM-149Triple-Negative Breast Cancer598[6][7]
SKBR3HER2-Positive Breast Cancer60[16]
MDA-MB-435Melanoma (historically misidentified as breast cancer)58[4]
A2780CP20Ovarian Cancer55[5]

Note: The MDA-MB-435 cell line is now known to be of melanoma origin, not breast cancer. This is a classic example of cell line misidentification.

Issue 2: Unexpected Results in Apoptosis or Migration Assays

You are treating MDA-MB-468 cells with SKD, expecting to see an increase in caspase-3 activity (apoptosis) and a decrease in cell migration. However, you observe a much weaker effect than anticipated.

  • Possible Cause: Your MDA-MB-468 cell line could be contaminated with a less sensitive cell line, such as MDA-MB-231. Studies have shown that MDA-MB-468 cells are significantly more sensitive to SKD-induced apoptosis than MDA-MB-231 cells.[6][7]

  • Troubleshooting Workflow:

    G A Unexpectedly Low Apoptosis/ Migration Inhibition with SKD B Potential Cause: Cell Line Contamination A->B C Hypothesis: MDA-MB-468 contaminated with a less sensitive line (e.g., MDA-MB-231) B->C D Action: Perform Cell Line Authentication (STR Profiling) C->D E Result: Contamination Confirmed D->E Positive F Result: No Contamination D->F Negative G Resolution: Discard Contaminated Stock. Obtain Authenticated Cells. Repeat Experiment. E->G H Further Troubleshooting: - Check SKD compound integrity - Verify assay protocol - Check for mycoplasma contamination F->H

    Caption: Troubleshooting workflow for unexpected assay results.

Experimental Protocols

Cell Viability (Alamar Blue Assay)

This protocol is adapted from studies evaluating SKD's effect on TNBC cell lines.[6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of SKD concentrations (e.g., 1-1000 nM) for 72 hours. Include a vehicle control (DMSO).

  • Reagent Addition: Add Alamar Blue reagent to each well (10% of the total volume).

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3 Activity Assay

This protocol measures a key marker of apoptosis.[6][7]

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of SKD (e.g., 100 nM for MDA-MB-468) for 48 hours.

  • Cell Lysis: Harvest and lyse the cells according to the assay kit manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, mix equal amounts of protein lysate with the caspase-3 substrate solution provided in the kit.

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the fluorescence signal to the protein concentration and compare the activity in treated versus untreated cells.

Signaling Pathways and Visualization

SKD has been shown to impact the EGFR and Jak/STAT signaling pathways, leading to reduced cell survival and proliferation.[6][7] Cell line contamination can compromise the interpretation of these pathway analyses, as different cell lines have varying levels of dependency on these signaling cascades.

G cluster_0 Cell Membrane EGFR EGFR JAK JAK EGFR->JAK SKD This compound SKD->EGFR Inhibits STAT4 STAT4 SKD->STAT4 Inhibits Phosphorylation JAK->STAT4 Proliferation Cell Proliferation & Survival STAT4->Proliferation Reduces Apoptosis Apoptosis STAT4->Apoptosis Promotes

Caption: Simplified signaling pathway of this compound.

Disclaimer: This information is for research and technical support purposes only. All laboratory procedures should be performed in accordance with institutional safety guidelines.

References

Technical Support Center: Simalikalactone D IC50 Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Simalikalactone D (SKD). This resource is designed for researchers, scientists, and drug development professionals to address the variability in this compound IC50 values observed across different studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols from published literature, and visual aids to understand the underlying biological pathways.

Frequently Asked Questions (FAQs)

Q1: Why do I observe different IC50 values for this compound in the same cancer cell line compared to published literature?

A1: Variability in IC50 values is a common issue in in vitro assays and can be attributed to several factors. These include differences in experimental protocols such as cell seeding density, the specific viability assay used (e.g., MTT vs. Alamar Blue), and the duration of drug exposure.[1][2] For instance, one study reported an IC50 of 65 nM for SKD in MDA-MB-231 cells with a 48-hour incubation, while another found it to be 422 nM after 72 hours of treatment.[3][4]

Q2: How much variation in IC50 values is considered acceptable for this compound?

A2: For cell-based assays, a two- to three-fold difference in IC50 values between experiments can be considered acceptable. Larger variations may point to significant differences in experimental setup or cell line characteristics that need to be investigated.

Q3: Can the choice of cell viability assay impact the determined IC50 value of this compound?

A3: Absolutely. Different assays measure different cellular endpoints. For example, the MTT assay measures mitochondrial dehydrogenase activity, while the Alamar Blue assay measures the reducing environment of the cell. A compound like SKD might affect these processes differently, leading to varied IC50 values depending on the assay used.

Q4: How do the genetic differences between cell lines influence their sensitivity to this compound?

A4: Genetic and phenotypic differences between cell lines are a primary reason for observing different IC50 values. For example, the MDA-MB-468 cell line, which shows high sensitivity to SKD (IC50 of 67 nM), expresses high levels of EGFR.[1][4] In contrast, MDA-MB-231 cells have lower EGFR expression and are less sensitive (IC50 of 422 nM).[4] SKD has been shown to modulate EGFR and JAK/STAT signaling pathways, so differences in these pathways among cell lines will affect the drug's potency.[1]

Q5: What is the reported range of IC50 values for this compound in Plasmodium falciparum?

A5: this compound is highly potent against P. falciparum. Studies have reported an IC50 value of approximately 10 nM against the chloroquine-resistant FcB1 strain.[5][6]

Troubleshooting Guide

If you are encountering significant variability in your this compound IC50 results, consider the following troubleshooting steps:

  • Standardize Cell Culture Conditions:

    • Cell Passage Number: Use a consistent and low passage number for your cell lines, as prolonged culturing can lead to phenotypic and genotypic drift.

    • Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase at the time of seeding. Avoid using cells that are overly confluent.

  • Review Your Experimental Protocol:

    • Cell Seeding Density: The initial number of cells seeded can significantly impact the final IC50 value. Refer to the detailed protocols in the tables below for densities used in published studies.

    • Drug Incubation Time: The duration of SKD exposure is critical. As noted, different incubation times have yielded different IC50 values in the same cell line.[3][4]

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.

  • Assay-Specific Considerations:

    • MTT Assay: The incubation time with the MTT reagent and the complete solubilization of the formazan (B1609692) crystals are critical steps.

    • Alamar Blue Assay: This assay can be sensitive to the reducing environment of the media. Ensure you have appropriate background controls.

  • Data Analysis:

    • Curve Fitting: Use a non-linear regression model to fit your dose-response curve and calculate the IC50 value.

    • Data Normalization: Properly normalize your data, with the vehicle-treated cells representing 100% viability and a "no-cell" control as 0%.

Data Presentation

Table 1: Summary of this compound IC50 Values
Cell Line / Parasite Strain Organism IC50 (nM) Reference
Cancer Cell Lines
A2780CP20 (Ovarian)Homo sapiens55[3]
MDA-MB-435 (Breast)Homo sapiens58[3]
SKBR3 (Breast)Homo sapiens60.0[7]
MDA-MB-231 (Breast)Homo sapiens65[3][8][7]
MDA-MB-231 (Breast)Homo sapiens422[4]
MDA-MB-468 (Breast)Homo sapiens67[4]
MDA-MB-468 (Breast)Homo sapiens116[7]
SUM-149 (Breast)Homo sapiens598[4]
4T1 (Mouse Mammary)Mus musculus218[2]
PC3 (Prostate)Homo sapiens>100[3]
HCT-116 (Colon)Homo sapiens>100[3]
SH-SY5Y (Neuroblastoma)Homo sapiens>100[3]
KBHomo sapiens6.3[6]
HeLaHomo sapiens2000[6]
Non-Cancer Cell Lines
MCF10A (Mammary Epithelial)Homo sapiens67[2][3]
VeroCercopithecus aethiops10000[6]
Parasites
Plasmodium falciparum (FcB1)Plasmodium falciparum10[5][6]
Plasmodium falciparum (F32)Plasmodium falciparum24-68[9]
Plasmodium falciparum (W2)Plasmodium falciparum24-68[9]
Table 2: Summary of Experimental Protocols for IC50 Determination
Reference Cell Line / Parasite Assay Seeding Density Incubation Time Solvent Data Analysis
[2][3][8]A2780CP20, MDA-MB-231, MDA-MB-435, MCF10ANot Specified7.0–10.0 × 10⁴ cells/mL48 hoursDMSO (0.1%)GraphPad Prism V. 6.02
[4]MDA-MB-468, MDA-MB-231, SUM-149Alamar Blue3500 cells/well72 hoursNot SpecifiedNot Specified
[7]SKBR3, MDA-MB-231, MDA-MB-468Viability assaysNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
[5][6]P. falciparum (FcB1)[³H]hypoxanthine incorporationNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
[9]P. falciparum (F32, W2, FcB1)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Alamar Blue Assay for TNBC Cell Lines[4]
  • Cell Seeding: Seed MDA-MB-468, MDA-MB-231, and SUM-149 cells in a 96-well plate at a density of 3500 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with varying concentrations of this compound and incubate for 72 hours.

  • Reagent Addition: After the 72-hour incubation, add Alamar Blue reagent at a 1:10 (v/v) ratio to the culture medium in each well.

  • Final Incubation: Incubate the plates at 37 °C for 4 hours to allow for the conversion of resazurin (B115843) to resorufin.

  • Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions.

General MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (Logarithmic Growth) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding drug_prep Prepare SKD Serial Dilutions treatment Add SKD to Cells drug_prep->treatment incubation Incubate (e.g., 48-72h) treatment->incubation reagent_add Add Viability Reagent (e.g., MTT, Alamar Blue) incubation->reagent_add assay_incubation Incubate (e.g., 2-4h) reagent_add->assay_incubation measurement Measure Signal (Absorbance/Fluorescence) assay_incubation->measurement data_norm Normalize Data measurement->data_norm curve_fit Dose-Response Curve data_norm->curve_fit ic50_calc Calculate IC50 curve_fit->ic50_calc

Caption: A generalized workflow for determining the IC50 value of this compound.

SKD_signaling_pathways cluster_egfr EGFR Pathway cluster_jak_stat JAK/STAT Pathway cluster_apoptosis Apoptosis Pathway cluster_migration Cell Migration SKD This compound EGFR EGFR SKD->EGFR Inhibits ITGB1 Integrin β1 SKD->ITGB1 Reduces JAK2 p-JAK2 EGFR->JAK2 STAT4 p-STAT4 JAK2->STAT4 Caspase3 Cleaved Caspase-3 STAT4->Caspase3 PARP1 Cleaved PARP-1 Caspase3->PARP1 Apoptosis Apoptosis PARP1->Apoptosis Migration Migration ITGB1->Migration

Caption: Signaling pathways affected by this compound in cancer cells.

logic_diagram cluster_factors Experimental Factors cluster_outcome Outcome Protocol Protocol Differences - Incubation Time - Seeding Density Variability IC50 Variability Protocol->Variability Assay Assay Type (MTT vs. Alamar Blue) Assay->Variability CellLine Cell Line Genetics - EGFR expression - p53 status CellLine->Variability

Caption: Key factors contributing to variability in this compound IC50 values.

References

Validation & Comparative

Simalikalactone D vs. Simalikalactone E: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of two promising quassinoids.

Simalikalactone D (SkD) and Simalikalactone E (SkE) are two quassinoids, naturally occurring compounds isolated from plants of the Simaroubaceae family, that have garnered significant interest in the scientific community for their potent anticancer activities. Both compounds have demonstrated cytotoxic effects against a range of cancer cell lines. This guide provides a comprehensive comparison of their cytotoxic profiles, supported by available experimental data, to aid researchers in their ongoing efforts in cancer drug discovery and development.

Comparative Cytotoxicity: An Overview

Direct comparative studies and individual research findings indicate that while both this compound and Simalikalactone E exhibit potent cytotoxic activity, this compound is generally considered to be the more cytotoxic of the two. One study explicitly states that SkE was found to be less toxic than SkD.[1][2][3][4] This difference in potency is reflected in their half-maximal inhibitory concentration (IC50) values across various cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the IC50 values of this compound and Simalikalactone E in various cancer cell lines as reported in the literature. This data provides a quantitative basis for comparing their cytotoxic potency.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound A2780CP20Ovarian Cancer55[5][6]
MDA-MB-231Triple-Negative Breast Cancer65, 422, 65[5][6][7][8]
MDA-MB-435Breast Cancer58[5][6]
MDA-MB-468Triple-Negative Breast Cancer67, 116[7][8]
SUM-149Triple-Negative Breast Cancer598[7]
SKBR3Breast Cancer60.0[8]
KBOral Epidermoid Carcinoma6.3[3]
HeLaCervical Cancer2000[3]
VeroNormal Kidney (Monkey)10000[3]
Simalikalactone E MCF7Breast CancerSimilar to P. falciparum IC50s (24-68 nM)[1]
THP1Acute Myeloid Leukemia33[1]
VeroNormal Kidney (Monkey)6000[1]
K562Chronic Myelogenous Leukemia250[9]

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of this compound and Simalikalactone E are mediated through distinct and sometimes overlapping signaling pathways.

This compound

Research on triple-negative breast cancer (TNBC) cells has revealed that SkD's mechanism of action can be cell-line specific.[7][10] In MDA-MB-468 cells, SkD induces apoptosis, evidenced by the activation of caspase-3 and PARP-1 cleavage, and a decrease in the levels of anti-apoptotic proteins like Bcl-2 and survivin.[7][11] A key finding is the reduction of Integrin β1 (ITGB1) protein levels in multiple TNBC cell lines, suggesting that SkD disrupts cell adhesion and migration.[7][11] Furthermore, SkD has been shown to modulate the EGFR and JAK-STAT signaling pathways.[7] In contrast, in MDA-MB-231 cells, SkD appears to activate autophagy pathways rather than caspase-3-mediated apoptosis.[10]

SimalikalactoneD_Pathway cluster_TNBC Triple-Negative Breast Cancer Cells cluster_MDA468 MDA-MB-468 cluster_MDA231 MDA-MB-231 cluster_Shared Shared Effect SkD This compound Apoptosis Apoptosis SkD->Apoptosis Autophagy Autophagy Activation SkD->Autophagy ITGB1 Integrin β1 (Decreased) SkD->ITGB1 Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Bcl2 Bcl-2/Survivin (Decreased) Apoptosis->Bcl2 PARP1 PARP-1 Cleavage Caspase3->PARP1 CellAdhesion Cell Adhesion/ Migration (Inhibited) ITGB1->CellAdhesion

Figure 1. Proposed mechanism of this compound in TNBC cells.

Simalikalactone E

Simalikalactone E has been shown to be particularly effective against cancer cells with constitutive activation of the MAPK pathway.[9] In chronic myelogenous leukemia (CML) cells, SkE inhibits the phosphorylation of ERK1/2, key components of the MAPK signaling cascade.[9] This inhibition of the MAPK pathway ultimately leads to the suppression of cancer cell growth.[9]

SimalikalactoneE_Pathway SkE Simalikalactone E MAPK_Pathway Constitutively Active MAPK Pathway SkE->MAPK_Pathway ERK12 ERK1/2 Phosphorylation MAPK_Pathway->ERK12 Inhibits Cell_Growth Cancer Cell Growth ERK12->Cell_Growth Leads to Inhibition of Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat with varying concentrations of SkD/SkE incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 reagent Add MTT or Alamar Blue reagent incubation2->reagent incubation3 Incubate for 2-4 hours reagent->incubation3 measurement Measure absorbance or fluorescence incubation3->measurement analysis Calculate IC50 values measurement->analysis

References

Simalikalactone D vs. Doxorubicin: A Comparative Analysis for Triple-Negative Breast Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triple-Negative Breast Cancer (TNBC) presents a formidable challenge in oncology due to its aggressive nature and lack of targeted therapies. Standard chemotherapy, with agents like doxorubicin (B1662922), remains a cornerstone of treatment but is often hampered by significant toxicity and the development of resistance. This guide provides a detailed, data-driven comparison of Simalikalactone D (SkD), a novel plant-derived quassinoid, and the conventional chemotherapeutic agent doxorubicin, focusing on their efficacy and mechanisms of action in TNBC models.

Comparative Efficacy in TNBC Cell Lines

The cytotoxic potential of this compound and doxorubicin has been evaluated across several TNBC cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals significant differences.

Compound Cell Line IC50 Value (nM)Source(s)
This compound MDA-MB-46867 - 116[1][2][3]
MDA-MB-23165 - 422[1][2][3][4]
SUM-149598[1][2]
Doxorubicin MDA-MB-46810 - 350[5]
MDA-MB-23137.7 - 6,500
SUM-149700[6]

Note: IC50 values for doxorubicin can vary significantly based on the development of chemoresistance in cell lines. Parental MDA-MB-231 cells showed an IC50 of 6.5 µM, which increased in doxorubicin-resistant sublines.

Mechanism of Action: A Tale of Two Pathways

This compound and doxorubicin employ fundamentally different mechanisms to induce cancer cell death. Doxorubicin acts as a blunt instrument causing widespread DNA damage, while SkD appears to modulate specific signaling pathways.

This compound: Targeted Signal Disruption

This compound exerts its anticancer effects through a multi-faceted approach targeting key signaling nodes.[1] At a high level, it disrupts apoptosis-related signaling and cell adhesion pathways. Studies suggest SkD reduces the phosphorylation of proteins such as p53, BAD, AKT1, and components of the Jak/STAT pathway.[1] A notable shared effect across different TNBC cell lines is the downregulation of Integrin β1 (ITGB1), a protein crucial for cell adhesion and migration.[1][7][8] In silico docking studies also predict favorable binding to EGFR and STAT4, suggesting a potential mechanism for its potent activity in EGFR-dependent cell lines like MDA-MB-468.[1][7][8] In some contexts, SkD induces apoptosis through caspase-3 activation and PARP-1 cleavage, while in others, it may utilize caspase-3-independent cell death pathways.[1][3]

SimalikalactoneD_Pathway cluster_skd This compound (SkD) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus SkD SkD EGFR EGFR SkD->EGFR Binds ITGB1 Integrin β1 SkD->ITGB1 Reduces Levels Jak_STAT Jak/STAT Pathway SkD->Jak_STAT Inhibits Apoptosis_Proteins p53, BAD, AKT1, JUN (Phosphorylation) SkD->Apoptosis_Proteins Inhibits EGFR->Jak_STAT Activates Cell_Adhesion Cell Adhesion & Migration ITGB1->Cell_Adhesion Apoptosis Apoptosis Jak_STAT->Apoptosis Regulates Apoptosis_Proteins->Apoptosis Regulates

This compound (SkD) signaling pathway in TNBC.
Doxorubicin: DNA Damage and Oxidative Stress

Doxorubicin's primary mechanism involves intercalating into DNA, which inhibits the function of topoisomerase II, an enzyme essential for DNA replication and repair.[9] This action prevents the resealing of DNA strand breaks, leading to catastrophic DNA damage and the initiation of apoptosis.[9] Additionally, doxorubicin generates a high level of reactive oxygen species (ROS), which induces oxidative stress, damaging cellular membranes, proteins, and DNA.[9] This multi-pronged assault on cellular integrity can also trigger other forms of cell death, including senescence and autophagy.[9] However, this non-specific and potent mechanism is also responsible for its significant cardiotoxicity and can lead to the emergence of resistant cell populations.[10]

Doxorubicin_Pathway cluster_dox Doxorubicin cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Dox->DNA Intercalates TopoisomeraseII Topoisomerase II Dox->TopoisomeraseII Inhibits ROS Reactive Oxygen Species (ROS) Dox->ROS Generates Cell_Death Apoptosis Senescence DNA->Cell_Death DNA Damage TopoisomeraseII->DNA Causes DSBs ROS->DNA Oxidative Damage Membrane_Damage Membrane & Protein Damage ROS->Membrane_Damage

Doxorubicin's mechanism of action in cancer cells.

Effects on Cellular Processes

Beyond direct cytotoxicity, SkD demonstrates potent effects on other critical cancer cell behaviors at concentrations that are not immediately lethal.

  • Cell Migration: At a sublethal concentration of 25 nM, SkD significantly impairs the migration of MDA-MB-231, MDA-MB-468, and SUM-149 cells.[1][7] This effect is likely linked to the observed reduction in Integrin β1 levels.[7][8]

  • Proliferation: SkD demonstrates a dose-dependent inhibition of proliferation across all three tested TNBC cell lines.[7]

  • Apoptosis: In the highly sensitive MDA-MB-468 cell line, 100 nM of SkD induces clear markers of apoptosis, including the activation of caspase-3, cleavage of PARP-1, and a decrease in the anti-apoptotic proteins Bcl-2 and survivin.[1]

  • Drug Resistance: A major clinical challenge with doxorubicin is acquired resistance.[10][11] While extensive data on resistance to SkD is not yet available, its distinct mechanism of action suggests it may be effective in doxorubicin-resistant tumors.

In Vivo Experimental Data

In vivo studies using xenograft mouse models are critical for assessing therapeutic potential.

  • This compound: As of the current literature, in vivo xenograft studies for this compound in TNBC models have been identified as a necessary next step but published comparative data is not yet available.[8][12]

  • Doxorubicin: Doxorubicin has been extensively studied in vivo. In an MDA-MB-231 xenograft model, combination therapies are often required to achieve significant tumor growth inhibition.[9][10][11] In some studies, doxorubicin treatment alone has been shown to paradoxically enhance metastasis to the lung or bone, an effect that may be linked to the activation of pathways like TGFβ.

Experimental Protocols

The data presented in this guide are based on the following key experimental methodologies.

Cell Viability Assay (e.g., Alamar Blue or MTT)

This assay quantifies the number of viable cells in a culture after exposure to a test compound. It is the primary method for determining IC50 values.

  • Cell Seeding: TNBC cells are seeded in triplicate into 96-well plates at a specific density (e.g., 7.0–10.0 × 10⁴ cells/mL) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of SkD or doxorubicin (e.g., 0.001–100 µM) for a specified period (typically 48-72 hours). A vehicle control (e.g., 0.1% DMSO) is also included.

  • Reagent Incubation: The assay reagent (e.g., Alamar Blue or MTT) is added to each well. Viable, metabolically active cells reduce the reagent, causing a measurable colorimetric or fluorescent change.

  • Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

  • Analysis: The results are normalized to the vehicle control to calculate the percentage of cell viability. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using statistical software.

Cell_Viability_Workflow A 1. Seed TNBC cells in 96-well plate B 2. Add serial dilutions of SkD or Doxorubicin A->B C 3. Incubate for 48-72 hours B->C D 4. Add viability reagent (e.g., Alamar Blue) C->D E 5. Incubate for 1-4 hours D->E F 6. Read fluorescence on plate reader E->F G 7. Calculate % viability and determine IC50 F->G

Workflow for a typical cell viability assay.
Wound Healing (Scratch) Assay

This method assesses the ability of a cell population to migrate and close a wound created in a confluent monolayer.

  • Create Monolayer: Cells are grown in a multi-well plate until they form a confluent monolayer.

  • Create Wound: A sterile pipette tip is used to create a uniform "scratch" or wound in the monolayer.

  • Treatment: The cells are washed to remove debris and treated with a sublethal concentration of the test compound (e.g., 25 nM SkD) or a vehicle control.

  • Imaging: The wound is imaged at time 0 and at subsequent time points (e.g., 8, 12, 24 hours).

  • Analysis: The width of the wound is measured at each time point. The percentage of wound closure is calculated relative to the initial wound area, comparing the treated group to the control.

Western Blot for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: TNBC cells are treated with the compound of interest for a set time. The cells are then lysed to extract total protein.

  • Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to apoptosis markers (e.g., cleaved caspase-3, PARP-1, Bcl-2) and a loading control (e.g., β-actin).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody. A chemiluminescent substrate is applied, and the resulting light is captured on film or by a digital imager, revealing bands corresponding to the proteins of interest.

  • Analysis: The intensity of the bands is quantified to determine the relative protein levels between treated and control samples.

Conclusion

This compound and doxorubicin represent two distinct therapeutic strategies for TNBC. Doxorubicin is a potent, broad-spectrum cytotoxic agent whose efficacy is limited by toxicity and resistance. In contrast, this compound emerges as a promising compound with high potency, particularly in certain TNBC subtypes, and a more targeted mechanism of action that disrupts specific signaling and cell adhesion pathways. Its ability to inhibit cell migration at sublethal doses is particularly noteworthy. While further in vivo studies are essential to validate its therapeutic potential and safety profile, the existing data strongly supports the continued investigation of this compound as a novel anticancer agent for the treatment of triple-negative breast cancer.

References

Simalikalactone D vs. Cisplatin: A Comparative Analysis in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the efficacy and mechanisms of Simalikalactone D, a potential natural alternative to the conventional chemotherapy agent, cisplatin (B142131), in the context of ovarian cancer.

Ovarian cancer remains a significant challenge in oncology, primarily due to high rates of recurrence and the development of resistance to standard platinum-based chemotherapies like cisplatin. This has spurred the search for novel therapeutic agents with greater efficacy, particularly against resistant cell lines. This compound (SkD), a quassinoid derived from the Simarouba tulae plant, has emerged as a compound of interest, demonstrating potent cytotoxic effects against cancer cells. This guide provides an objective comparison of SkD and cisplatin, focusing on their performance in ovarian cancer cell models, supported by experimental data.

Quantitative Data Comparison: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below summarizes the IC50 values for SkD and cisplatin across various ovarian cancer cell lines. Notably, SkD exhibits high potency in a cisplatin-resistant cell line.

Compound Cell Line Description IC50 Value Reference
This compound (SkD) A2780CP20Cisplatin-Resistant Ovarian55 nM[1]
Cisplatin A2780Cisplatin-Sensitive Ovarian6.84 µg/mL (~22.8 µM)[2]
A2780Cisplatin-Sensitive Ovarian1.40 µM[3]
A2780cpCisplatin-Resistant Ovarian44.07 µg/mL (~146.9 µM)[2]
A2780cisRCisplatin-Resistant Ovarian7.39 µM[3]
OV-90Ovarian16.75 µM (at 72h)[4]
OV-90/CisRCisplatin-Resistant Ovarian59.08 - 70.14 µM (at 72h)[4]
SKOV-3Ovarian19.18 µM (at 72h)[4]
SKOV-3/CisRCisplatin-Resistant Ovarian91.59 - 109.6 µM (at 72h)[4]

Note: IC50 values for cisplatin can vary based on experimental conditions and exposure times.

Mechanisms of Action

The cytotoxic effects of SkD and cisplatin are rooted in distinct molecular mechanisms. Cisplatin primarily acts as a DNA-damaging agent, while the full mechanism of SkD is still under investigation but is believed to involve the induction of apoptosis through pathways differing from DNA damage response.

This compound (SkD)

The precise mechanism of action for SkD in ovarian cancer cells is not yet fully elucidated, but studies on quassinoids suggest several potential pathways.[1] It is hypothesized that SkD, like other quassinoids, may inhibit protein and DNA synthesis and induce apoptosis.[5] Some evidence points towards the modulation of transcription factors like NF-κB and the activation of caspase-mediated cell death.[5] Studies in breast cancer models suggest that SkD may induce cell death through a caspase-3 independent pathway, highlighting a potentially novel mechanism.[6] Further research is needed to fully characterize its targets and signaling cascades in ovarian cancer.[1]

G cluster_legend Legend SkD This compound UnknownTarget Cellular Target(s) (Under Investigation) SkD->UnknownTarget ProteinSynth Inhibition of Protein Synthesis (?) UnknownTarget->ProteinSynth DNASynth Inhibition of DNA Synthesis (?) UnknownTarget->DNASynth CaspaseInd Caspase-3 Independent Pathway Activation (?) UnknownTarget->CaspaseInd Apoptosis Apoptosis ProteinSynth->Apoptosis DNASynth->Apoptosis CaspaseInd->Apoptosis k1 Drug k2 Process k3 Outcome k4 Target

Postulated Mechanism of this compound (SkD).
Cisplatin

Cisplatin's mechanism is well-established. It enters the cell and its chloride ligands are replaced by water molecules, creating a reactive, positively charged species. This form of cisplatin binds to DNA, forming intra- and inter-strand crosslinks.[7] These DNA adducts distort the DNA structure, interfering with replication and transcription, which in turn activates DNA damage response pathways.[8] This can lead to cell cycle arrest and, if the damage is too severe to be repaired, the induction of apoptosis.[8][9] Cisplatin also induces oxidative stress and mitochondrial damage, further contributing to its cytotoxic effects.[8] Resistance to cisplatin often involves increased DNA repair, reduced drug accumulation, or defects in apoptotic signaling pathways.[10]

G cluster_legend Legend Cisplatin Cisplatin Cell Enters Cell Cisplatin->Cell ROS Induces Oxidative Stress (ROS Production) Cisplatin->ROS DNA Binds to DNA Cell->DNA Adducts Forms DNA Adducts (Intra/Inter-strand Crosslinks) DNA->Adducts Replication Inhibition of DNA Replication & Transcription Adducts->Replication DDR DNA Damage Response (e.g., p53 activation) Replication->DDR Repair DNA Repair (NER, MMR) DDR->Repair Resistance Apoptosis Apoptosis DDR->Apoptosis Mito Mitochondrial Damage ROS->Mito Mito->Apoptosis k1 Drug k2 Process k3 Outcome k4 Resistance Mech. G A 1. Seed Cells in 96-well plate B 2. Treat with Drug (Varying Concentrations) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT/WST-8 Reagent C->D E 5. Incubate (2-4h) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Calculate IC50 G->H G A 1. Seed Low Density Single Cells B 2. Treat with Drug (e.g., 24h) A->B C 3. Remove Drug & Incubate (2-3 weeks) B->C D 4. Allow Colonies to Form C->D E 5. Fix and Stain Colonies D->E F 6. Count Colonies E->F G 7. Assess Long-Term Cell Survival F->G

References

Unveiling the Synergistic Potential of Simalikalactone D and Atovaquone in Antiplasmodial Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The quest for novel and effective antimalarial therapies is a continuous endeavor in the face of evolving drug resistance. This guide provides a comprehensive comparison of the individual and combined effects of Simalikalactone D (SkD) and atovaquone (B601224), highlighting their synergistic interaction against Plasmodium falciparum, the deadliest species of malaria parasite. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of available experimental data, detailed methodologies for key experiments, and visual representations of the underlying mechanisms and workflows.

Executive Summary

This compound, a quassinoid isolated from the plant Quassia amara, has demonstrated potent antimalarial properties.[1][2] When combined with the established antimalarial drug atovaquone, a synergistic effect has been observed, suggesting a promising avenue for combination therapy.[1] Atovaquone acts by inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex.[1] The synergistic interaction with this compound appears to stem from the latter's ability to enhance atovaquone's disruptive effect on the parasite's mitochondrial membrane potential.[1] This guide will delve into the specifics of this interaction, presenting available data and standardized protocols to facilitate further research in this area.

Data Presentation: In Vitro Efficacy

While the seminal study by Bertani et al. (2012) reported a synergistic interaction between this compound and atovaquone, specific quantitative data such as Combination Index (CI) or Fractional Inhibitory Concentration (FIC) values from this study are not publicly available in the accessed literature.[1] However, the individual potencies of these compounds have been documented against various cell lines.

Table 1: In Vitro Activity of this compound and Atovaquone

CompoundOrganism/Cell LineAssayIC50Reference
This compound Plasmodium falciparum (FcB1, chloroquine-resistant)In vitro antimalarial activity10 nM[2]
A2780CP20 (ovarian cancer)Cytotoxicity55 nM[3]
MDA-MB-435 (breast cancer)Cytotoxicity58 nM[3]
MDA-MB-231 (breast cancer)Cytotoxicity65 nM[3]
Atovaquone P. falciparum (chloroquine-susceptible clones)In vitro antimalarial activity0.680 - 0.978 nM
P. falciparum (multidrug-resistant clone)In vitro antimalarial activity1.76 nM
P. falciparum (chloroquine-susceptible isolates)In vitro antimalarial activity0.889 nM (geometric mean)
P. falciparum (chloroquine-resistant isolates)In vitro antimalarial activity0.906 nM (geometric mean)

Table 2: Qualitative Summary of the Synergistic Interaction

Drug CombinationInteractionObserved EffectReference
This compound + AtovaquoneSynergyEnhancement of atovaquone's activity on the Plasmodium mitochondrial membrane potential[1]

Experimental Protocols

To facilitate further investigation into the synergistic effects of this compound and atovaquone, this section provides detailed methodologies for two key experiments: the in vitro synergy test using the checkerboard method and the assessment of mitochondrial membrane potential.

In Vitro Synergy Testing: The Checkerboard Method

The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents.

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and atovaquone against P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • This compound and atovaquone stock solutions

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Fluorescence plate reader

Procedure:

  • Drug Dilution: Prepare serial dilutions of this compound and atovaquone in the culture medium.

  • Plate Setup: In a 96-well plate, create a checkerboard pattern by adding increasing concentrations of this compound along the rows and increasing concentrations of atovaquone along the columns. Include wells with each drug alone and drug-free controls.

  • Parasite Inoculation: Add the synchronized P. falciparum culture to each well at a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • Growth Inhibition Assay: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug alone and for each combination. The Fractional Inhibitory Concentration (FIC) is calculated as follows:

    • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

    • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

    • The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a common method to assess the health of mitochondria by measuring their membrane potential.

Objective: To determine the effect of this compound, atovaquone, and their combination on the mitochondrial membrane potential of P. falciparum.

Materials:

  • Synchronized P. falciparum culture

  • This compound and atovaquone

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Drug Treatment: Incubate the synchronized parasite culture with the desired concentrations of this compound, atovaquone, their combination, or a vehicle control for a specified period.

  • JC-1 Staining: Add JC-1 dye to the parasite culture and incubate to allow the dye to penetrate the cells and accumulate in the mitochondria.[4]

  • Washing: Wash the cells to remove the excess dye.

  • Analysis:

    • Fluorescence Microscopy: Observe the stained parasites under a fluorescence microscope. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[4]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the red and green fluorescence, allowing for a quantitative assessment of the change in ΔΨm.

  • Interpretation: A shift from red to green fluorescence indicates a depolarization of the mitochondrial membrane, signifying mitochondrial dysfunction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synergy_Mechanism Proposed Mechanism of Synergistic Action cluster_mito Mitochondrial Disruption SkD This compound Mito Plasmodium Mitochondrion SkD->Mito Enhances ATO's effect ATO Atovaquone ETC Electron Transport Chain (Cytochrome bc1 complex) ATO->ETC Inhibits DeltaPsi Mitochondrial Membrane Potential (ΔΨm) ETC->DeltaPsi Maintains Death Parasite Death DeltaPsi->Death Collapse leads to

Caption: Proposed synergistic mechanism of this compound and atovaquone.

Synergy_Workflow Experimental Workflow for Synergy Assessment start Start culture Synchronize P. falciparum culture to ring stage start->culture dilution Prepare serial dilutions of SkD and Atovaquone culture->dilution checkerboard Set up 96-well plate with checkerboard dilutions dilution->checkerboard inoculate Inoculate with parasite culture checkerboard->inoculate incubate Incubate for 72h inoculate->incubate sybr Lyse RBCs and stain with SYBR Green I incubate->sybr read Measure fluorescence sybr->read calculate Calculate IC50 and FIC Index read->calculate interpret Interpret results: Synergy, Additive, or Antagonism calculate->interpret end End interpret->end

Caption: Workflow for determining drug synergy using the checkerboard assay.

MMP_Workflow Workflow for Mitochondrial Membrane Potential Assay start Start culture Synchronized P. falciparum culture start->culture treatment Treat with SkD, Atovaquone, or combination culture->treatment jc1_stain Stain with JC-1 dye treatment->jc1_stain wash Wash to remove excess dye jc1_stain->wash analysis Analyze via fluorescence microscopy or flow cytometry wash->analysis interpret Interpret fluorescence shift: Red (healthy) vs. Green (depolarized) analysis->interpret end End interpret->end

Caption: Workflow for assessing mitochondrial membrane potential using JC-1.

References

Simalikalactone D: A Comparative Analysis of its Anticancer Activity in Drug-Resistant and Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Simalikalactone D (SKD), a natural quassinoid compound, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of SKD's activity, focusing on the differential responses observed between cancer cell lines with varying sensitivity to the compound and those with established drug resistance. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of Cytotoxic Activity

The inhibitory concentration (IC50) values of this compound were determined across a panel of cancer cell lines, including triple-negative breast cancer (TNBC) and cisplatin-resistant ovarian cancer. The results, summarized in the table below, highlight the varied sensitivity of these cell lines to SKD treatment.

Cell LineCancer TypeCharacteristicsThis compound IC50 (nM)Citation
MDA-MB-468 Triple-Negative Breast CancerEGFR-dependent67[1]
MDA-MB-231 Triple-Negative Breast CancerMesenchymal, highly invasive422[1]
SUM-149 Triple-Negative Breast CancerEGFR-dependent598[1]
A2780CP20 Ovarian CancerCisplatin-Resistant55[2][3][4]

Note: A lower IC50 value indicates a higher cytotoxic potency. The data clearly indicates that the MDA-MB-468 breast cancer cell line is significantly more sensitive to this compound than the MDA-MB-231 and SUM-149 cell lines. Notably, SKD also exhibits high potency against the cisplatin-resistant A2780CP20 ovarian cancer cell line.[1][2][3][4]

Differential Mechanisms of Action

The observed differences in sensitivity to this compound are attributed to distinct cellular responses and signaling pathways activated in the respective cell lines.

In the highly sensitive MDA-MB-468 cell line , SKD has been shown to induce apoptosis.[1] This is evidenced by a significant increase in caspase-3 activity, a key executioner enzyme in the apoptotic cascade.[1]

In contrast, the less sensitive MDA-MB-231 cell line exhibits a different response. Instead of widespread apoptosis, treatment with SKD at sub-lethal concentrations leads to a significant reduction in cell migration.[1] Some studies suggest that in these cells, SKD may induce autophagy rather than apoptosis.

The signaling pathways affected by SKD also appear to be cell-line specific. In MDA-MB-468 cells, SKD treatment has been observed to modulate the EGFR and JAK-STAT signaling pathways.

G Differential Response to this compound cluster_0 High Sensitivity (e.g., MDA-MB-468) cluster_1 Lower Sensitivity (e.g., MDA-MB-231) SKD_high This compound EGFR_STAT Modulation of EGFR/JAK-STAT Signaling SKD_high->EGFR_STAT Apoptosis Induction of Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 EGFR_STAT->Apoptosis SKD_low This compound Migration Reduced Cell Migration SKD_low->Migration Autophagy Induction of Autophagy SKD_low->Autophagy

Differential cellular responses to this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability and Proliferation Assay (Alamar Blue)

This assay quantitatively measures cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of this compound (or control vehicle) and incubate for the desired period (e.g., 48-72 hours).

  • Reagent Addition: Following the treatment period, add Alamar Blue reagent to each well, typically at 10% of the total volume.

  • Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the log of the drug concentration.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_reagent Add Alamar Blue Reagent incubate2->add_reagent incubate3 Incubate 2-4h add_reagent->incubate3 read Measure Fluorescence/ Absorbance incubate3->read analyze Calculate IC50 read->analyze end End analyze->end

References

Simalikalactone D: A Potent Anticancer Agent with Differential Toxicity Investigated

Author: BenchChem Technical Support Team. Date: December 2025

Simalikalactone D (SKD), a quassinoid isolated from the plant Simarouba tulae, has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2][3] This has led to growing interest in its potential as a novel anticancer therapeutic. However, a critical aspect of its preclinical evaluation is to determine its selectivity towards cancerous cells over non-cancerous cells. This guide provides a comparative analysis of the toxicity of this compound in various cancerous and non-cancerous cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of this compound

The in vitro cytotoxicity of this compound has been evaluated across a panel of human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies significantly among different cell types.

Cell LineCancer TypeIC50 (nM)
Cancerous Cell Lines
A2780CP20Ovarian Cancer55[1][2]
MDA-MB-435Breast Cancer58[1][2]
SKBR3Breast Cancer60.0[4]
MDA-MB-231Breast Cancer63 - 422[1][4][5]
MDA-MB-468Breast Cancer67 - 116[4][5]
SUM-149Breast Cancer (Triple-Negative)598[5]
4T1Mouse Mammary Tumor218[1]
PC3Prostate Cancer>100[1]
HCT-116Colon Cancer>100[1]
SH-SY5YNeuroblastoma>100[1]
THP1Human Leukemia33[6]
MCF7Breast CancerSimilar to P. falciparum[7]
Non-Cancerous Cell Lines
MCF10AMammary Epithelial67[1]
VeroMonkey Kidney6000 (6 µM)[6]

Summary of Cytotoxicity Data: this compound exhibits potent cytotoxicity in the nanomolar range against several cancer cell lines, particularly ovarian and breast cancer lines.[1][2][5] Notably, the IC50 value for the non-cancerous breast epithelial cell line MCF10A (67 nM) is comparable to that of some cancerous breast cell lines, suggesting potential for toxicity in normal breast cells.[1] However, a significantly higher IC50 value was observed in the Vero monkey kidney cell line, indicating a degree of selectivity.[6]

Experimental Methodologies

The evaluation of this compound's cytotoxicity typically involves colorimetric assays that measure cell viability and proliferation. The following are summaries of commonly used protocols.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay.

  • Cell Plating: Cells are seeded in 96-well plates at a density of 7.0–10.0 × 104 cells/mL and allowed to adhere overnight.[1]

  • Drug Treatment: Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Measurement: The absorbance of the dye, which is proportional to the number of viable cells, is measured using a microplate reader.[1]

MTT and Alamar Blue Assays

These assays are based on the metabolic activity of viable cells.

  • Cell Plating: Cells are seeded in 96-well or 24-well plates.[1][8]

  • Drug Treatment: Cells are incubated with various concentrations of this compound for 72 hours.[1][5]

  • Reagent Incubation: MTT or Alamar Blue reagent is added to the wells and incubated for 4 hours.[1][8]

  • Measurement: The absorbance or fluorescence is measured, which correlates with the number of metabolically active (viable) cells.[1][8]

Visualizing the Experimental Workflow

experimental_workflow Cytotoxicity Testing Workflow for this compound cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancerous & Non-cancerous lines) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Incubation with SKD (e.g., 72 hours) seeding->treatment skd_prep This compound (Serial Dilutions) skd_prep->treatment assay_choice {SRB Assay | MTT Assay | Alamar Blue Assay} treatment->assay_choice measurement Absorbance/Fluorescence Measurement assay_choice->measurement data_processing Data Processing (% Cell Viability) measurement->data_processing ic50 IC50 Value Determination data_processing->ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways in cancer cells, leading to the inhibition of cell proliferation and induction of cell death.

In some triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-468, SKD induces apoptosis.[5] This is evidenced by the activation of caspase-3 and the cleavage of PARP-1.[5] Furthermore, SKD treatment has been observed to decrease the levels of anti-apoptotic proteins like Bcl-2 and survivin.[5] A broader analysis revealed that SKD can reduce the phosphorylation of proteins involved in apoptosis (p53, BAD, DAXX), the PI3K/Akt pathway (AKT1), and the JNK pathway (JUN), as well as components of the Jak/STAT pathway.[5]

Interestingly, in other cell lines like MDA-MB-231, SKD appears to induce cell death through a caspase-3 independent pathway.[4][9] Proteomic studies have identified that SKD treatment leads to a reduction in Integrin β1 (ITGB1) levels in multiple TNBC cell lines, suggesting a role in disrupting cell adhesion and migration.[5]

signaling_pathway This compound Signaling Pathways in Cancer Cells cluster_apoptosis Apoptosis Induction (e.g., MDA-MB-468) cluster_signaling General Signaling Disruption cluster_adhesion Cell Adhesion & Migration SKD This compound caspase3 Caspase-3 Activation SKD->caspase3 bcl2 Bcl-2 & Survivin (Downregulation) SKD->bcl2 p53 p-p53, p-BAD, p-DAXX (Reduced Phosphorylation) SKD->p53 akt p-AKT1 (Reduced Phosphorylation) SKD->akt jak_stat Jak/STAT Pathway (Reduced Phosphorylation) SKD->jak_stat itgb1 Integrin β1 (ITGB1) (Downregulation) SKD->itgb1 parp PARP-1 Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis bcl2->apoptosis migration Reduced Cell Migration & Adhesion itgb1->migration

Caption: Signaling pathways affected by this compound in cancer cells.

References

Validating Simalikalactone D's Anticancer Effects: A Comparative Guide for 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the anticancer effects of Simalikalactone D (SKD) in three-dimensional (3D) cell culture models. While direct experimental data for SKD in 3D cultures is not yet available, this document outlines the rationale and methodology for such validation by comparing its known efficacy in 2D cultures with that of established anticancer agents in both 2D and 3D systems.

The transition from traditional 2D cell monolayers to 3D spheroid models is a important step in preclinical cancer drug discovery. 3D cultures more accurately mimic the complex microenvironment of solid tumors, including oxygen and nutrient gradients, cell-cell interactions, and barriers to drug penetration. As experimental data consistently shows, cells grown in 3D structures often exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts, highlighting the necessity of 3D models for more physiologically relevant drug screening.

This compound: Profile of a Promising Anticancer Compound

This compound is a quassinoid, a type of natural product isolated from the Simarouba tulae tree, which has demonstrated potent cytotoxic and antimigratory effects in various cancer cell lines in 2D culture.[1]

Mechanism of Action in 2D Culture

In 2D monolayer cultures of triple-negative breast cancer (TNBC) cells, SKD has been shown to induce apoptosis (programmed cell death) and inhibit cell migration.[2] In the MDA-MB-468 cell line, SKD treatment leads to the activation of caspase-3 and the cleavage of PARP-1, key events in the apoptotic pathway.[2] Furthermore, it has been observed to reduce the levels of anti-apoptotic proteins like Bcl-2 and survivin.[2] In other TNBC cell lines, such as MDA-MB-231, SKD has been found to impair cell migration at sublethal concentrations.[2] The anticancer effects of SKD are also associated with the disruption of the Jak/STAT signaling pathway and a reduction in the levels of Integrin β1 (ITGB1), a protein involved in cell adhesion and migration.[2]

The Case for 3D Model Validation: Comparing this compound with Doxorubicin

To illustrate the importance of validating SKD's effects in a more physiologically relevant context, we can compare its 2D efficacy with that of Doxorubicin, a standard chemotherapeutic agent for which both 2D and 3D data are available.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound in 2D cell cultures and for Doxorubicin in both 2D and 3D models. The data for SKD in 3D cultures remains to be determined.

This compound: IC50 Values in 2D Breast Cancer Cell Lines
Cell Line IC50 (nM)
MDA-MB-46867[2]
MDA-MB-23165[1], 422[2]
SKBR360[3]
SUM-149598[2]
MDA-MB-43558[1]
A2780CP20 (Ovarian)55[1]
Doxorubicin: Comparison of IC50 Values in 2D vs. 3D Breast Cancer Models
Cell Line Culture Model IC50 (nM)
BT-202D Monolayer310[4]
BT-203D Spheroid>3000[4]

The significant increase in the IC50 value for Doxorubicin when moving from a 2D to a 3D model underscores the potential for 2D assays to overestimate a compound's efficacy. This highlights the critical need to evaluate this compound in a 3D spheroid model to obtain a more accurate prediction of its potential in vivo activity.

Experimental Protocols for 3D Validation

To facilitate the validation of this compound in 3D cell culture, detailed methodologies for key experiments are provided below.

Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)

This protocol describes a common method for generating uniform tumor spheroids.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells to 80-90% confluency in a standard tissue culture flask.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per 100 µL).

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Incubate the plate for 24-72 hours to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.

Protocol 2: Spheroid Viability Assay (ATP-based)

This protocol outlines a method to assess the cytotoxicity of this compound on pre-formed spheroids.

Materials:

  • 3D spheroids in a 96-well ULA plate

  • This compound stock solution

  • Complete culture medium

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

  • After spheroid formation (day 3 or 4), carefully add 100 µL of the 2X this compound dilutions to the corresponding wells.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents on an orbital plate shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP, indicating the number of viable cells.

Visualizing Pathways and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the scientific concepts.

SKD_Signaling_Pathway This compound (SKD) Putative Signaling Pathway in Cancer Cells SKD This compound JAK_STAT Jak/STAT Pathway SKD->JAK_STAT Inhibits IntegrinB1 Integrin β1 SKD->IntegrinB1 Reduces Apoptosis Apoptosis SKD->Apoptosis Induces Migration Cell Migration JAK_STAT->Migration Promotes IntegrinB1->Migration Promotes Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP1 PARP-1 Cleavage Caspase3->PARP1

Caption: Putative signaling pathway of this compound in cancer cells.

Experimental_Workflow Workflow for 3D Validation of this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. 2D Cell Culture (e.g., MDA-MB-231) SpheroidFormation 2. Spheroid Formation (Liquid Overlay in ULA plates) CellCulture->SpheroidFormation DrugTreatment 3. This compound Treatment (Serial Dilutions) SpheroidFormation->DrugTreatment ViabilityAssay 4. Viability Assay (ATP-based, e.g., CellTiter-Glo 3D) DrugTreatment->ViabilityAssay DataAnalysis 5. Data Analysis (IC50 Calculation) ViabilityAssay->DataAnalysis

Caption: Experimental workflow for 3D spheroid drug testing.

Conclusion

The potent anticancer effects of this compound observed in 2D cell culture models warrant further investigation in more physiologically relevant 3D systems. The comparative data for established chemotherapeutics like Doxorubicin strongly suggest that 3D spheroids will provide a more accurate assessment of SKD's efficacy. The experimental protocols and workflows provided in this guide offer a clear path for researchers to validate the anticancer potential of this compound and other novel compounds, ultimately contributing to the development of more effective cancer therapies.

References

Simalikalactone D: A Comparative Analysis of Efficacy Against Other Notable Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, the quassinoid Simalikalactone D (SKD) has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the efficacy of this compound against other well-known quassinoids, namely Bruceantin, Simalikalactone E (SKE), and Eurycomanone. The comparative analysis is supported by a compilation of experimental data from various preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the in vitro efficacy of this compound and other selected quassinoids against a range of cancer cell lines and the malaria parasite, Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher efficacy.

Table 1: Anticancer Activity of Quassinoids (IC50 Values)
QuassinoidCancer TypeCell LineIC50 (nM)Reference(s)
This compound OvarianA2780CP2055[1][2]
Breast (Triple-Negative)MDA-MB-23165, 422[1][3][4]
Breast (Triple-Negative)MDA-MB-46867, 116[3][4][5]
Breast (HER2+)SKBR360[5]
BreastMDA-MB-43558[1]
Breast (Triple-Negative)SUM-149598[3][4]
Bruceantin Multiple MyelomaRPMI 8226~13[6]
Multiple MyelomaU26649[7]
Multiple MyelomaH929115[7]
LeukemiaBV-173< 15 ng/mL[6]
Burkitt's LymphomaDaudi< 15 ng/mL[6]
PancreaticMIA PaCa-2781[8]
Eurycomanone CervicalHeLa4580[9]
ColorectalHT-291220[9]
OvarianA27801370[9]
BreastT47D377 (ng/mL)
BreastMCF-74700 (ng/mL)
LungH4601780 (ng/mL)[10]
LungA54920660 (ng/mL)[10]
Brusatol PancreaticPANC-1360[8]
PancreaticSW1990100[8]
Bruceine A PancreaticMIA PaCa-229[8]

Note: Some values were reported in ng/mL and have been noted accordingly. Conversion to nM requires the molecular weight of the specific compound.

Table 2: Antimalarial Activity of Quassinoids (IC50 Values)
QuassinoidPlasmodium falciparum StrainIC50 (nM)Reference(s)
This compound FcB1 (Chloroquine-resistant)10[11]
Simalikalactone E Chloroquine-sensitive/resistant24 - 68[12][13]

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the efficacy data presented above.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the quassinoid compound for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined from the dose-response curve.[6]

2. AlamarBlue™ (Resazurin) Assay

This is a fluorescent/colorimetric assay that measures the metabolic activity of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • AlamarBlue™ Addition: AlamarBlue™ reagent is added to each well (typically 10% of the culture volume).

  • Incubation: The plates are incubated for a period of 1-8 hours, during which viable cells reduce the non-fluorescent resazurin (B115843) to the highly fluorescent resorufin.

  • Fluorescence/Absorbance Reading: The fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) is measured using a microplate reader.[14][15]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of fluorescence/absorbance versus compound concentration.[14]

In Vitro Antiplasmodial Assay

1. SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of the malaria parasite by quantifying its DNA content.

  • Parasite Culture: P. falciparum is cultured in human red blood cells in a complete medium.

  • Drug Plate Preparation: Serial dilutions of the quassinoid compounds are prepared in a 96-well plate.

  • Parasite Seeding: A synchronized parasite culture (typically at the ring stage) is added to the wells.

  • Incubation: The plates are incubated for 72 hours under specific gas conditions (5% CO₂, 5% O₂, 90% N₂) at 37°C.[16]

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.[16]

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (Ex/Em ~485/530 nm).[16]

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.[16]

Signaling Pathways and Mechanisms of Action

The anticancer and antimalarial activities of these quassinoids are attributed to their modulation of various cellular signaling pathways.

This compound: Targeting Cancer Cell Proliferation and Survival

This compound has been shown to exert its anticancer effects through the modulation of key signaling pathways involved in cell growth, survival, and apoptosis. In triple-negative breast cancer cells, SKD has been observed to reduce the phosphorylation of proteins in the JAK/STAT and EGFR signaling pathways. This disruption can lead to the induction of apoptosis, as evidenced by the activation of caspase-3.[3][17][18]

SimalikalactoneD_Pathway SKD This compound EGFR EGFR SKD->EGFR inhibits JAK JAK SKD->JAK inhibits Caspase3 Caspase-3 Activation SKD->Caspase3 promotes Proliferation Cell Proliferation & Survival EGFR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

This compound Signaling Pathway
Bruceantin: Inducing Apoptosis through Protein Synthesis Inhibition

Bruceantin's primary mechanism of action is the inhibition of protein synthesis, which leads to the downregulation of short-lived oncoproteins like c-Myc.[19] This, in turn, triggers the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade.[7][20][21]

Bruceantin_Pathway Bruceantin Bruceantin ProteinSynth Protein Synthesis Bruceantin->ProteinSynth inhibits cMyc c-Myc Bruceantin->cMyc downregulates Bcl2 Bcl-2 (anti-apoptotic) cMyc->Bcl2 upregulates Bax Bax (pro-apoptotic) cMyc->Bax downregulates Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria inhibits Bax->Mitochondria promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Bruceantin Apoptotic Pathway
Experimental Workflow: IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a quassinoid compound using a cell-based assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture CompoundDilution 2. Compound Serial Dilution CellSeeding 3. Seed Cells in 96-well Plate CompoundDilution->CellSeeding Treatment 4. Add Compound Dilutions to Cells CellSeeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation AssayReagent 6. Add Viability Reagent (e.g., MTT, AlamarBlue™) Incubation->AssayReagent Readout 7. Measure Absorbance/Fluorescence AssayReagent->Readout DataPlot 8. Plot Dose-Response Curve Readout->DataPlot IC50 9. Calculate IC50 Value DataPlot->IC50

Workflow for IC50 Determination

Toxicity and Selectivity

An essential aspect of drug development is evaluating the toxicity of a compound towards non-cancerous cells. Simalikalactone E has been reported to be less toxic than this compound.[12][13][22] For instance, the selectivity index (a ratio of toxicity to efficacy) for SKE was found to be better than that of SKD when tested on Vero cells (non-cancerous primate kidney cells).[22] Bruceantin, while potent against cancer cells, showed dose-limiting toxicities such as hypotension, nausea, and vomiting in early clinical trials.[19][23] Eurycomanone has shown lower cytotoxicity in normal cell lines compared to cancer cell lines in some studies.

Conclusion

This compound demonstrates potent anticancer and antimalarial activity, with IC50 values in the nanomolar range against several cancer cell lines. When compared to other quassinoids, its efficacy is notable, particularly against certain breast and ovarian cancer cell lines. Bruceantin exhibits remarkable potency, especially against hematological malignancies. Eurycomanone, while showing anticancer effects, generally has higher IC50 values compared to this compound and Bruceantin in the cell lines presented. The choice of a lead compound for further development will depend on a comprehensive evaluation of its efficacy against specific targets, its toxicity profile, and its pharmacokinetic properties. The information presented in this guide serves as a valuable resource for researchers to navigate the promising landscape of quassinoids as potential therapeutic agents.

References

Simalikalactone D: A Comparative Analysis of its Dual Anticancer and Antimalarial Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of Simalikalactone D (SkD), a promising quassinoid with potent anti-cancer and anti-malarial properties. This document objectively compares SkD's performance with alternative compounds and presents supporting experimental data to elucidate its complex and cell-type dependent mechanisms.

This compound, a natural compound isolated from plants of the Simaroubaceae family, has demonstrated significant cytotoxic and anti-migratory effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC), and potent activity against drug-resistant malaria parasites.[1][2][3] Its mechanism of action is multifaceted, exhibiting differential effects based on the genetic and molecular background of the target cells.

Anticancer Activity: A Tale of Two Pathways in Triple-Negative Breast Cancer

SkD exhibits a notable differential response in TNBC cell lines. In MDA-MB-468 cells, SkD induces apoptosis, while in MDA-MB-231 cells, it appears to trigger autophagy.[4] A consistent finding across multiple TNBC cell lines is the SkD-induced reduction of Integrin β1 (ITGB1), a protein critically involved in cell adhesion and migration.[5]

Comparative Efficacy of this compound in Cancer Cell Lines

SkD demonstrates potent cytotoxicity in various cancer cell lines, with IC50 values in the nanomolar range. The following table compares the efficacy of SkD with standard chemotherapeutic agents.

Cell LineCancer TypeThis compound (SkD) IC50 (nM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Reference
MDA-MB-468Triple-Negative Breast Cancer67~1>10[6]
MDA-MB-231Triple-Negative Breast Cancer422~0.1~10[6]
SUM-149Triple-Negative Breast Cancer598Not ReportedNot Reported[6]
A2780CP20Ovarian Cancer55Not ReportedNot Reported[1][2]
MDA-MB-435Breast Cancer58Not ReportedNot Reported[1][2]
SKBR3Breast Cancer60.0Not ReportedNot Reported[7]
Cross-Validation with Brusatol: A Fellow Quassinoid

Brusatol, another quassinoid, offers a valuable comparison for understanding SkD's mechanism. Both compounds have been shown to inhibit the Nrf2 pathway, a key regulator of cellular defense against oxidative stress. However, the underlying mechanism for Brusatol involves the inhibition of protein translation, which particularly affects short-lived proteins like Nrf2. While SkD's effect on Nrf2 is noted, the detailed mechanism of its action on this pathway is still under investigation.

Signaling Pathways Targeted by this compound in Cancer

SkD's anticancer activity is linked to the modulation of several key signaling pathways, primarily the JAK/STAT and EGFR pathways. In the highly sensitive MDA-MB-468 cell line, SkD treatment leads to a significant decrease in the phosphorylation of multiple proteins within these pathways.

SKD_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR JAK2 JAK2 EGFR->JAK2 AKT1 AKT1 EGFR->AKT1 STAT4 STAT4 JAK2->STAT4 Phosphorylates p_STAT4 p-STAT4 Proliferation Cell Proliferation & Survival p_STAT4->Proliferation p_AKT1 p-AKT1 p_AKT1->Proliferation ITGB1 Integrin β1 Migration Cell Migration & Adhesion ITGB1->Migration SkD This compound SkD->EGFR Inhibits SkD->STAT4 Inhibits SkD->ITGB1 Reduces expression

Proposed signaling pathway of this compound in cancer cells.

Antimalarial Activity: Targeting Drug-Resistant Parasites

SkD exhibits potent activity against Plasmodium falciparum, including chloroquine-resistant strains.[3] Its primary mode of action appears to be most effective during the mature trophozoite stage of the parasite's life cycle, a period of active DNA replication.[8]

Comparative Efficacy of this compound against Plasmodium falciparum

The following table provides a comparison of the in vitro antimalarial activity of this compound and related compounds.

CompoundP. falciparum StrainIC50 (nM)Reference
This compound (SkD) FcB1 (Chloroquine-resistant)10[3]
Simalikalactone E (SkE)F32 (Chloroquine-sensitive)24 - 68[9][10]
Atovaquone (B601224)(Not specified)-[8]
ChloroquineFcB1 (Chloroquine-resistant)>100[9]

Notably, SkD has been shown to act synergistically with atovaquone, a conventional antimalarial drug. This synergy enhances the effect of atovaquone on the parasite's mitochondrial membrane potential.[8]

SKD_Antimalarial_Workflow cluster_parasite Plasmodium falciparum Life Cycle Ring Ring Stage Trophozoite Trophozoite Stage (DNA Replication) Ring->Trophozoite Schizont Schizont Stage Trophozoite->Schizont Parasite_Death Parasite Death SkD This compound SkD->Trophozoite Inhibits Atovaquone Atovaquone SkD->Atovaquone Synergizes with Mitochondrion Parasite Mitochondrion Atovaquone->Mitochondrion Disrupts membrane potential Mitochondrion->Parasite_Death

Mechanism of this compound's antimalarial action.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the analysis of this compound's mechanism of action. It is important to note that specific parameters may vary between studies.

Cell Viability Assay (Alamar Blue Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Treatment: Expose cells to a range of concentrations of this compound or comparator compounds for a specified duration (e.g., 72 hours).[6]

  • Reagent Addition: Add Alamar Blue reagent (resazurin) to each well, typically at 10% of the culture volume.[12][13]

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[5][13][14]

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[11][14]

  • Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background reading from wells with media and Alamar Blue only.

Wound Healing (Scratch) Assay
  • Cell Seeding: Grow cells in a 6- or 12-well plate to form a confluent monolayer.[15]

  • Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.[16][17][18]

  • Washing: Gently wash the wells with media to remove detached cells.[17]

  • Treatment: Add fresh media containing the desired concentration of this compound or control.

  • Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 4-8 hours) using a microscope.[15]

  • Analysis: Measure the area of the scratch at each time point to quantify the rate of cell migration and wound closure.

Caspase-3 Activity Assay
  • Cell Lysis: Treat cells with this compound to induce apoptosis, then lyse the cells using a specific lysis buffer.[19][20]

  • Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.[21][22]

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.[19][20]

  • Measurement: Measure the absorbance (at 400-405 nm for colorimetric assays) or fluorescence (excitation ~380 nm, emission ~440 nm for fluorometric assays) using a microplate reader.[21]

  • Analysis: Determine the fold-increase in caspase-3 activity by comparing the readings from treated samples to untreated controls.[21]

Western Blotting for Integrin β1
  • Protein Extraction: Lyse this compound-treated and control cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Integrin β1.[23][24][25][26]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Phospho-Antibody Array
  • Protein Extraction: Extract proteins from treated and control cells using a non-denaturing lysis buffer.[27]

  • Protein Biotinylation: Biotinylate the protein samples.[28][29]

  • Array Incubation: Incubate the biotinylated lysates with the phospho-antibody array membrane, which is spotted with a panel of antibodies against specific phosphorylated proteins.[27][30]

  • Detection: Wash the array and incubate with a streptavidin-conjugated fluorescent dye.[28][31]

  • Scanning and Analysis: Scan the array using a microarray scanner and quantify the signal intensity of each spot to determine the relative phosphorylation levels of the target proteins.[30]

Tandem Mass Tag (TMT) Proteomics
  • Sample Preparation: Extract proteins from cells, followed by reduction, alkylation, and digestion into peptides (usually with trypsin).[32]

  • TMT Labeling: Label the peptides from each sample with a specific isobaric TMT reagent.[33][34][35]

  • Sample Pooling: Combine the labeled peptide samples.[32]

  • LC-MS/MS Analysis: Separate the pooled peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).[36]

  • Data Analysis: Identify and quantify the proteins based on the MS/MS spectra and the reporter ion intensities from the TMT tags.

In Vitro Culture of Plasmodium falciparum
  • Media Preparation: Use RPMI 1640 medium supplemented with human serum or Albumax, L-glutamine, and HEPES buffer.[37][38]

  • Erythrocyte Preparation: Use O+ human red blood cells washed and resuspended in the culture medium.[39]

  • Culture Maintenance: Maintain the parasite culture in a low oxygen, high carbon dioxide environment (e.g., 5% O2, 5% CO2, 90% N2) at 37°C.[38]

  • Synchronization: Synchronize the parasite culture to a specific life cycle stage (e.g., ring stage) using methods like sorbitol treatment.[40]

  • Drug Sensitivity Assays: Expose the synchronized parasite cultures to various concentrations of this compound and control drugs to determine the IC50 values.

Conclusion

This compound is a potent natural compound with a complex and context-dependent mechanism of action against cancer and malaria. Its ability to induce different cell death pathways in distinct cancer cell subtypes and its efficacy against drug-resistant malaria parasites highlight its potential as a lead compound for novel therapeutic strategies. Further research is warranted to fully elucidate its molecular targets and to optimize its therapeutic index for clinical applications. This guide provides a foundational comparison to aid researchers in the continued investigation and development of this compound and related quassinoids.

References

Safety Operating Guide

Navigating the Disposal of Simalikalactone D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Simalikalactone D necessitates a cautious approach to its disposal, guided by its known high cytotoxicity. Researchers, scientists, and drug development professionals must handle this potent compound with stringent safety measures, treating it as a hazardous substance. This guide provides essential safety and logistical information for the proper disposal of this compound, drawing from general principles of managing highly cytotoxic chemical waste.

Key Chemical and Physical Properties of this compound

While a comprehensive official safety profile is unavailable, scientific literature provides the following data:

PropertyValueSource
Molecular Formula C25H34O9[1]
Appearance White solid
Melting Point 228-231 °C
Cytotoxicity (IC50) 55 nM (ovarian cancer cells), 58-65 nM (breast cancer cell lines)[2][3]

The potent cytotoxicity, demonstrated by its low IC50 values, underscores the need for meticulous handling and disposal to prevent personnel exposure and environmental contamination.[2][3]

Procedural Guidance for the Disposal of this compound

The following step-by-step procedures are based on established guidelines for the disposal of cytotoxic and hazardous chemical waste.[4][5]

Waste Segregation and Collection

Proper segregation at the point of generation is critical. All materials that have come into contact with this compound must be considered hazardous waste.

  • Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and gowns, disposable labware (e.g., pipette tips, vials), and any materials used for cleaning spills.[6] This waste should be collected in a designated, leak-proof container lined with a distinctive plastic bag (often yellow or purple) and clearly labeled as "Cytotoxic Waste".[5][6]

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, shatter-resistant, and leak-proof container.[7][8] This container must be compatible with the chemical nature of the waste and clearly labeled "Cytotoxic Liquid Waste" with the full chemical name.[7] Do not mix with other chemical waste streams unless compatibility has been confirmed.[2]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-proof sharps container that is also labeled as "Cytotoxic Waste".[6]

Container Management

Proper management of waste containers is essential to prevent leaks and exposure.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and "Cytotoxic," and the full chemical name "this compound" should be written out.[8][9]

  • Closure: Keep waste containers securely sealed except when adding waste.[7] Use containers with screw-on caps (B75204) to prevent leakage.[7]

  • Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.[2] This area should be clearly marked. Ensure secondary containment is used to capture any potential leaks.[7]

Disposal of Empty Containers

Containers that held this compound must be managed as hazardous waste.

  • Triple Rinsing: If the container is to be disposed of as regular waste, it must be triple-rinsed with a suitable solvent capable of removing the compound.[9]

  • Rinsate Collection: The rinsate from this cleaning process is considered hazardous and must be collected and disposed of as cytotoxic liquid waste.[9]

Scheduling Waste Pickup

Follow your institution's procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to schedule a pickup for the properly segregated and labeled cytotoxic waste containers.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G Figure 1. Disposal Workflow for this compound Waste cluster_generation Waste Generation Point cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage and Final Disposal start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Labeled Cytotoxic Sharps Container is_sharp->sharps_container Yes liquid_container Collect in Labeled Cytotoxic Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Cytotoxic Solid Waste Container is_liquid->solid_container No storage Store in Designated Satellite Accumulation Area with Secondary Containment sharps_container->storage liquid_container->storage solid_container->storage pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->pickup disposal Final Disposal by Licensed Hazardous Waste Vendor pickup->disposal

Figure 1. Disposal Workflow for this compound Waste

This structured approach ensures that the handling and disposal of this compound are conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always adhere to your institution's specific guidelines and consult with your EHS department for any questions.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Simalikalactone D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for all laboratory personnel handling Simalikalactone D. Adherence to these protocols is mandatory to ensure personal safety and proper disposal of this potent compound.

This compound (SKD) is a quassinoid isolated from plants of the Simaroubaceae family, such as Quassia africana and Simarouba tulae.[1][2] It has demonstrated significant biological activity, including antimalarial, antiviral, and potent cytotoxic effects against various cancer cell lines.[1][2][3][4] Due to its high cytotoxicity at nanomolar concentrations, it is imperative to handle this compound with stringent safety measures to prevent exposure.[2][3][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary route of exposure to this compound in a laboratory setting is through inhalation of aerosols, dermal contact, and accidental ingestion. Therefore, a comprehensive PPE strategy is essential. The following table summarizes the required PPE for handling this compound.

Task Gloves Gown/Coveralls Eye/Face Protection Respiratory Protection
Receiving and Unpacking Double chemotherapy gloves (ASTM D6978 rated)Disposable, solid-front gownSafety glasses with side shieldsN95 or higher respirator if unpacking outside a certified containment hood
Weighing and Reconstitution (in a certified containment hood) Double chemotherapy gloves (ASTM D6978 rated)Disposable, solid-front gown with cuffed sleevesSafety gogglesNot required if performed within a certified containment hood
Experimental Procedures (Cell culture, etc.) Double chemotherapy gloves (ASTM D6978 rated)Disposable, solid-front gown with cuffed sleevesSafety glasses with side shields or face shieldNot generally required, but risk assessment should be performed
Waste Disposal Double chemotherapy gloves (ASTM D6978 rated)Disposable, solid-front gownSafety goggles and face shieldN95 or higher respirator if potential for aerosol generation
Spill Cleanup Double chemotherapy gloves (ASTM D6978 rated)Chemical-resistant coverallsSafety goggles and face shieldN95 or higher respirator

Operational Plan: A Step-by-Step Guide for Safe Handling

This operational plan outlines the procedural steps for safely handling this compound from receipt to disposal.

Receiving and Storage
  • Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Unpacking: Unpack the compound in a designated area, preferably within a chemical fume hood or a Class II Biological Safety Cabinet (BSC).

  • Storage: Store this compound in a clearly labeled, tightly sealed container in a secure, ventilated, and access-restricted area. Follow the supplier's recommendations for storage temperature.

Weighing and Reconstitution
  • Engineering Controls: All weighing and reconstitution activities must be conducted within a certified chemical fume hood or a Class II BSC to minimize the risk of aerosol generation.

  • Work Surface: Cover the work surface with a disposable, absorbent, plastic-backed pad.[5]

  • Procedure:

    • Don all required PPE as outlined in the table above.

    • Carefully open the container with the solid compound.

    • Use dedicated spatulas and weighing paper.

    • Slowly add the desired solvent to the solid to avoid splashing.

    • Once dissolved, cap the vial securely.

    • Clean all equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of all disposable materials as hazardous waste.

Experimental Use
  • Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date, and hazard warning.

  • Handling: Use Luer-lock syringes and needles to prevent accidental disconnection.[6]

  • Transport: When moving solutions of this compound, use a secondary container to prevent spills.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

Waste Type Disposal Container Procedure
Contaminated PPE (Gloves, gowns, etc.) Yellow or designated hazardous waste bag within a covered containerSeal the bag when full and place it in the designated hazardous waste accumulation area.[6]
Sharps (Needles, syringes, pipette tips) Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste"Do not recap, bend, or break needles.[6] Seal the container when it is 3/4 full.
Liquid Waste (Unused solutions, cell culture media) Labeled, leak-proof hazardous chemical waste containerDo not pour down the drain. The container should be kept closed when not in use.
Solid Waste (Empty vials, contaminated labware) Yellow or designated hazardous waste bag within a rigid, leak-proof containerPlace all contaminated items in the bag and seal it.
Grossly Contaminated Materials (Spills) Yellow or designated hazardous waste bag within a rigid, leak-proof containerPlace all materials used for spill cleanup in the bag, seal it, and place it in the designated hazardous waste accumulation area.[6]

Experimental Protocols: Isolation of this compound

The following is a summarized methodology for the isolation of this compound, as described in the literature.[3][7]

  • Extraction: The plant material (e.g., leaves of Simarouba tulae) is processed and extracted with solvents of varying polarities. The chloroform (B151607) extract has been shown to be particularly active.[3]

  • Chromatography: The crude extract is subjected to chromatographic techniques to separate its components.

    • Silica (B1680970) Gel Chromatography: The chloroform extract is chromatographed on a silica gel column with a mobile phase such as 5% methanol (B129727) in chloroform.[3][7]

    • Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column.[3]

    • High-Performance Liquid Chromatography (HPLC): Final purification is often performed using reversed-phase HPLC with a mobile phase like 45% methanol in water to yield pure this compound.[3]

  • Characterization: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction analysis.[3]

Visualizing the Workflow

The following diagrams illustrate the key procedural workflows for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation and Handling cluster_disposal Waste Disposal cluster_final Final Disposal Receive Receive and Inspect Package Unpack Unpack in Containment Hood Receive->Unpack Store Store Securely Unpack->Store Weigh Weigh and Reconstitute in Hood Store->Weigh Experiment Conduct Experiment Weigh->Experiment Collect_PPE Contaminated PPE Experiment->Collect_PPE Collect_Sharps Contaminated Sharps Experiment->Collect_Sharps Collect_Liquid Liquid Waste Experiment->Collect_Liquid Collect_Solid Solid Waste Experiment->Collect_Solid Dispose Dispose as Hazardous Waste Collect_PPE->Dispose Collect_Sharps->Dispose Collect_Liquid->Dispose Collect_Solid->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

PPE_Decision_Logic cluster_ppe Required Personal Protective Equipment Start Handling this compound? Gloves Double Chemotherapy Gloves Start->Gloves Always Gown Disposable Gown Start->Gown Always Eye_Protection Safety Glasses/Goggles Start->Eye_Protection Always Respiratory Respirator (Task-Dependent) Start->Respiratory Assess Risk of Aerosolization

Caption: Decision logic for selecting appropriate PPE for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.